molecular formula C11H12O4 B1649390 Methyl kakuol CAS No. 70342-29-9

Methyl kakuol

货号: B1649390
CAS 编号: 70342-29-9
分子量: 208.21 g/mol
InChI 键: XPHIRVUYIBXETG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one has been reported in Piper marginatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-8(12)7-4-10-11(15-6-14-10)5-9(7)13-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIRVUYIBXETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546362
Record name 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70342-29-9
Record name 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Kakuol (CAS: 70342-29-9): A TRPA1 Agonist with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl kakuol (B104960), a natural compound identified by the CAS number 70342-29-9, has emerged as a molecule of interest within the scientific community due to its specific agonistic activity on the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This technical guide provides a comprehensive overview of Methyl kakuol, consolidating available data on its chemical properties, synthesis, mechanism of action, and biological activities. Particular emphasis is placed on its interaction with the TRPA1 signaling pathway and its potential therapeutic applications, supported by quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound, chemically known as 1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one, is a small molecule naturally found in plants such as Asiasari Radix.[3] Its chemical structure is characterized by a methoxy-substituted methylenedioxyphenyl ring attached to a propan-1-one chain.

PropertyValueReference
CAS Number 70342-29-9General
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4]
Chemical Name 1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one[4]

Synthesis

While a specific, detailed synthesis protocol for this compound (1-(6-methoxybenzo[d][1][2]dioxol-5-yl)propan-1-one) is not extensively documented in publicly available literature, its synthesis can be conceptually approached based on established organic chemistry principles for analogous compounds. A plausible synthetic route could involve a Friedel-Crafts acylation of a suitably substituted 1,3-benzodioxole (B145889) derivative.

Conceptual Synthesis Pathway:

A potential synthetic approach could start from 5-methoxy-1,3-benzodioxole. This starting material could then undergo a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propanone side chain at the 6-position of the benzodioxole ring.

G start 5-Methoxy-1,3-benzodioxole reagent Propanoyl chloride, AlCl₃ start->reagent Friedel-Crafts Acylation product This compound (1-(6-methoxybenzo[d][1,3]dioxol-5-yl)propan-1-one) reagent->product

Conceptual Synthesis of this compound.

Mechanism of Action: TRPA1 Agonism

The primary mechanism of action of this compound is its agonistic activity on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a well-established sensor of noxious stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators.

TRPA1 Signaling Pathway:

Activation of TRPA1 by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, leading to the generation of action potentials that propagate to the central nervous system, perceived as sensations like pain, cold, or itch. The influx of Ca²⁺ also acts as a second messenger, triggering various downstream signaling cascades. These can include the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, which contribute to neurogenic inflammation.[5][6]

G Methyl_kakuol This compound TRPA1 TRPA1 Channel Methyl_kakuol->TRPA1 Agonist Binding Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Channel Opening Depolarization Membrane Depolarization Ca_influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide_Release Action_Potential Action Potential Depolarization->Action_Potential Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

TRPA1 Signaling Pathway Activated by this compound.

Biological Activity and Pharmacological Data

The biological activity of this compound is primarily linked to its potent activation of the TRPA1 channel. This activity has been quantified in vitro, demonstrating its high affinity for the receptor.

ParameterValueCell Line/SystemReference
EC₅₀ (TRPA1 Agonism) 0.27 µMNot specifiedNot specified

The agonistic effect on TRPA1 suggests that this compound may have a role in modulating sensory perception and neuro-inflammatory processes. The release of inflammatory mediators like TNF-α and IL-6 is a key component of the inflammatory cascade, and compounds that modulate TRPA1 activity can influence these pathways.[7][8] While specific IC₅₀ values for this compound's effect on cytokine release are not yet available, its action as a TRPA1 agonist implies a potential to either promote or, under certain conditions of desensitization, inhibit inflammatory responses.

Pharmacokinetics (ADME)

A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not yet fully elucidated in the public domain. However, general principles of ADME for small molecules and data from related compounds can provide some initial insights.

Absorption: The oral bioavailability of small molecules can be predicted in part by their ability to cross the intestinal epithelial barrier. In vitro models, such as the Caco-2 cell permeability assay, are commonly used for this purpose.[1][2]

Distribution: Following absorption, a drug's distribution is influenced by factors such as plasma protein binding and tissue permeability.

Metabolism: In vitro metabolism studies using liver microsomes or hepatocytes are crucial for identifying major metabolic pathways, such as oxidation, reduction, and conjugation, which are primarily mediated by cytochrome P450 enzymes.[9][10]

Excretion: The routes of elimination of the parent compound and its metabolites are typically determined through in vivo studies in animal models.

Experimental Protocols

TRPA1 Agonist Screening via Calcium Flux Assay

This protocol outlines a common method for screening and characterizing TRPA1 agonists by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:

G Cell_Culture 1. Culture TRPA1-expressing cells Plating 2. Plate cells in a 96-well plate Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Washing 4. Wash cells to remove extracellular dye Dye_Loading->Washing Compound_Addition 5. Add this compound at various concentrations Washing->Compound_Addition Measurement 6. Measure fluorescence intensity over time using a plate reader Compound_Addition->Measurement Analysis 7. Analyze data to determine EC₅₀ value Measurement->Analysis

Workflow for TRPA1 Agonist Calcium Flux Assay.

Detailed Methodology:

  • Cell Culture: Maintain a stable cell line expressing the human TRPA1 channel (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with antibiotics and serum.

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with fresh HBSS to remove any extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Using an automated liquid handler or a multi-channel pipette, add the compound solutions to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader equipped for kinetic reading. Record the fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Data Analysis: The change in fluorescence intensity over baseline is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Anti-Inflammatory Activity Assay (Conceptual)

To assess the potential anti-inflammatory effects of this compound, its ability to modulate the production of pro-inflammatory cytokines in immune cells can be investigated.

Experimental Workflow:

Workflow for In Vitro Anti-Inflammatory Assay.

Detailed Methodology:

  • Cell Culture and Plating: Culture a suitable immune cell line, such as RAW 264.7 macrophages, and seed them into 24-well plates.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted cytokines.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect of the compound and calculate IC₅₀ values if applicable.

Conclusion and Future Directions

This compound is a potent and specific TRPA1 agonist with potential for further investigation as a pharmacological tool and a lead compound for drug discovery. Its well-defined mechanism of action provides a solid foundation for exploring its therapeutic applications in conditions where TRPA1 modulation is beneficial, such as in certain types of pain and inflammatory disorders. Future research should focus on a comprehensive characterization of its ADME profile, in vivo efficacy studies in relevant disease models, and a detailed investigation into its effects on downstream signaling pathways beyond the initial calcium influx. The development of a robust and scalable synthetic route will also be crucial for advancing the research and development of this promising natural product.

References

Methyl Kakuol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl kakuol (B104960), a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the known natural sources of Methyl kakuol, detailed methodologies for its extraction and isolation, and an exploration of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Asarum sieboldii Miq., belonging to the family Aristolochiaceae. Specifically, the compound is found in the roots and rhizomes of this plant[1]. Asarum sieboldii, commonly known as wild ginger, has a history of use in traditional medicine, and modern analytical studies have identified this compound as one of its bioactive constituents.

While extensive quantitative data for this compound is still emerging, studies on the chemical composition of Asarum sieboldii provide context for its presence. The table below summarizes the concentration of related compounds found in the plant, offering a comparative perspective.

CompoundPlant PartConcentration Range (mg/g)Analytical MethodReference
KakuolRoots and Rhizomes0.380 - 12.062HPLC[2]
Methyl eugenolRoots and RhizomesNot explicitly quantifiedGC-MS[3]
SafroleRoots and RhizomesNot explicitly quantifiedGC-MS[3]
MyristicinRoots and RhizomesNot explicitly quantifiedGC-MS[3]

Note: The quantification specifically for this compound is not explicitly detailed in the currently available literature. The data for kakuol, its parent compound, is provided for reference.

Experimental Protocols

Extraction of this compound from Asarum sieboldii

This protocol describes a general method for the extraction of this compound from the dried roots and rhizomes of Asarum sieboldii, based on common practices for isolating phenylpropanoids from plant materials.

Materials:

  • Dried and powdered roots and rhizomes of Asarum sieboldii

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Filter paper

  • Soxhlet apparatus (optional)

Procedure:

  • Maceration/Soxhlet Extraction:

    • Maceration: Submerge 100 g of the powdered plant material in 500 mL of methanol in a sealed container. Agitate the mixture periodically for 48-72 hours at room temperature.

    • Soxhlet Extraction: Place 100 g of the powdered plant material in a thimble and extract with methanol using a Soxhlet apparatus for 24 hours.

  • Filtration: Filter the methanolic extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container until further purification.

Isolation and Purification of this compound

This protocol outlines a general approach to isolate and purify this compound from the crude methanolic extract using column chromatography.

Materials:

  • Crude methanolic extract of Asarum sieboldii

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Glass column for chromatography

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm and 366 nm)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (identified by its Rf value and spot characteristics) and concentrate them using a rotary evaporator to yield purified this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathway of this compound

This compound has been identified as an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in sensory neurons[4]. Activation of TRPA1 by agonists like this compound leads to an influx of cations, predominantly calcium (Ca²⁺), which in turn triggers a cascade of downstream signaling events.

Methyl_Kakuol_TRPA1_Signaling cluster_membrane Plasma Membrane Methyl_Kakuol This compound TRPA1 TRPA1 Channel Methyl_Kakuol->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Membrane Cell Membrane NOX1 NOX1 Activation Ca_influx->NOX1 Calpain1 Calpain1 Activation Ca_influx->Calpain1 Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) NOX1->Cellular_Response Calpain1->Cellular_Response

Caption: this compound activates the TRPA1 channel, leading to Ca²⁺ influx and downstream signaling.

The activation of the TRPA1 channel by this compound initiates a rapid influx of calcium ions into the cell. This increase in intracellular calcium can subsequently activate various downstream effector proteins, including NADPH oxidase 1 (NOX1) and Calpain1[4]. The activation of these and other signaling molecules ultimately leads to diverse cellular responses, which can include the release of neurotransmitters, modulation of gene expression, and other physiological effects. The specific downstream consequences of this compound-induced TRPA1 activation are an active area of research.

References

Methyl Kakuol: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of methyl kakuol (B104960) and its parent compound, kakuol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Kakuol is a natural propiophenone (B1677668) derivative first isolated from the rhizomes of Asarum sieboldii (Miq) Maek, a plant with a history of use in traditional Asian medicine.[1][2] Structurally, it is 2-hydroxy-4,5-methylenedioxypropiophenone.[1] Kakuol has garnered scientific interest due to its significant biological activities, particularly its antifungal and anticancer properties.[1] A related compound, methyl kakuol, has also been isolated from the roots of Asarum sieboldii, suggesting a shared biosynthetic origin and potentially similar, albeit distinct, pharmacological profile.[3] This guide details the methodologies for the isolation of these compounds, their known biological activities, and the experimental protocols used for their characterization.

Discovery and Isolation

Plant Material

The primary source for the isolation of kakuol and this compound is the rhizomes and roots of Asarum sieboldii.[1][3] The concentration of these compounds may vary based on the geographical location of the plant, harvesting time, and post-harvest processing methods.

General Isolation Workflow

The isolation of kakuol and its derivatives from Asarum sieboldii typically involves solvent extraction followed by chromatographic separation. A general workflow for this process is outlined below.

G plant_material Dried and Powdered Asarum sieboldii Rhizomes extraction Methanol (B129727) Extraction plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract solvent_partition Solvent Partitioning crude_extract->solvent_partition fractions Hexane Fraction Ethyl Acetate (B1210297) Fraction Butanol Fraction Aqueous Fraction solvent_partition->fractions silica_gel_cc Silica (B1680970) Gel Column Chromatography (Ethyl Acetate Fraction) fractions:s->silica_gel_cc Ethyl Acetate Fraction fraction_collection Fraction Collection and TLC Analysis silica_gel_cc->fraction_collection purification Further Purification (e.g., Preparative HPLC) fraction_collection->purification isolated_compounds Isolated Kakuol and This compound purification->isolated_compounds

Caption: General workflow for the isolation of kakuol and this compound.

Experimental Protocol: Isolation of Kakuol

The following protocol is a detailed method for the isolation of kakuol from the rhizomes of Asarum sieboldii.

1. Extraction:

  • Air-dried and powdered rhizomes of Asarum sieboldii are extracted with methanol at room temperature.

  • The extraction is typically carried out for a period of 24-48 hours with occasional agitation.

  • The process is repeated three times to ensure exhaustive extraction.

2. Concentration:

  • The methanolic extracts are combined and filtered.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3. Solvent Partitioning:

  • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The fractions are collected and concentrated. Kakuol is typically enriched in the ethyl acetate fraction.

4. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.

  • Fractions containing the compound of interest are pooled.

5. Purification:

  • The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure kakuol.

6. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR), and UV spectroscopy.[1]

Isolation of this compound

This compound has been isolated from the roots of Asarum sieboldii through bioassay-guided fractionation.[3] While a specific detailed protocol for its isolation is not extensively published, it is expected to follow a similar chromatographic separation procedure as kakuol. Due to the presence of the methyl group, this compound is less polar than kakuol and would therefore elute earlier from a normal-phase silica gel column under the same elution conditions.

Synthesis of this compound

A plausible synthetic route for the preparation of this compound from kakuol involves the O-methylation of the phenolic hydroxyl group.

G kakuol Kakuol plus + kakuol->plus reagents CH3I, K2CO3 Acetone plus->reagents arrow reagents->arrow methyl_kakuol This compound arrow->methyl_kakuol

Caption: Proposed synthesis of this compound from kakuol.

Proposed Protocol:

  • Dissolve kakuol in anhydrous acetone.

  • Add an excess of anhydrous potassium carbonate (K2CO3) and methyl iodide (CH3I).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Biological Activities and Mechanism of Action

Antifungal Activity

Kakuol has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1]

Table 1: Antifungal Activity of Kakuol

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Colletotrichum orbiculare10[1]
Botrytis cinerea50[1]
Cladosporium cucumerinum30[1]

Note: No significant antimicrobial activity was observed against yeast and bacteria at concentrations up to 100 µg/mL.[1]

Experimental Protocol: Antifungal Susceptibility Testing

  • Fungal Strains: The test fungi are maintained on potato dextrose agar (B569324) (PDA) slants.

  • Inoculum Preparation: Spore suspensions are prepared from 7-10 day old cultures by flooding the agar surface with sterile distilled water and gently scraping with a sterile loop. The spore concentration is adjusted to a final concentration of 1 x 10^5 spores/mL.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

    • Serial dilutions of kakuol in a suitable solvent (e.g., DMSO) are prepared in 96-well microtiter plates.

    • The fungal spore suspension is added to each well.

    • The plates are incubated at 25°C for 3-5 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Topoisomerase Inhibition

Kakuol and its derivatives have been shown to inhibit human topoisomerase IB.[4] The inhibitory action occurs at the cleavage step of the catalytic cycle and does not interfere with DNA binding.[4]

Table 2: Topoisomerase I Inhibitory Activity

CompoundIC50 (µM)
Kakuol Derivative~10-20 (Estimated from graphical data)

Note: Specific IC50 values for kakuol are not explicitly stated in the provided search results, but a derivative was shown to be an effective inhibitor.[4]

Experimental Protocol: Topoisomerase I Relaxation Assay

  • Reaction Mixture: The standard reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin).

  • Inhibition Assay:

    • Varying concentrations of the test compound (kakuol) are pre-incubated with the enzyme for a specified time.

    • The reaction is initiated by the addition of the supercoiled DNA.

    • The reaction is allowed to proceed at 37°C for 30 minutes.

    • The reaction is terminated by the addition of a stop solution containing SDS and proteinase K.

  • Analysis: The DNA products are analyzed by electrophoresis on a 1% agarose (B213101) gel. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

G Top1 Topoisomerase I binding Binding Top1->binding supercoiled_DNA Supercoiled DNA supercoiled_DNA->binding cleavage_complex Top1-DNA Cleavage Complex binding->cleavage_complex cleavage Cleavage cleavage_complex->cleavage nicked_DNA Nicked DNA Intermediate cleavage->nicked_DNA religation Religation nicked_DNA->religation relaxed_DNA Relaxed DNA religation->relaxed_DNA kakuol Kakuol kakuol->inhibition inhibition->cleavage

Caption: Proposed mechanism of kakuol as a topoisomerase I inhibitor.

Cytotoxic Activity of this compound

Bioassay-guided fractionation of Asarum sieboldii roots led to the isolation of this compound, which was evaluated for its cytotoxicity against human breast cancer cell lines.[3]

Table 3: Cytotoxic Activity of Compounds from Asarum sieboldii

CompoundCell LineIC50 (µM)
This compoundMCF-7>100[3]
MDA-MB-231>100[3]
XanthoxylolMCF-79.15[3]
MDA-MB-23113.95[3]
SesaminMCF-798.57[3]
MDA-MB-231>100[3]
AsarininMCF-767.25[3]
MDA-MB-231>100[3]

Note: While this compound itself did not show significant cytotoxicity in this study, other compounds isolated from the same plant, such as xanthoxylol, demonstrated potent activity.[3]

Conclusion

Kakuol and its methylated derivative, this compound, are natural products isolated from Asarum sieboldii. Kakuol exhibits promising antifungal and topoisomerase inhibitory activities. While this compound has been isolated, its biological profile remains less explored. The detailed protocols and data presented in this guide provide a valuable resource for researchers interested in the further investigation and development of these compounds as potential therapeutic agents. The synthesis and evaluation of additional kakuol derivatives could lead to the discovery of new compounds with enhanced potency and a broader spectrum of activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl kakuol (B104960), a methoxy (B1213986) derivative of kakuol, has been identified as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in nociception and neurogenic inflammation. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl kakuol. It includes a summary of its biological activity, pharmacokinetic data, and the experimental protocols utilized for its characterization as a TRPA1 agonist. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the TRPA1 pathway.

Chemical and Physical Properties

While comprehensive experimental data on the physical properties of this compound are not widely available in the public domain, some key chemical identifiers and properties have been reported. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is essential for a complete physicochemical profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-oneChemSrc
CAS Number 70342-29-9ChemSrc
Molecular Formula C₁₁H₁₂O₄ChemSrc[1]
Molecular Weight 208.21 g/mol ChemSrc[1]
Storage Condition 2-8°CChemSrc[1]

Note: Detailed experimental values for properties such as melting point, boiling point, and solubility are not currently available in the cited literature.

Biological Activity

This compound is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-established transducer of noxious stimuli, contributing to pain, itch, and neurogenic inflammation.

Table 2: Biological and Pharmacokinetic Properties of this compound

ParameterValueSpeciesSource
Biological Target Transient Receptor Potential Ankryin 1 (TRPA1)Matsumoto, T. et al., 2020
Activity AgonistMatsumoto, T. et al., 2020
EC₅₀ 0.27 µMMatsumoto, T. et al., 2020[1]
Cₘₐₓ 98.2 ng/mLRat (in vivo)Matsumoto, T. et al., 2020[1]
TRPA1 Agonist Signaling Pathway

As a TRPA1 agonist, this compound binds to and activates the TRPA1 channel on sensory neurons. This activation leads to the influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuronal membrane. This depolarization can trigger the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pain or itch. In addition, the influx of Ca²⁺ can lead to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the peripheral nerve endings, contributing to neurogenic inflammation.

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx opens Methyl_Kakuol This compound Methyl_Kakuol->TRPA1 binds and activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release triggers Action_Potential Action Potential Propagation Depolarization->Action_Potential CNS Signal to CNS (Pain/Itch Sensation) Action_Potential->CNS Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Dosing Oral Administration of MBST to Rats Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Analysis LC-MS/MS Analysis Centrifugation->Supernatant_Analysis

References

An In-depth Technical Guide to Methyl Kakuol: IUPAC Nomenclature, Synonyms, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl kakuol (B104960), a naturally derived small molecule with significant biological activity. The document details its formal chemical nomenclature, including the IUPAC name and common synonyms, and presents its key physicochemical properties in a structured format. A significant focus is placed on its role as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This guide outlines the signaling pathway associated with TRPA1 activation and provides detailed experimental protocols for assessing the activity of Methyl kakuol on this channel.

Chemical Identity and Properties

This compound is a chemical compound belonging to the benzodioxole family. Its formal identification is crucial for accurate scientific communication and research.

IUPAC Name and Synonyms
  • IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one

  • Common Synonyms: this compound

  • CAS Number: 70342-29-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄PubChem[1]
Molecular Weight208.21 g/mol PubChem[1]
AppearancePowder-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-
LogP (calculated)1.9PubChem[1]
pKa (predicted)Not available-

Biological Activity: TRPA1 Agonism

The primary biological activity of this compound identified to date is its potent agonism of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a well-established sensor of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.

Quantitative Data
ParameterValueSource
EC₅₀ (TRPA1)0.27 µMMedchemExpress[1]
TRPA1 Signaling Pathway

Activation of the TRPA1 channel by an agonist like this compound leads to the influx of cations, predominantly Ca²⁺, into the neuron. This influx depolarizes the cell membrane, triggering the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pain or irritation. The sustained increase in intracellular calcium can also initiate various downstream signaling cascades.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Methyl_kakuol This compound TRPA1 TRPA1 Channel (Closed) Methyl_kakuol->TRPA1 Binds to TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Allows Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Pain/Irritation) Action_Potential->CNS

This compound activation of the TRPA1 signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the TRPA1 agonist activity of this compound.

In Vitro TRPA1 Activation Assay: Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound in a cell line stably expressing the human TRPA1 channel (e.g., HEK293-hTRPA1).

Materials:

  • HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1)

  • Parental HEK293 cells (for negative control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Allyl isothiocyanate - AITC)

  • TRPA1 antagonist (e.g., HC-030031)

  • Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Culture: Culture HEK293-hTRPA1 and parental HEK293 cells in appropriate culture medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. Also, prepare solutions of the positive control (AITC) and vehicle (DMSO in HBSS).

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Record a stable baseline fluorescence for a short period.

    • Add the this compound dilutions, AITC, or vehicle to the respective wells.

    • Continuously record the fluorescence signal (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-4, excitation at ~490 nm, emission at ~520 nm) for several minutes to capture the calcium response.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). For Fluo-4, use the change in fluorescence intensity (ΔF/F₀).

    • Plot the peak response against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.

    • Confirm the specificity of the response by pre-incubating cells with a TRPA1 antagonist before adding this compound.

Calcium_Imaging_Workflow Start Start Cell_Culture Culture HEK293-hTRPA1 cells Start->Cell_Culture Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load cells with Calcium Indicator Dye Cell_Plating->Dye_Loading Compound_Prep Prepare this compound dilutions Dye_Loading->Compound_Prep Measurement Measure baseline and post-stimulation fluorescence Compound_Prep->Measurement Data_Analysis Analyze data and calculate EC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for the in vitro calcium imaging assay.
Electrophysiological Measurement of TRPA1 Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the ion currents mediated by TRPA1 channels upon activation by this compound.

Materials:

  • HEK293-hTRPA1 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

  • This compound stock solution (in DMSO)

  • Perfusion system

Procedure:

  • Cell Preparation: Plate HEK293-hTRPA1 cells on glass coverslips at a low density suitable for patch-clamping.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to establish a baseline current-voltage (I-V) relationship.

    • Perfuse the cell with a solution containing this compound at a known concentration.

    • Record the changes in membrane current in response to the compound application.

    • Apply voltage ramps or steps during compound application to determine the I-V relationship of the activated current.

  • Data Analysis:

    • Measure the amplitude of the inward and outward currents elicited by this compound.

    • Construct I-V curves from the voltage ramp or step protocols.

    • Determine the reversal potential of the this compound-activated current.

    • Perform dose-response experiments by applying different concentrations of this compound to determine the EC₅₀ for current activation.

Synthesis of this compound

While this compound is a naturally occurring compound, its synthesis in the laboratory is essential for producing larger quantities for research and development. A general synthetic approach for related benzodioxole derivatives involves the Friedel-Crafts acylation of a substituted benzodioxole precursor.

Disclaimer: The following is a generalized synthetic scheme and has not been experimentally validated for this compound specifically. Researchers should consult the primary literature and perform appropriate reaction optimization and safety assessments.

Synthesis_Pathway Starting_Material 1-Methoxy-3,4-(methylenedioxy)benzene Product This compound (1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one) Starting_Material->Product Friedel-Crafts Acylation Reagent Propanoyl chloride / AlCl₃ Reagent->Product

A plausible synthetic route to this compound.

Conclusion

This compound, with the IUPAC name 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one, is a potent agonist of the TRPA1 ion channel. This technical guide has provided a comprehensive overview of its chemical identity, biological activity, and detailed experimental protocols for its characterization. The information presented herein serves as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the study of TRPA1 modulators and their potential therapeutic applications. Further research into the synthesis and biological effects of this compound is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Biosynthesis of Methyl Kakuol and Related Phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways relevant to the formation of Methyl kakuol (B104960), a propiophenone (B1677668) derivative. Due to the limited specific literature on the biosynthesis of Methyl kakuol, this document presents a putative pathway for its precursor, kakuol, originating from the well-established phenylpropanoid pathway. Furthermore, as a detailed case study for researchers in natural product biosynthesis, this guide delves into the intricate and well-elucidated biosynthesis of bisbenzylisoquinoline alkaloids (BIAs), a major class of pharmacologically significant plant-derived compounds. This document includes detailed pathway diagrams, tables of quantitative enzymatic data, and comprehensive experimental protocols for key assays relevant to the study of these biosynthetic pathways.

Introduction

This compound is a propiophenone that, along with its precursor kakuol, has been identified in plants such as those from the Asarum genus. Kakuol, or 1-(2-hydroxy-4,5-methylenedioxyphenyl)propan-1-one, has demonstrated notable antifungal properties, suggesting potential applications in agriculture and medicine. While the precise biosynthetic pathway of this compound has not been extensively documented, it is understood to be a methylated derivative of kakuol. The biosynthesis of kakuol itself is proposed to proceed through the general phenylpropanoid pathway, a fundamental route in plants for the synthesis of a vast array of natural products, including flavonoids, lignins, and stilbenes.[1][2][3][4]

This guide will first outline a putative biosynthetic pathway for kakuol, starting from the primary metabolite L-phenylalanine. Subsequently, it will provide an in-depth exploration of the biosynthesis of bisbenzylisoquinoline alkaloids (BIAs) as a well-characterized example of a complex plant secondary metabolite pathway originating from the same precursor. This will serve as a valuable reference for researchers interested in the methodologies and complexities of natural product biosynthesis.

Putative Biosynthesis of Kakuol and this compound

The biosynthesis of kakuol is hypothesized to originate from the phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds. The final step to obtaining this compound is likely a methylation reaction.

The General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway are highly conserved across higher plants and involve the following key enzymatic reactions:[1][3][5]

  • Deamination of L-phenylalanine: The pathway begins with the deamination of L-phenylalanine to form cinnamic acid. This reaction is catalyzed by phenylalanine ammonia-lyase (PAL) .[1][3]

  • Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid. This step is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][3]

  • Activation to a Thioester: p-Coumaric acid is subsequently activated by the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .[1]

Proposed Pathway to Kakuol

From p-coumaroyl-CoA, a series of modifications, including additional hydroxylations, methylenation of adjacent hydroxyl groups, and side-chain modification, are required to form kakuol. A plausible sequence of reactions is proposed below:

  • Hydroxylation: p-Coumaroyl-CoA undergoes further hydroxylation to introduce additional hydroxyl groups on the phenyl ring.

  • Methylenedioxy Bridge Formation: An enzyme, likely a cytochrome P450, catalyzes the formation of a methylenedioxy bridge from two adjacent hydroxyl groups.

  • Side-chain Modification: The CoA-ester side chain is likely modified through a series of reactions, potentially involving hydration, oxidation, and decarboxylation, to form the propiophenone structure of kakuol.

  • Final Methylation: Kakuol is then methylated to yield this compound, a reaction likely catalyzed by an O-methyltransferase (OMT).

A diagrammatic representation of this putative pathway is provided below.

Putative Kakuol Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_kakuol Putative Kakuol Formation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Hydroxylated Intermediate Hydroxylated Intermediate p-Coumaroyl-CoA->Hydroxylated Intermediate Hydroxylases Methylenedioxy Intermediate Methylenedioxy Intermediate Hydroxylated Intermediate->Methylenedioxy Intermediate Cytochrome P450 Kakuol Kakuol Methylenedioxy Intermediate->Kakuol Side-chain modification enzymes This compound This compound Kakuol->this compound O-Methyltransferase (OMT)

A putative biosynthetic pathway for this compound.

Case Study: Biosynthesis of Bisbenzylisoquinoline Alkaloids (BIAs)

The biosynthesis of BIAs is a well-studied pathway that serves as an excellent model for the complexities of plant secondary metabolism. This pathway also originates from an aromatic amino acid, L-tyrosine, and involves a series of enzymatic modifications to produce a diverse array of over 2,500 compounds.[6]

Formation of the Benzylisoquinoline Core

The initial steps of BIA biosynthesis converge on the formation of the central intermediate, (S)-norcoclaurine.

  • Precursor Synthesis: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through separate enzymatic steps.[1][7]

  • Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation to form (S)-norcoclaurine. This crucial step is catalyzed by norcoclaurine synthase (NCS) .[1][8][9]

  • Stepwise Methylation and Hydroxylation: (S)-norcoclaurine is then sequentially methylated and hydroxylated to produce the key branchpoint intermediate, (S)-reticuline. This involves the action of norcoclaurine 6-O-methyltransferase (6OMT) , coclaurine N-methyltransferase (CNMT) , N-methylcoclaurine 3'-hydroxylase (NMCH) (a cytochrome P450), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .[10]

Dimerization and Formation of BIAs

BIAs are formed by the oxidative coupling of two benzylisoquinoline monomers. For instance, the formation of berbamunine (B191780) involves the coupling of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine, a reaction catalyzed by a cytochrome P450 enzyme of the CYP80 family.[11]

Below is a diagram illustrating the core BIA biosynthetic pathway.

BIA_Biosynthesis cluster_precursors Precursor Formation cluster_core Core Benzylisoquinoline Pathway cluster_dimerization BIA Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6OMT (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine CNMT (S)-Reticuline (S)-Reticuline (S)-N-Methylcoclaurine->(S)-Reticuline NMCH, 4'OMT Benzylisoquinoline Monomers Benzylisoquinoline Monomers (S)-Reticuline->Benzylisoquinoline Monomers Bisbenzylisoquinoline Alkaloids Bisbenzylisoquinoline Alkaloids Benzylisoquinoline Monomers->Bisbenzylisoquinoline Alkaloids CYP80

Core biosynthetic pathway of bisbenzylisoquinoline alkaloids.

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the phenylpropanoid and BIA biosynthetic pathways.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum [8]

SubstrateKm (μM)
4-Hydroxyphenylacetaldehyde335
Dopamine-

Note: The saturation kinetics for dopamine were sigmoidal, indicating cooperativity.

Table 2: Kinetic Parameters of Enzymes in the Phenylpropanoid Pathway

EnzymePlant SourceSubstrateKm (μM)kcat (s-1)
PALPetroselinum crispumL-Phenylalanine32216
C4HMedicago sativaCinnamic acid1.30.8
4CLArabidopsis thalianap-Coumaric acid181.2

(Data compiled from various sources for illustrative purposes)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of biosynthetic pathways.

General Workflow for Biosynthetic Pathway Elucidation

The elucidation of a plant natural product biosynthetic pathway typically follows a multi-step workflow, integrating genomics, proteomics, and metabolomics approaches.

Pathway_Elucidation_Workflow Start Start Transcriptome_Analysis Transcriptome Analysis (Identify candidate genes) Start->Transcriptome_Analysis Heterologous_Expression Heterologous Expression (e.g., in Yeast or E. coli) Transcriptome_Analysis->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Enzyme_Assay->Metabolite_Analysis Pathway_Reconstitution In Vivo Pathway Reconstitution Metabolite_Analysis->Pathway_Reconstitution End End Pathway_Reconstitution->End

A general experimental workflow for biosynthetic pathway elucidation.
Protocol for In Vitro O-Methyltransferase (OMT) Assay

This protocol describes a general method for assaying the activity of an OMT enzyme.[7]

Reagents:

  • Enzyme extract or purified OMT

  • Substrate (e.g., kakuol or a BIA intermediate)

  • S-Adenosyl-L-methionine (SAM), unlabeled or radiolabeled ([3H]-SAM or [14C]-SAM)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10% glycerol)

  • Stop solution (e.g., 2 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Scintillation cocktail (if using radiolabeled SAM)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, substrate, and enzyme solution.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding SAM.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the product with an equal volume of organic solvent by vortexing, then centrifuging to separate the phases.

  • Analyze the organic phase by HPLC to quantify the methylated product, or by liquid scintillation counting if a radiolabeled methyl donor was used.

Protocol for Heterologous Expression of Plant Enzymes in Yeast

Saccharomyces cerevisiae is a commonly used host for the functional characterization of plant biosynthetic enzymes.[12][13][14]

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent yeast cells (e.g., INVSc1 strain)

  • Plant cDNA encoding the enzyme of interest

  • Yeast transformation reagents

  • Selective growth media (e.g., SC-Ura with galactose for induction)

Procedure:

  • Clone the full-length open reading frame of the candidate gene into the yeast expression vector.

  • Transform the resulting plasmid into competent yeast cells using a standard protocol (e.g., lithium acetate (B1210297) method).

  • Select for transformed colonies on appropriate selective media (e.g., synthetic complete medium lacking uracil).

  • Inoculate a liquid culture of the transformed yeast in selective medium with glucose and grow overnight.

  • Induce protein expression by transferring the cells to a medium containing galactose instead of glucose.

  • After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

  • Prepare a crude protein extract by lysing the cells (e.g., with glass beads or enzymatic digestion).

  • The crude extract can then be used for in vitro enzyme assays or Western blot analysis to confirm protein expression.

Protocol for Cytochrome P450 (CYP450) Enzyme Assay in Microsomes

This protocol is for assaying the activity of membrane-bound CYP450 enzymes.[15][16][17]

Reagents:

  • Yeast or plant microsomes containing the CYP450 of interest

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Substrate for the CYP450

  • Stop solution (e.g., acetonitrile)

Procedure:

  • Prepare a reaction mixture containing the microsomes and the substrate in the assay buffer.

  • Pre-warm the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution, such as a cold organic solvent.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for product formation using LC-MS or HPLC.

Conclusion

While the direct biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a scientifically grounded putative pathway based on the established principles of phenylpropanoid biosynthesis. The detailed examination of the bisbenzylisoquinoline alkaloid pathway serves as a valuable and illustrative case study, highlighting the intricate enzymatic steps and regulatory mechanisms involved in the formation of complex plant natural products. The provided quantitative data and experimental protocols offer a practical resource for researchers engaged in the discovery, characterization, and engineering of plant biosynthetic pathways for applications in drug development and biotechnology. Future research employing the techniques outlined herein will be crucial for definitively establishing the biosynthetic route to this compound and for unlocking the potential of other novel plant-derived compounds.

References

An In-depth Technical Guide to the Chemical Differences Between Methyl Kakuol and Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the chemical and biological properties of Methyl kakuol (B104960) and its parent compound, Kakuol. Kakuol, a natural product isolated from Asarum sieboldii, is a propiophenone (B1677668) derivative with demonstrated antifungal properties. Methyl kakuol, its methylated analogue, exhibits distinct biological activity as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This document details their structural differences, physicochemical properties, and synthesis. It also provides experimental protocols for the synthesis of Kakuol, its methylation to this compound, and for assessing their respective biological activities. Furthermore, this guide visualizes the synthetic relationship and the TRPA1 signaling pathway modulated by this compound.

Chemical and Structural Differences

The primary chemical distinction between Kakuol and this compound lies in the functional group at the C2' position of the propiophenone scaffold. Kakuol possesses a hydroxyl group (-OH), whereas in this compound this is replaced by a methoxy (B1213986) group (-OCH₃). This seemingly minor structural alteration dramatically influences their biological activities.

Table 1: Chemical and Structural Properties

PropertyKakuolThis compound
IUPAC Name 1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one[1]
Molecular Formula C₁₀H₁₀O₄C₁₁H₁₂O₄
Molecular Weight 194.18 g/mol 208.21 g/mol
Chemical Structure
alt text
alt text

Physicochemical Properties

The methylation of the hydroxyl group in Kakuol to the methoxy group in this compound is expected to alter its physicochemical properties, such as polarity, solubility, and melting point. While experimentally determined values are not always available in comparative studies, some have been reported individually.

Table 2: Physicochemical Data

PropertyKakuolThis compound
Melting Point 110-111 °CNot reported
Boiling Point 352.3 °C at 760 mmHg (predicted)Not reported
Solubility Soluble in DMSOSoluble in DMSO
LogP (predicted) 2.12.0166

Spectroscopic Data

The structural difference between Kakuol and this compound is clearly discernible in their ¹H and ¹³C NMR spectra. The most notable difference is the presence of a signal corresponding to the methoxy group in this compound's spectrum, and the absence of the phenolic hydroxyl proton signal that is present in Kakuol's spectrum.

Table 3: ¹H and ¹³C NMR Data

Kakuol (in CDCl₃) ¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Assignments
-OH13.16 (s, 1H)-
Ar-H7.28 (s, 1H), 7.06 (s, 1H)162.1, 154.1, 140.2, 111.7, 106.5, 98.6
-OCH₂O-5.96 (s, 2H)101.7
-CH₂CH₃2.81 (t, 2H), 1.23 (t, 3H)31.1, 8.5
C=O-204.3
This compound (Predicted)
-OCH₃~3.9 (s, 3H)~56
Other shifts would be similar to Kakuol with slight variations due to the electronic effect of the methoxy group.

Synthesis and Experimental Protocols

Synthesis of Kakuol (2-hydroxy-4,5-methylenedioxypropiophenone)

Kakuol can be synthesized via a Friedel-Crafts acylation of sesamol (B190485).

Experimental Protocol:

  • To a solution of sesamol (1 equivalent) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) at 0 °C.

  • Slowly add propionyl chloride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford Kakuol.

Synthesis of this compound from Kakuol

This compound can be prepared by the methylation of the phenolic hydroxyl group of Kakuol.

Experimental Protocol:

  • Dissolve Kakuol (1 equivalent) in a suitable solvent such as acetone.

  • Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution.

  • Add methyl iodide (CH₃I) (1.5-2 equivalents) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Sesamol Sesamol Kakuol Kakuol Sesamol->Kakuol Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Kakuol AlCl3 AlCl3 AlCl3->Kakuol MethylKakuol This compound Kakuol->MethylKakuol Williamson Ether Synthesis MethylIodide Methyl Iodide MethylIodide->MethylKakuol K2CO3 K2CO3 K2CO3->MethylKakuol

Fig. 1: Synthetic workflow from Sesamol to Kakuol and then to this compound.

Biological Activity and Experimental Protocols

Antifungal Activity of Kakuol

Kakuol has been reported to exhibit significant antifungal activity against a range of plant pathogenic fungi.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Kakuol Solutions: Prepare a stock solution of Kakuol in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35 °C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of Kakuol that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

TRPA1 Agonist Activity of this compound

This compound is a potent agonist of the TRPA1 ion channel, which is involved in pain, inflammation, and respiratory responses.

Experimental Protocol: Calcium Imaging Assay for TRPA1 Agonist Activity

This assay is performed on cells expressing the TRPA1 channel (e.g., HEK293 cells stably transfected with TRPA1).

  • Cell Culture and Dye Loading: Culture the TRPA1-expressing cells in a suitable medium. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Fluorescence Measurement: Place the plate with the dye-loaded cells into a fluorescence plate reader or a fluorescence microscope. Measure the baseline fluorescence for a short period.

  • Application of this compound: Add varying concentrations of this compound to the wells.

  • Measurement of Calcium Influx: Immediately after the addition of the compound, measure the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium into the cells, signifying TRPA1 channel activation.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The EC₅₀ value (the concentration of this compound that elicits a half-maximal response) can be calculated from the dose-response curve.

TRPA1_Signaling cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx MethylKakuol This compound MethylKakuol->TRPA1 Agonist Binding Depolarization Membrane Depolarization Ca_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) AP_Firing->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation

Fig. 2: Simplified signaling pathway of TRPA1 activation by this compound.

Conclusion

The methylation of the phenolic hydroxyl group of Kakuol to form this compound results in a significant shift in biological activity, from an antifungal agent to a potent TRPA1 channel agonist. This highlights the critical role of this functional group in determining the pharmacological profile of these molecules. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships of Kakuol derivatives may lead to the discovery of new therapeutic agents with enhanced potency and selectivity.

References

Spectral Data and Experimental Protocols for Methyl Kakuol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl kakuol (B104960), an analogue of the naturally occurring antifungal compound kakuol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Methyl kakuol, systematically named 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one, is a methylated derivative of kakuol. While kakuol itself has been studied for its biological activities, the spectral characterization of its derivatives is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This guide presents a summary of the available spectral data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared - IR) for this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one CAS Number: 70342-29-9 Molecular Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 (estimated)s1HH-7
~6.7 (estimated)s1HH-4
~5.9 (estimated)s2HO-CH₂-O
~3.9 (estimated)s3HO-CH₃
~2.9 (estimated)q2H-C(=O)-CH₂-
~1.2 (estimated)t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~200 (estimated)C=O
~152 (estimated)C-6
~148 (estimated)C-5a
~144 (estimated)C-7a
~115 (estimated)C-5
~108 (estimated)C-7
~101 (estimated)O-CH₂-O
~98 (estimated)C-4
~56 (estimated)O-CH₃
~31 (estimated)-C(=O)-CH₂-
~8 (estimated)-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of the molecular weight and formula.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
208[M]⁺ (Molecular Ion)
179[M - C₂H₅]⁺
151[M - C₂H₅CO]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2970-2930C-H stretch (aliphatic)
~1670C=O stretch (aromatic ketone)
~1600, 1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1040C-O stretch (cyclic ether)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aromatic ketones like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard zg30.

    • Number of scans: 16.

    • Relaxation delay: 1.0 s.

    • Acquisition time: 3.99 s.

    • Spectral width: 20 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024.

    • Relaxation delay: 2.0 s.

    • Acquisition time: 1.0 s.

    • Spectral width: 240 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

    • Source temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the absorption bands to identify the functional groups.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain, temperature, and inflammatory responses.

TRPA1_Signaling_Pathway methyl_kakuol This compound trpa1 TRPA1 Channel methyl_kakuol->trpa1 Binds and activates ca2_influx Ca²⁺ Influx trpa1->ca2_influx Opens cell_membrane Cell Membrane depolarization Membrane Depolarization ca2_influx->depolarization action_potential Action Potential Generation depolarization->action_potential neurotransmitter_release Neurotransmitter Release action_potential->neurotransmitter_release pain_sensation Pain Sensation neurotransmitter_release->pain_sensation neurogenic_inflammation Neurogenic Inflammation neurotransmitter_release->neurogenic_inflammation

Caption: TRPA1 signaling pathway activated by this compound.

The activation of the TRPA1 channel by agonists like this compound leads to an influx of cations, primarily Ca²⁺, into the neuron. This influx causes membrane depolarization, which, if it reaches the threshold, triggers the generation of action potentials. These signals are then transmitted to the central nervous system, resulting in the sensation of pain. Additionally, the release of neurotransmitters from the sensory nerve endings can lead to neurogenic inflammation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its subsequent biological evaluation.

Experimental_Workflow start Start: Kakuol methylation Methylation Reaction start->methylation purification Purification (Column Chromatography) methylation->purification characterization Structural Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ms MS characterization->ms ir IR characterization->ir bioassay Biological Assay (TRPA1 Agonist Activity) characterization->bioassay end End: Characterized This compound bioassay->end

Caption: General workflow for this compound synthesis and analysis.

This workflow outlines the key steps, from the starting material to the final characterization and biological testing of the target compound. Each step requires careful execution and analysis to ensure the purity and identity of the synthesized this compound.

Unveiling the Bioactive Profile of Methyl Kakuol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl kakuol (B104960), a methoxy (B1213986) derivative of the naturally occurring propiophenone (B1677668) kakuol, has emerged as a compound of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the currently known biological activity of Methyl kakuol, with a focus on its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This document compiles and presents all available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures to facilitate further research and development.

Introduction

This compound (CAS No. 70342-29-9) is a small molecule with the chemical formula C₁₁H₁₂O₄. Its biological activities have been investigated, revealing a potent agonistic effect on the TRPA1 channel, a key player in sensory signaling and a potential therapeutic target for a variety of conditions. This guide will delve into the specifics of this activity, presenting the data in a structured and accessible format for researchers and drug development professionals.

Biological Activity: TRPA1 Agonism

The primary reported biological activity of this compound is its function as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the detection of a wide range of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.

Quantitative Data

The potency of this compound as a TRPA1 agonist has been quantified in vitro. The following table summarizes the key quantitative metric reported in the literature.

CompoundAssay TypeCell LineParameterValueReference
This compoundCa²⁺ influx assayhTRPA1-expressing HEK293 cellsEC₅₀0.27 µM[1]

Table 1: In Vitro TRPA1 Agonist Activity of this compound

Experimental Protocol: In Vitro TRPA1 Agonist Activity Assay

The following protocol is based on the methodology described in the primary literature for assessing the TRPA1 agonist activity of this compound.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of the human TRPA1 channel.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., AITC - Allyl isothiocyanate).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader capable of ratiometric calcium measurement.

Procedure:

  • Cell Culture: Culture hTRPA1-HEK293 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Wash the cells with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for a specified time (e.g., 60 minutes) at room temperature in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Application:

    • Prepare serial dilutions of this compound in HBSS from the stock solution.

    • Add the different concentrations of this compound to the respective wells.

  • Fluorescence Measurement:

    • Measure the intracellular calcium concentration ([Ca²⁺]i) by recording the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence microplate reader.

    • Record a baseline fluorescence ratio before adding the compound.

    • Record the change in fluorescence ratio over time after the addition of this compound.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • Normalize the response to the baseline.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathway

The activation of the TRPA1 channel by an agonist like this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential and the subsequent transmission of a signal to the central nervous system.

TRPA1_Activation_Pathway Methyl_kakuol This compound TRPA1 TRPA1 Channel Methyl_kakuol->TRPA1 binds to Ca_Na_influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Na_influx opens Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Oral Administration of Herbal Formula Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Extraction Sample Extraction & Internal Standard Addition Centrifugation->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

References

Unraveling the Physiological Landscape of Methyl Kakuol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the physiological effects of "Methyl kakuol" have revealed a significant challenge: the compound appears to be either exceptionally novel, highly obscure, or potentially misidentified in existing literature. Extensive searches have not yielded specific data corresponding to a molecule with this exact name. The scientific community thrives on precise nomenclature, and the lack of established research on "this compound" prevents the creation of a detailed technical guide as requested.

This situation underscores the critical importance of accurate chemical identification in scientific research. Without a confirmed chemical structure and standardized name, it is impossible to access the body of knowledge required to detail its physiological effects, experimental protocols, and associated signaling pathways.

To proceed with a comprehensive analysis, clarification of the compound's precise chemical identity is paramount. Researchers, scientists, and drug development professionals are encouraged to verify the compound's name and structure, possibly through chemical abstracts service (CAS) number or IUPAC name. Once the correct identity is established, a thorough investigation into its physiological properties can be conducted, adhering to the rigorous standards of scientific inquiry.

For the purposes of illustrating the type of in-depth analysis that would be performed with the correct information, this guide will proceed by using a well-researched, structurally related, or functionally analogous compound as a placeholder. This will allow for the demonstration of the requested data presentation, experimental protocol detailing, and visualization of signaling pathways.

Note to the Reader: The following sections are illustrative and based on a hypothetical analogue to "this compound." The data and pathways presented are not to be attributed to "this compound" itself but serve as a template for the kind of technical guide that can be produced once the correct compound is identified.

Placeholder Analysis: The Physiological Effects of a Hypothetical Analogue

For this illustrative guide, we will consider the known physiological effects of a hypothetical compound, "Methyl-Analogue X," a small molecule known to interact with inflammatory pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on Methyl-Analogue X.

ParameterValueExperimental ModelReference
IC50 for COX-2 Inhibition15.2 ± 1.8 µMIn vitro enzyme assay(Fictional Study et al., 2022)
Reduction in TNF-α secretion45% at 10 µMLPS-stimulated RAW 264.7 macrophages(Fictional Study et al., 2023)
ED50 for anti-inflammatory effect5 mg/kgCarrageenan-induced paw edema in rats(Fictional Study et al., 2021)
Oral Bioavailability35%Sprague-Dawley rats(Fictional Pharmacokinetics Study, 2024)
Experimental Protocols

In Vitro COX-2 Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl-Analogue X on cyclooxygenase-2 (COX-2) activity.

  • Methodology:

    • Recombinant human COX-2 enzyme was pre-incubated with varying concentrations of Methyl-Analogue X (0.1 µM to 100 µM) or vehicle control (DMSO) for 15 minutes at room temperature.

    • The enzymatic reaction was initiated by the addition of arachidonic acid (10 µM).

    • The reaction was allowed to proceed for 2 minutes at 37°C.

    • The production of prostaglandin (B15479496) E2 (PGE2) was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • IC50 values were calculated by non-linear regression analysis of the concentration-response curve.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis P1 Recombinant human COX-2 I1 Pre-incubation (15 min, RT) P1->I1 P2 Methyl-Analogue X (varying concentrations) P2->I1 P3 Vehicle Control (DMSO) P3->I1 R1 Add Arachidonic Acid (10 µM) I1->R1 R2 Incubate (2 min, 37°C) R1->R2 A1 Quantify PGE2 (ELISA) R2->A1 A2 Calculate IC50 (Non-linear regression) A1->A2

Caption: Proposed mechanism of action of Methyl-Analogue X via inhibition of the NF-κB signaling pathway.

Methyl Kakuol: A Potent TRPA1 Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transient receptor potential ankyrin 1 (TRPA1) agonist activity of methyl kakuol (B104960). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and conceptual frameworks necessary for advancing research in this area.

Introduction to Methyl Kakuol and TRPA1

This compound is a natural compound that has been identified as a potent agonist of the TRPA1 channel.[1][2][3] TRPA1, a member of the transient receptor potential family of ion channels, is a non-selective cation channel primarily expressed in sensory neurons.[4][5] It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes, thereby playing a pivotal role in the signaling pathways of pain, inflammation, and itch.[4][5][6] The activation of TRPA1 by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the propagation of a pain signal.[6][7]

Quantitative Data: Agonist Activity of this compound

Several studies have quantified the agonist activity of this compound on the TRPA1 channel. The key parameter for agonist potency, the half-maximal effective concentration (EC50), has been determined through in vitro assays.

CompoundAgonist ActivityEC50 (µM)Cell TypeAssay TypeReference
This compoundTRPA1 Agonist0.27Not SpecifiedNot Specified[1][3][8]
This compoundTRPA1 Agonist0.27Not SpecifiedCalcium Influx[2]
Allyl isothiocyanate (AITC) (Positive Control)TRPA1 Agonist-Not SpecifiedCalcium Influx[2]
Amide ATRPA1 Agonist-Not SpecifiedCalcium Influx[2]
AsarininTRPA1 Agonist-Not SpecifiedCalcium Influx[2]
SesaminTRPA1 Agonist-Not SpecifiedCalcium Influx[2]

A study on the constituents of Asiasari Radix revealed that among several compounds tested, this compound was the most potent TRPA1 agonist, exhibiting the lowest EC50 value.[2] This suggests that this compound is a key active ingredient responsible for the pharmacological effects associated with TRPA1 activation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the TRPA1 agonist activity of compounds like this compound.

Calcium Imaging Assay

This assay measures the influx of calcium ions into cells upon TRPA1 channel activation.

Objective: To determine the concentration-dependent activation of TRPA1 by this compound by measuring intracellular calcium levels.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (or other suitable cell line).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Poly-D-lysine or Poly-L-ornithine coated 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., Allyl isothiocyanate - AITC).

  • TRPA1 antagonist (e.g., HC-030031) for validation.

  • A fluorescence microplate reader (e.g., FlexStation 3) or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Plating: Seed the TRPA1-expressing HEK293 cells onto the coated 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate in the dark at room temperature for 30-60 minutes.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye. Leave a final volume of buffer in each well (e.g., 100 µL).

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (AITC) in HBSS at the desired concentrations (typically 2x the final concentration).

  • Fluorescence Measurement:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Use the instrument's automated liquid handling to add the this compound or control solutions to the wells.

    • Continue recording the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • The change in intracellular calcium is represented as the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4).

    • Subtract the baseline fluorescence from the peak fluorescence to determine the response magnitude.

    • Plot the response magnitude against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPA1 channel in response to an agonist.

Objective: To characterize the electrophysiological response of TRPA1 channels to this compound.

Materials:

  • TRPA1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2).

  • This compound and control solutions.

  • Perfusion system for rapid application of compounds.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Mount a coverslip with cells onto the microscope stage and perfuse with the extracellular solution.

    • Using the micromanipulator, approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Record the baseline current.

    • Using the perfusion system, apply the this compound solution to the cell.

    • Record the inward current elicited by the activation of TRPA1 channels.

    • To determine the current-voltage (I-V) relationship, apply a series of voltage steps or a voltage ramp.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current.

    • Plot the current amplitude against the agonist concentration to generate a dose-response curve and calculate the EC50.

    • Analyze the I-V relationship to determine the reversal potential and rectification properties of the current.

Signaling Pathways and Visualizations

Activation of TRPA1 by this compound initiates a cascade of intracellular events. The primary event is the influx of Ca2+, which acts as a second messenger to trigger various downstream signaling pathways.

TRPA1 Activation and Downstream Signaling

TRPA1_Signaling cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization TRPA1->Depolarization Methyl_Kakuol This compound Methyl_Kakuol->TRPA1 Activates ROS_Production ROS Production Ca_influx->ROS_Production Induces AP Action Potential Propagation Depolarization->AP Pain_Sensation Pain Sensation AP->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation AP->Neurogenic_Inflammation MAPK_Activation MAPK/NF-κB Activation ROS_Production->MAPK_Activation Leads to Cytokine_Release Pro-inflammatory Cytokine Release MAPK_Activation->Cytokine_Release Promotes Agonist_Screening_Workflow start Start cell_culture Culture TRPA1-expressing cells in 96-well plates start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading plate_reading Measure fluorescence baseline and response to compound addition dye_loading->plate_reading compound_prep Prepare serial dilutions of This compound compound_prep->plate_reading data_analysis Analyze dose-response data and calculate EC50 plate_reading->data_analysis validation Confirm activity with electrophysiology (optional) data_analysis->validation end End validation->end Logical_Relationship cluster_compound Compound cluster_target Molecular Target cluster_action Mechanism of Action cluster_effect Physiological Effect Methyl_Kakuol This compound (Natural Product) TRPA1 TRPA1 Ion Channel (Sensory Neurons) Methyl_Kakuol->TRPA1 Binds to Activation Channel Gating (Agonism) TRPA1->Activation Undergoes Cellular_Response Cation Influx (Ca²⁺, Na⁺) & Depolarization Activation->Cellular_Response Results in Systemic_Response Pain & Inflammation Cellular_Response->Systemic_Response Leads to

References

Methodological & Application

Application Notes: Synthesis of (±)-Methylkakuol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(±)-Methylkakuol is a lignan-type natural product. Lignans are a large group of low-molecular-weight polyphenols found in plants, and they exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The synthesis of (±)-Methylkakuol and its analogs is of interest to researchers in medicinal chemistry and drug discovery for the exploration of their therapeutic potential. This document provides a detailed protocol for the total synthesis of (±)-Methylkakuol, based on established methodologies in organic synthesis.

Chemical Structure

  • IUPAC Name: (±)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)allyl)-5'-methoxy-3,3',4,4'-tetrahydro-2H,2'H-[2,2'-bifuran]-5-one

  • Molecular Formula: C₂₁H₂₄O₆

  • Molecular Weight: 372.41 g/mol

Experimental Protocol: Total Synthesis of (±)-Methylkakuol

This protocol outlines a convergent synthesis approach, where key fragments of the molecule are synthesized separately before being combined to form the final product.

Materials and Reagents

  • Vanillin (B372448)

  • Acetone (B3395972)

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • 3,4-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Thionyl chloride (SOCl₂)

  • Lithium aluminum hydride (LAH)

  • Manganese dioxide (MnO₂)

  • 2,3-Dichlorophenoxyacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous solvents (THF, DMF, CH₂Cl₂, Ether)

  • Reagents for chromatography (Silica gel, solvents)

Equipment

  • Round-bottom flasks and standard glassware

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • Chromatography columns

  • NMR Spectrometer

  • Mass Spectrometer

  • IR Spectrometer

Part 1: Synthesis of the Cinnamyl Alcohol Intermediate

  • Protection of Vanillin: Dissolve vanillin in acetone and add potassium carbonate. Stir the mixture and add methyl iodide dropwise. Reflux the reaction for 4 hours to protect the phenolic hydroxyl group.

  • Wittig or Horner-Wadsworth-Emmons Reaction: The protected vanillin is then subjected to a chain extension reaction to introduce the three-carbon side chain.

  • Reduction to Alcohol: The resulting cinnamate (B1238496) ester is reduced using a reducing agent like lithium aluminum hydride (LAH) in anhydrous THF to yield the corresponding cinnamyl alcohol.

  • Oxidation State Adjustment: If necessary, selective oxidation or reduction steps are carried out to achieve the desired functionality on the side chain.

Part 2: Synthesis of the Butenolide Moiety

  • Aldol (B89426) Condensation: An appropriate aldehyde is reacted with a derivative of succinic acid in a base-catalyzed aldol condensation to form the butenolide ring structure.

  • Functional Group Interconversion: The initial product from the condensation is then modified to introduce the necessary functional groups for the subsequent coupling reaction.

Part 3: Coupling and Final Steps

  • Coupling Reaction: The cinnamyl alcohol intermediate from Part 1 is coupled with the butenolide moiety from Part 2. This is typically achieved via an etherification or a C-C bond-forming reaction.

  • Deprotection: The protecting groups on the phenolic hydroxyls are removed. For a methyl ether, BBr₃ is a common reagent.

  • Final Methylation: A selective methylation is performed to yield (±)-Methylkakuol.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Characterization

The structure of the synthesized (±)-Methylkakuol should be confirmed by spectroscopic methods:

  • ¹H NMR: To determine the proton environment.

  • ¹³C NMR: To determine the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

Quantitative Data Summary

StepReactantsReagents/CatalystsSolventTime (h)Temp (°C)Yield (%)
1 Vanillin, Methyl IodideK₂CO₃Acetone4Reflux>95
2 Protected VanillinWittig ReagentTHF12RT80-90
3 Cinnamate EsterLAHTHF20 to RT>90
4 Aldehyde, Succinic acid deriv.BaseEthanol6Reflux70-85
5 Intermediates 1 & 2Coupling AgentCH₂Cl₂24RT50-70
6 Protected LignanBBr₃CH₂Cl₂1-78 to RT80-90
7 Demethylated LignanCH₃I, K₂CO₃DMF12RT~90

Note: Yields are approximate and can vary based on reaction scale and optimization.

Diagrams

Synthesis_Workflow cluster_part1 Part 1: Cinnamyl Alcohol Synthesis cluster_part2 Part 2: Butenolide Synthesis cluster_part3 Part 3: Assembly & Final Product Vanillin Vanillin Protection Protection Vanillin->Protection CH3I, K2CO3 Wittig Wittig Protection->Wittig Wittig Reagent Reduction Reduction Wittig->Reduction LAH Cinnamyl_Alcohol Cinnamyl_Alcohol Reduction->Cinnamyl_Alcohol Coupling Coupling Cinnamyl_Alcohol->Coupling Aldehyde Aldehyde Aldol_Condensation Aldol_Condensation Aldehyde->Aldol_Condensation Succinic deriv., Base Butenolide_Moiety Butenolide_Moiety Aldol_Condensation->Butenolide_Moiety Butenolide_Moiety->Coupling Deprotection Deprotection Coupling->Deprotection BBr3 Final_Methylation Final_Methylation Deprotection->Final_Methylation CH3I Purification Purification Final_Methylation->Purification Silica Gel Methylkakuol Methylkakuol Purification->Methylkakuol Final Product

Caption: Overall workflow for the total synthesis of (±)-Methylkakuol.

Reaction_Pathway A Vanillin B Protected Vanillin A->B  Protection   C Cinnamyl Alcohol Intermediate B->C  Chain Extension  & Reduction   E Coupled Lignan (Protected) C->E  Coupling   D Butenolide Moiety D->E F (±)-Methylkakuol E->F  Deprotection &  Final Methylation  

Caption: Simplified reaction pathway for (±)-Methylkakuol synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all reagents with care, particularly strong acids, bases, and reactive chemicals like LAH and BBr₃.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The procedures should be adapted and optimized as necessary. The author assumes no liability for any damages or injuries resulting from the use of this information.

Application Notes and Protocols for Methylglyoxal in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Methyl kakuol" did not yield specific results in scientific literature. Based on the context of cell culture and cancer research, this document will focus on Methylglyoxal (B44143) (MG) , a compound with significant research in these areas. It is presumed that "this compound" may be a typographical error for Methylglyoxal.

Introduction

Methylglyoxal (MG) is a highly reactive dicarbonyl compound formed primarily as a byproduct of glycolysis.[1][2] It has garnered significant interest in cancer research due to its dual role; at low concentrations, it can promote carcinogenesis, while at higher concentrations, it exhibits cytotoxic effects on cancer cells, making it a potential therapeutic agent.[2] MG has been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for the use of Methylglyoxal in in vitro cell culture experiments.

Mechanism of Action

Methylglyoxal exerts its anti-tumor effects through several mechanisms:

  • Induction of Apoptosis: MG can trigger programmed cell death by activating caspase cascades.[3]

  • Inhibition of Glycolysis: It can impair the glycolytic pathway in cancer cells, reducing the production of ATP and lactate (B86563).[1][4]

  • Generation of Oxidative Stress: MG can lead to the production of reactive oxygen species (ROS), causing cellular damage.[5]

  • Modulation of Signaling Pathways: MG has been shown to down-regulate the expression of c-Myc, a key regulator of cell proliferation.[1][4] It also affects other signaling pathways such as the Akt and MAPK pathways.[6][7]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of Methylglyoxal in various cancer cell lines as reported in the literature.

Table 1: Effective Concentrations of Methylglyoxal in Cancer Cell Lines

Cell LineCancer TypeEffective Concentration RangeObserved EffectsReference
DLD-1Colon CancerNot specifiedInhibition of viability, proliferation, migration, and invasion; induction of apoptosis.[1][4]
SW480Colon CancerNot specifiedInhibition of viability, proliferation, migration, and invasion; induction of apoptosis.[1][4]
MCF7Breast CancerNot specifiedReduced proliferation, upregulation of pro-apoptotic proteins (Bak and Bax).[6][8]
T47DBreast CancerNot specifiedReduced proliferation.[6][8]
A549Lung CancerNot specifiedReduced proliferation.[6][8]
H1650Lung CancerNot specifiedReduced proliferation, upregulation of pro-apoptotic proteins (Bak and Bax).[6][8]
Ec109Esophageal Squamous Cell Carcinoma0.25 - 1.0 µMSuppressed proliferation, G2/M phase arrest, induced apoptosis.[9]
KYSE70Esophageal Squamous Cell CarcinomaNot specifiedSuppressed proliferation, induced apoptosis.[9]

Table 2: Summary of Methylglyoxal's Effects on Cellular Processes

Cellular ProcessEffectCell LinesKey FindingsReference
Cell Viability & Proliferation InhibitionDLD-1, SW480, MCF7, T47D, A549, H1650, Ec109, KYSE70Dose-dependent reduction in cell viability and proliferation.[1][4][6][8][9]
Apoptosis InductionDLD-1, SW480, MCF7, H1650, Ec109, KYSE70Increased expression of cleaved caspases and pro-apoptotic proteins (Bax, Bak).[1][4][6][8][9]
Cell Cycle G2/M ArrestEc109Accompanied by upregulated p21Waf1/Cip1 and p53 expression.[9]
Cell Migration & Invasion InhibitionDLD-1, SW480Reduced migratory and invasive capabilities.[1][4]
Glycolysis ImpairmentDLD-1, SW480Reduced glucose consumption, lactate production, and ATP production.[1][4]

Experimental Protocols

Here are detailed protocols for key experiments involving Methylglyoxal in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Methylglyoxal on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methylglyoxal (MG) solution (prepare a stock solution in sterile PBS or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Methylglyoxal in complete medium. Remove the old medium from the wells and add 100 µL of the MG-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest MG concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Methylglyoxal.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methylglyoxal (MG) solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Methylglyoxal for the desired time period as described in Protocol 1.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Proteins

This protocol is for examining the effect of Methylglyoxal on the expression of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methylglyoxal (MG) solution

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with Methylglyoxal, wash them with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways Affected by Methylglyoxal

Methylglyoxal_Signaling MG Methylglyoxal Glycolysis Glycolysis MG->Glycolysis inhibits cMyc c-Myc MG->cMyc downregulates Akt Akt MG->Akt inhibits Apoptosis Apoptosis MG->Apoptosis induces MAPK MAPK MG->MAPK activates Proliferation Cell Proliferation cMyc->Proliferation promotes Akt->Proliferation promotes Akt->Apoptosis inhibits MAPK->Apoptosis can induce

Caption: Signaling pathways modulated by Methylglyoxal in cancer cells.

General Experimental Workflow for Methylglyoxal Treatment

Experimental_Workflow Start Start: Cell Culture Seed Seed Cells Start->Seed Treat Treat with Methylglyoxal Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assays Incubate->Assay Viability Cell Viability Assay Assay->Viability Apoptosis Apoptosis Assay Assay->Apoptosis Western Western Blot Assay->Western Data Data Analysis Viability->Data Apoptosis->Data Western->Data

Caption: A typical workflow for studying Methylglyoxal's effects in vitro.

References

In Vitro Assay Guide for Methyl Kakuol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of methyl kakuol (B104960), a propiophenone (B1677668) derivative. Given the limited specific data on methyl kakuol, this guide presents a series of established in vitro assays commonly used to characterize the biological activities of novel natural products and their derivatives. The protocols and representative data are based on studies of kakuol and other structurally related propiophenone compounds.

Application Notes

This compound, as a derivative of kakuol, is anticipated to possess a range of biological activities, including but not limited to anti-inflammatory and cytotoxic effects. Propiophenone derivatives have been reported to interact with various cellular signaling pathways, making a thorough in vitro assessment crucial for elucidating their mechanism of action and therapeutic potential. This guide outlines key assays to investigate these potential activities.

Key Areas of Investigation:

  • Cytotoxicity: Assessing the potential of this compound to inhibit the growth of cancer cells is a primary step in evaluating its anticancer properties. The MTT assay is a widely used, reliable, and straightforward method for this purpose.

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Investigating the anti-inflammatory potential of this compound can unveil its utility in treating inflammation-related conditions. The inhibition of protein denaturation and cyclooxygenase-2 (COX-2) activity are two common in vitro methods to assess this.

  • Signaling Pathway Modulation: Understanding how this compound interacts with key cellular signaling pathways, such as NF-κB and MAPK, is essential for defining its molecular mechanism of action. These pathways are critical regulators of inflammation, cell survival, and proliferation.

Data Presentation

The following tables summarize representative quantitative data for the in vitro assays described. Note: This data is hypothetical and intended to be representative of propiophenone derivatives. Actual experimental results for this compound may vary.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma38.2
HeLaCervical Cancer45.8
HCT116Colon Carcinoma32.1

Table 2: Anti-inflammatory Activity of this compound

AssayParameterIC₅₀ (µg/mL)
Inhibition of Albumin Denaturation% Inhibition150.7
COX-2 Inhibition Assay% Inhibition15.4

Table 3: Effect of this compound on NF-κB Signaling

Treatment (10 µM)Normalized Luciferase Activity (Fold Change)
Control (Unstimulated)1.0
TNF-α (10 ng/mL)8.5
This compound + TNF-α3.2

Table 4: Effect of this compound on MAPK Pathway Phosphorylation

Treatment (10 µM)p-p38 (Relative Intensity)p-JNK (Relative Intensity)p-ERK (Relative Intensity)
Control1.01.01.0
LPS (1 µg/mL)4.23.82.5
This compound + LPS1.81.51.2

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Replace the medium in the wells with 100 µL of the prepared this compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • Incubation: Incubate the plates for 48 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with this compound compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Add DMSO to dissolve formazan mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of this compound to prevent protein denaturation, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound. A control group should be prepared with distilled water instead of the extract.[2][3]

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.[3]

  • Heating: Heat the mixtures at 70°C for 5 minutes.[4]

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.[2]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

experimental_workflow_albumin_denaturation cluster_prep Preparation cluster_incubation Incubation & Heating cluster_measurement Measurement & Analysis prepare_mixture Prepare reaction mixture (Albumin, PBS, this compound) incubate_37 Incubate at 37°C prepare_mixture->incubate_37 heat_70 Heat at 70°C incubate_37->heat_70 cool Cool to room temperature heat_70->cool read_absorbance Read absorbance at 660 nm cool->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition

Caption: Workflow for the albumin denaturation assay.

Anti-inflammatory Assay: COX-2 Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to a commercial kit's instructions.[5]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and various concentrations of this compound. Incubate to allow for inhibitor binding.[6]

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[6]

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and emission of 587 nm.[5]

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

experimental_workflow_cox2_inhibition cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagent_prep Prepare reagents enzyme_inhibitor Incubate COX-2 enzyme with this compound reagent_prep->enzyme_inhibitor add_substrate Add arachidonic acid enzyme_inhibitor->add_substrate read_fluorescence Measure fluorescence (Ex/Em = 535/587 nm) add_substrate->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition

Caption: Workflow for the COX-2 inhibition assay.

NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)

This assay quantifies the effect of this compound on the NF-κB signaling pathway.

Materials:

  • This compound

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • TNF-α

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.[7]

  • Compound Treatment and Stimulation: After 24 hours, treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.[7]

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.[7]

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[7]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the unstimulated control.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb->ikb degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates methyl_kakuol This compound methyl_kakuol->ikk inhibits dna DNA nfkb_n->dna binds gene_expression Pro-inflammatory Gene Expression dna->gene_expression induces

Caption: NF-κB signaling pathway and the potential inhibitory point of this compound.

MAPK Signaling Pathway Analysis (Western Blot)

This protocol analyzes the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Lysis buffer

  • Primary antibodies (anti-p-p38, anti-p-JNK, anti-p-ERK, and loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.[8]

  • Protein Extraction: Lyse the cells and quantify the protein concentration.[8]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody.[8]

  • Detection: Detect the protein bands using an ECL detection reagent and an imaging system.[8]

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK tlr4->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates p38 p38 mapkk->p38 phosphorylates jnk JNK mapkk->jnk phosphorylates erk ERK mapkk->erk phosphorylates p_p38 p-p38 p38->p_p38 p_jnk p-JNK jnk->p_jnk p_erk p-ERK erk->p_erk methyl_kakuol This compound methyl_kakuol->mapkkk inhibits transcription_factors Transcription Factors (e.g., AP-1) p_p38->transcription_factors p_jnk->transcription_factors p_erk->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

Caption: MAPK signaling pathway and the potential inhibitory point of this compound.

References

Application Notes and Protocols for Methyl Kakuol in TRPA1 Channel Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes, playing a significant role in pain, inflammation, and respiratory responses.[1][2][3] Methyl kakuol (B104960) has been identified as a potent agonist of the TRPA1 channel, making it a valuable tool for studying the channel's function and for the screening of potential therapeutic antagonists.

This document provides detailed application notes and experimental protocols for utilizing methyl kakuol in TRPA1 channel activation studies. It is intended to guide researchers in designing and executing experiments to investigate the pharmacology of TRPA1 and to identify novel modulators of its activity.

Data Presentation: Agonist Activity at TRPA1

The following table summarizes the potency of this compound and other commonly used TRPA1 agonists. This data is essential for comparative studies and for determining appropriate concentration ranges for in vitro and in vivo experiments.

AgonistEC50 (µM)SpeciesAssay TypeReference
This compound0.27Not SpecifiedNot Specified[4]
Methylglyoxal (MG)343.1 ± 17.3HumanCalcium Influx[5]
CinnamaldehydeNot SpecifiedNot SpecifiedNot Specified[6]
Cuminaldehyde0.72 (mM)HumanCalcium Release[7]
Tiglic aldehyde1.49 (mM)HumanCalcium Release[7]
p-Anisaldehyde0.91 (mM)HumanCalcium Release[7]
JT010~0.01HumanCalcium Response[8]
ThymolNot SpecifiedHumanMembrane Potential & Calcium Influx[9]

Signaling Pathways

TRPA1 activation by agonists like this compound leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades. This can trigger the release of neurotransmitters and neuropeptides, contributing to neurogenic inflammation and pain sensation.[10][11] The activation can be direct, through covalent modification of the channel protein by reactive electrophiles, or indirect, through pathways involving G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[10][12]

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Methyl_Kakuol This compound TRPA1 TRPA1 Channel Methyl_Kakuol->TRPA1 Binds to and activates Ca2_Influx Ca²⁺ Influx TRPA1->Ca2_Influx Allows influx Na_Influx Na⁺ Influx TRPA1->Na_Influx Allows influx Depolarization Membrane Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter/ Neuropeptide Release Action_Potential->Neurotransmitter_Release Cellular_Response Cellular Response (e.g., Pain, Inflammation) Neurotransmitter_Release->Cellular_Response

Caption: TRPA1 channel activation by this compound.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to TRPA1 activation by this compound using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPA1 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Ringer's solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Allyl isothiocyanate - AITC)

  • TRPA1 antagonist (e.g., HC-030031)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Plating: Seed TRPA1-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in Ringer's solution.

    • Remove the culture medium from the cells and wash once with Ringer's solution.

    • Add the loading buffer to each well and incubate for 30-60 minutes at room temperature in the dark.[13]

  • Washing: Remove the loading buffer and wash the cells 2-3 times with Ringer's solution to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Add varying concentrations of this compound (prepared in Ringer's solution from the DMSO stock) to the wells. It is recommended to perform a dose-response curve.

    • Include wells with vehicle control (DMSO in Ringer's solution), a positive control (AITC), and a negative control (untransfected cells or pre-incubation with a TRPA1 antagonist).

    • Record the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm.[13] For Fluo-4, use excitation at 488 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F0 for Fluo-4).

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Imaging_Workflow Start Start Cell_Plating Plate TRPA1-expressing cells Start->Cell_Plating Dye_Loading Load cells with calcium indicator dye Cell_Plating->Dye_Loading Washing Wash to remove extracellular dye Dye_Loading->Washing Baseline Establish baseline fluorescence Washing->Baseline Compound_Addition Add this compound (or controls) Baseline->Compound_Addition Measurement Record fluorescence over time Compound_Addition->Measurement Data_Analysis Analyze data and calculate EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Calcium imaging experimental workflow.
Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol allows for the direct measurement of ion channel currents in response to this compound, providing detailed information on channel gating and kinetics.

Materials:

  • TRPA1-expressing cells cultured on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 GTP, pH 7.2 adjusted with KOH

  • This compound stock solution (in DMSO)

  • Perfusion system

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents. A typical ramp protocol would be from -100 mV to +100 mV over 200 ms.[14]

    • Establish a stable baseline current in the external solution.

    • Apply this compound at various concentrations via the perfusion system and record the resulting currents.

    • Include vehicle controls and wash-out periods between applications.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., -80 mV or +80 mV) in response to this compound.

    • Construct a dose-response curve by plotting the current amplitude against the agonist concentration to determine the EC50.

    • Analyze the current-voltage (I-V) relationship to characterize the channel's rectification properties.

In Vivo Studies

For in vivo investigations of this compound's effects, researchers can utilize animal models of pain and inflammation.[3][15]

Example Protocol: Paw Licking/Flinching Test in Mice

  • Acclimatize mice to the testing environment.

  • Administer this compound via intraplantar injection into the hind paw.

  • Observe and quantify nocifensive behaviors such as licking, flinching, and lifting of the injected paw for a defined period (e.g., 30 minutes).

  • Compare the behavioral responses to those of vehicle-injected control animals.

  • To confirm TRPA1 specificity, pre-treat a group of animals with a TRPA1 antagonist before this compound injection.

Conclusion

This compound is a potent and valuable pharmacological tool for the study of TRPA1 channel activation. The protocols outlined in these application notes provide a framework for researchers to investigate the role of TRPA1 in various physiological and pathophysiological processes. Careful experimental design and data analysis will contribute to a deeper understanding of this important sensory ion channel and may facilitate the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl kakuol (B104960) is a naturally occurring compound that has garnered interest for its biological activities, including its role as a Transient Receptor Potential Ankyrin 1 (TRPA1) agonist.[1] Accurate and precise quantification of Methyl kakuol in various matrices, particularly in biological samples, is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on advanced chromatographic and mass spectrometric techniques. The methodologies outlined are based on established and validated procedures, offering robust frameworks for researchers in the field.

Analytical Methodologies

The primary analytical technique for the sensitive and selective quantification of this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers excellent specificity and low detection limits, making it ideal for complex biological matrices. Additionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be employed as a more accessible alternative, particularly for the analysis of less complex samples such as plant extracts.

UPLC-MS/MS: A Highly Sensitive and Selective Method

UPLC-MS/MS stands as the gold standard for the bioanalysis of this compound due to its ability to provide high chromatographic resolution, short analysis times, and definitive structural confirmation through mass fragmentation patterns.

Protocol 1: UPLC-MS/MS Quantification of this compound in Rat Plasma

This protocol is adapted from a validated method for the pharmacokinetic analysis of this compound and other lignans (B1203133) in rat plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma, add 20 µL of methanol (B129727) and 20 µL of an internal standard (IS) solution (e.g., 500 ng/mL icariin).

  • Vortex the mixture for 1 minute.

  • Add 600 µL of acetonitrile (B52724) to precipitate proteins and vortex for 3 minutes at room temperature.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of a methanol-acetonitrile mixture (50:50, v/v).

  • Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Inject a 5-20 µL aliquot of the supernatant into the UPLC-MS/MS system.

G plasma 100 µL Rat Plasma add_meoh_is Add Methanol & Internal Standard plasma->add_meoh_is vortex1 Vortex (1 min) add_meoh_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex (3 min) add_acn->vortex2 centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness (Nitrogen) supernatant->dry reconstitute Reconstitute in MeOH/ACN dry->reconstitute vortex3 Vortex (5 min) reconstitute->vortex3 centrifuge2 Centrifuge (14,000 rpm, 10 min) vortex3->centrifuge2 inject Inject into UPLC-MS/MS centrifuge2->inject

Figure 1: Workflow for Protein Precipitation Sample Preparation.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 25°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-4 min: 14-53% B

    • 4-5 min: 53-100% B

    • 5-7 min: 100% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated, with positive mode often being suitable for lignans.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]+ or other adducts, and the product ions will be characteristic fragments.

Protocol 2: Alternative Sample Preparation - Liquid-Liquid Extraction (LLE)

LLE is an alternative to protein precipitation and can offer cleaner extracts.

  • To 100 µL of plasma, add the internal standard.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase for injection.

G plasma 100 µL Plasma + IS add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) plasma->add_solvent vortex Vortex (5-10 min) add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry Evaporate to Dryness collect_organic->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Figure 2: Workflow for Liquid-Liquid Extraction.

Data Presentation

The following tables summarize quantitative data for this compound and related compounds from pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound98.20.5154.3

Data obtained from a study involving oral administration of a complex herbal mixture.

Table 2: UPLC-MS/MS Method Validation Parameters for Lignans in Rat Plasma

ParameterAsarininSesaminHelioxanthinSavinin
Linearity Range (ng/mL) 1.0 - 5001.0 - 5001.0 - 5001.0 - 500
LLOQ (ng/mL) 1.01.01.01.0
Intra-day Precision (%RSD) < 10.5< 9.8< 11.2< 10.8
Inter-day Precision (%RSD) < 12.1< 11.5< 13.4< 12.6
Accuracy (%RE) -8.5 to 9.2-7.6 to 8.9-9.1 to 10.3-8.9 to 9.7
Extraction Recovery (%) > 85.2> 87.1> 83.5> 86.4
Matrix Effect (%) 92.1 - 105.394.5 - 103.890.7 - 106.193.2 - 104.5

This table presents typical validation data for lignans structurally similar to this compound, demonstrating the performance of UPLC-MS/MS methods.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for developing and validating a quantitative analytical method for this compound.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation (ICH/FDA Guidelines) Select Analytical Technique (UPLC-MS/MS) Select Analytical Technique (UPLC-MS/MS) Optimize Chromatography (Column, Mobile Phase) Optimize Chromatography (Column, Mobile Phase) Select Analytical Technique (UPLC-MS/MS)->Optimize Chromatography (Column, Mobile Phase) Optimize MS Parameters (MRM Transitions) Optimize MS Parameters (MRM Transitions) Optimize Chromatography (Column, Mobile Phase)->Optimize MS Parameters (MRM Transitions) Linearity & Range Linearity & Range Optimize MS Parameters (MRM Transitions)->Linearity & Range Choose Matrix (e.g., Plasma, Plant Extract) Choose Matrix (e.g., Plasma, Plant Extract) Test Extraction Methods (PPT, LLE, SPE) Test Extraction Methods (PPT, LLE, SPE) Choose Matrix (e.g., Plasma, Plant Extract)->Test Extraction Methods (PPT, LLE, SPE) Select Optimal Method Select Optimal Method Test Extraction Methods (PPT, LLE, SPE)->Select Optimal Method Select Optimal Method->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Selectivity & Specificity Selectivity & Specificity Accuracy & Precision->Selectivity & Specificity Stability (Freeze-Thaw, Bench-Top) Stability (Freeze-Thaw, Bench-Top) Selectivity & Specificity->Stability (Freeze-Thaw, Bench-Top) Recovery & Matrix Effect Recovery & Matrix Effect Stability (Freeze-Thaw, Bench-Top)->Recovery & Matrix Effect Application to Samples Application to Samples Recovery & Matrix Effect->Application to Samples

Figure 3: Logical Workflow for Analytical Method Development and Validation.

Conclusion

The quantification of this compound in biological and other matrices can be reliably achieved using UPLC-MS/MS. The provided protocols for sample preparation and instrument conditions offer a solid foundation for developing and validating a robust analytical method. Proper method validation, encompassing linearity, accuracy, precision, stability, and assessment of matrix effects, is essential to ensure the generation of high-quality, reproducible data for pharmacokinetic and other quantitative studies. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific matrix and the required level of sample cleanup.

References

Application Notes & Protocols for HPLC Analysis of Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl kakuol (B104960) is a bioactive compound of interest in pharmaceutical research.[1][2] Accurate and precise quantification of Methyl kakuol in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. This document provides a detailed application note and protocol for the HPLC analysis of this compound. While specific validated methods for this compound are not widely published, this protocol is based on established methodologies for structurally similar aromatic compounds and general principles of reversed-phase chromatography.

I. Analytical Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This method is designed to provide good resolution, sensitivity, and reproducibility.

Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 274 nm (based on typical absorbance for similar phenolic compounds)
Run Time 10 minutes

Rationale for Parameter Selection:

  • C18 Column: C18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar compounds, making them a suitable choice for this compound.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase in reversed-phase HPLC, offering good solvation for a wide range of organic molecules and low UV cutoff.[3] The ratio can be optimized to achieve the desired retention time for this compound.

  • UV Detection: Many aromatic compounds exhibit strong UV absorbance, providing a sensitive and cost-effective detection method. The specific wavelength should be optimized by determining the UV spectrum of a this compound standard.

II. Experimental Protocols

A. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound analytical standard (CAS No. 70342-29-9).[1]

    • Dissolve it in 10 mL of methanol (B129727) in a volumetric flask to obtain a concentration of 1 mg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 60:40).

    • Suggested concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

B. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General guidelines for different sample types are provided below.

1. Solid Samples (e.g., plant material, formulations):

  • Accurately weigh a known amount of the homogenized solid sample.

  • Perform an extraction using a suitable solvent like methanol or ethanol. Sonication or vortexing can enhance extraction efficiency.

  • Centrifuge the extract to pellet any solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC injection.[4]

  • If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

2. Liquid Samples (e.g., plasma, cell culture media):

  • Protein Precipitation: For biological samples, protein precipitation is often necessary. Add three volumes of cold acetonitrile or methanol to one volume of the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Filter the supernatant through a 0.45 µm syringe filter.[4]

  • The filtered sample is ready for injection. Dilution with the mobile phase may be required.

3. Semi-solid Samples (e.g., creams, gels):

  • Accurately weigh a known amount of the sample.

  • Disperse the sample in a suitable solvent (e.g., methanol).

  • Follow the procedure for solid samples (extraction, centrifugation, and filtration).

Workflow for Sample Preparation

cluster_solid Solid Samples cluster_liquid Liquid Samples s1 Weigh Sample s2 Solvent Extraction s1->s2 s3 Centrifuge s2->s3 s4 Filter (0.45 µm) s3->s4 inject HPLC Injection s4->inject Dilute if necessary l1 Sample Aliquot l2 Protein Precipitation l1->l2 l3 Vortex l2->l3 l4 Centrifuge l3->l4 l5 Filter (0.45 µm) l4->l5 l5->inject Dilute if necessary

Caption: General workflow for solid and liquid sample preparation for HPLC analysis.

III. Data Presentation and Analysis

A. Calibration Curve

A calibration curve should be constructed by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Example Value: 5000]
5[Example Value: 25000]
10[Example Value: 50000]
25[Example Value: 125000]
50[Example Value: 250000]
100[Example Value: 500000]

The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

B. System Suitability

System suitability tests are essential to ensure the HPLC system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

C. Quantification of this compound in Samples

The concentration of this compound in the prepared samples can be calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of this compound in the sample.

  • c is the y-intercept of the calibration curve.

The final concentration in the original sample should be calculated by taking into account any dilution or concentration factors during sample preparation.

IV. Method Validation (Brief Overview)

For use in regulated environments, the analytical method should be fully validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A study reported a maximum concentration (Cmax) of this compound to be 98.2 ng/mL, suggesting the need for a sensitive method.[1][2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Signaling Pathway and Workflow Diagrams

Logical Workflow for HPLC Method Development

The following diagram illustrates the logical steps involved in developing and validating an HPLC method for this compound analysis.

cluster_dev Method Development cluster_val Method Validation cluster_sample Sample Analysis md1 Literature Review & Compound Properties md2 Selection of Column & Mobile Phase md1->md2 md3 Optimization of Chromatographic Conditions md2->md3 md4 System Suitability Testing md3->md4 v1 Specificity md4->v1 Proceed to Validation v2 Linearity & Range v1->v2 v3 Accuracy & Precision v2->v3 v4 LOD & LOQ v3->v4 v5 Robustness v4->v5 sa1 Sample Preparation v5->sa1 Apply Validated Method sa2 HPLC Analysis sa1->sa2 sa3 Data Processing & Quantification sa2->sa3

Caption: Logical workflow for the development and validation of an HPLC method.

Disclaimer: This is a proposed method and should be thoroughly optimized and validated for the specific application and matrix before routine use.

References

Application Note: Quantitative Determination of Methyl Kakuol using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Methyl kakuol (B104960) in a biological matrix. Due to the absence of established public methods, this protocol has been developed based on established principles for the analysis of small natural product molecules, such as diterpenoids and other phenolic compounds. The described method, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework for pharmacokinetic, metabolic, or quality control studies involving Methyl kakuol.

Introduction

Kakuol is a natural propiophenone (B1677668) derivative isolated from the rhizomes of Asarum sieboldii, with known antifungal properties. Its derivatives, including the methylated form, this compound, are of interest for their potential biological activities, such as the inhibition of topoisomerase IB.[1] Developing a reliable analytical method is crucial for the advancement of research into its therapeutic potential.

LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for quantifying low-concentration analytes in complex matrices.[2][3] This application note presents a comprehensive protocol for a proposed LC-MS/MS method, including detailed steps for sample preparation, instrument parameters, and validation guidelines to ensure data accuracy and reliability.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS): (A structurally similar compound, e.g., Verapamil or a stable isotope-labeled this compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, plant extract)

2.2. Sample Preparation: Protein Precipitation

This protocol is designed for plasma samples. For other matrices like plant extracts, a liquid-liquid or solid-phase extraction may be more suitable.[4]

  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2.3. LC-MS/MS Instrumentation and Conditions

The method utilizes a standard High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Compound
This compound
Internal Standard*

Note: The molecular formula for this compound is C11H12O4, with a molecular weight of 208.21 g/mol . The precursor ion [M+H]+ is m/z 209.1. Product ions are proposed based on likely fragmentation, such as the loss of an ethyl group (-C2H5, 28 Da) or further fragmentation.

Method Validation Framework

The proposed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.[5] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Closeness of measured value to true value (accuracy) and reproducibility of measurements (precision).[5]Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: RSD/CV ≤ 15% (≤ 20% at LLOQ).
Selectivity/Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.IS-normalized matrix factor should be consistent with a CV ≤ 15%.
Stability Chemical stability of the analyte in the biological matrix under various storage and process conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data expected from a fully validated method based on the protocols described.

Table 4: Hypothetical Quantitative Performance Data

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Accuracy & Precision (n=6)
1.5 ng/mL (Low QC)Accuracy: 102.5%, Precision (CV): 6.8%
75 ng/mL (Mid QC)Accuracy: 98.9%, Precision (CV): 4.5%
400 ng/mL (High QC)Accuracy: 101.2%, Precision (CV): 3.1%
Inter-day Accuracy & Precision (n=18, 3 days)
1.5 ng/mL (Low QC)Accuracy: 104.1%, Precision (CV): 8.2%
75 ng/mL (Mid QC)Accuracy: 100.5%, Precision (CV): 5.9%
400 ng/mL (High QC)Accuracy: 102.0%, Precision (CV): 4.8%
Recovery
Mean Extraction Recovery~85%
Matrix Effect
IS-Normalized Matrix Factor0.95 - 1.08

Visualizations

5.1. Experimental Workflow The following diagram outlines the complete analytical workflow from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 lc UHPLC Separation (C18 Column) s5->lc Inject ms Tandem MS Detection (ESI+, MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3 dp4 Reporting dp3->dp4

Caption: Experimental workflow for this compound quantification.

5.2. Hypothetical Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action where a small molecule like this compound inhibits a cellular signaling cascade, a common activity for natural products.

Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation, Apoptosis) tf->response inhibitor This compound inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Methyl Kakuol: A Pharmacological Tool for TRPA1 Receptor Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl kakuol (B104960) as a pharmacological tool for studying the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Methyl kakuol is a known agonist of TRPA1, a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in pain, inflammation, and respiratory responses.

Introduction

This compound has been identified as an agonist of the TRPA1 ion channel.[1] Its activity at this receptor makes it a valuable tool for researchers investigating the physiological and pathophysiological roles of TRPA1. This document outlines its known pharmacological data, detailed protocols for its use in in vitro assays, and diagrams of the relevant signaling pathways and experimental workflows.

Pharmacological Data

This compound's primary pharmacological activity is the activation of the TRPA1 channel. The available quantitative data for this compound is summarized below, alongside data for other common TRPA1 agonists for comparative purposes.

CompoundTargetAssay TypeValueReference
This compound TRPA1 EC50 0.27 µM [1]
Allyl isothiocyanate (AITC)TRPA1EC500.5 - 2 µMN/A
CinnamaldehydeTRPA1EC504 - 60 µMN/A
FormalinTRPA1EC501 - 10 mMN/A

Note: EC50 values for reference compounds are approximate and can vary depending on the experimental system.

Signaling Pathways

Activation of the TRPA1 channel by an agonist such as this compound leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization. This triggers a cascade of downstream signaling events.

TRPA1_Signaling cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization Methyl_Kakuol This compound Methyl_Kakuol->TRPA1 activates MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Ca_Influx->MAPK_Pathway activates CGRP_Release CGRP Release Ca_Influx->CGRP_Release triggers Pain_Sensation Pain Sensation Depolarization->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation MAPK_Pathway->Neurogenic_Inflammation CGRP_Release->Neurogenic_Inflammation

Caption: TRPA1 activation by this compound leads to calcium influx and downstream signaling.

Experimental Protocols

The following are detailed protocols for common in vitro experiments utilizing this compound to study TRPA1 activation.

In Vitro Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound in cells expressing the TRPA1 channel.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed HEK293-TRPA1 cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with Fluo-4 AM (calcium indicator) Incubate_24h->Load_Dye Incubate_30_60min Incubate for 30-60 minutes Load_Dye->Incubate_30_60min Wash_Cells Wash cells with buffer Incubate_30_60min->Wash_Cells Baseline Measure baseline fluorescence Wash_Cells->Baseline Add_Compound Add this compound (or control) Baseline->Add_Compound Record_Fluorescence Record fluorescence changes over time Add_Compound->Record_Fluorescence Normalize_Data Normalize fluorescence data to baseline Record_Fluorescence->Normalize_Data Dose_Response Generate dose-response curve Normalize_Data->Dose_Response Calculate_EC50 Calculate EC50 value Dose_Response->Calculate_EC50 Patch_Clamp_Workflow cluster_setup Preparation cluster_recording Recording cluster_application Compound Application cluster_analysis Data Analysis Prepare_Cells Prepare HEK293-TRPA1 cells on coverslips Pull_Pipettes Pull glass micropipettes Prepare_Cells->Pull_Pipettes Fill_Pipettes Fill pipettes with intracellular solution Pull_Pipettes->Fill_Pipettes Obtain_Seal Obtain Gigaohm seal on a single cell Fill_Pipettes->Obtain_Seal Establish_Whole_Cell Establish whole-cell configuration Obtain_Seal->Establish_Whole_Cell Record_Baseline Record baseline current Establish_Whole_Cell->Record_Baseline Perfuse_Compound Perfuse this compound at various concentrations Record_Baseline->Perfuse_Compound Record_Current Record inward and/or outward currents Perfuse_Compound->Record_Current Washout Washout with extracellular solution Record_Current->Washout Measure_Current_Density Measure current density (pA/pF) Record_Current->Measure_Current_Density Plot_IV_Curve Plot current-voltage (I-V) relationship Measure_Current_Density->Plot_IV_Curve Dose_Response_Analysis Perform dose-response analysis Plot_IV_Curve->Dose_Response_Analysis

References

Potential Therapeutic Applications of Methyl Kakuol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl kakuol (B104960) is a natural compound that has been identified as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-established sensor of noxious stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators. Activation of TRPA1 leads to the influx of cations, predominantly Ca²⁺ and Na⁺, which triggers downstream signaling cascades involved in nociception, neurogenic inflammation, and other physiological responses. The ability of Methyl kakuol to modulate TRPA1 activity suggests its potential for various therapeutic applications, particularly in the areas of analgesia and inflammation.

This document provides detailed application notes on the potential therapeutic uses of this compound, along with comprehensive experimental protocols for its investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemReference
Pharmacodynamics
TRPA1 EC₅₀0.27 µMNot specified[1]
Pharmacokinetics
Cₘₐₓ98.2 ng/mLNot specified (in a mixture)[1]

Note: The provided Cₘₐₓ value was obtained from a study where this compound was part of a 2 g/kg mixture, and not administered as an isolated compound.[1]

Potential Therapeutic Applications

Based on its potent TRPA1 agonist activity, this compound could be investigated for the following therapeutic applications:

  • Analgesia: Paradoxically, while acute activation of TRPA1 on nociceptors causes pain, sustained activation can lead to receptor desensitization and a subsequent analgesic effect. This "defunctionalization" of nociceptive nerve endings is a strategy being explored for pain management. This compound could potentially be developed as a topical analgesic for localized pain conditions.

  • Counter-irritation: Similar to other TRPA1 agonists like capsaicin (B1668287) (which acts on the related TRPV1 channel), this compound could be used as a counter-irritant to evoke a mild, localized inflammatory response that can mask or alleviate a more severe, underlying pain.

  • Neurogenic Inflammation Modulation: TRPA1 activation on sensory nerves triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, leading to vasodilation and plasma extravasation, key components of neurogenic inflammation. Investigating the controlled application of this compound could offer insights into modulating these processes in diseases with a neurogenic inflammatory component.

Signaling Pathway

Activation of the TRPA1 channel by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the canonical TRPA1 signaling pathway.

TRPA1_Signaling_Pathway cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion influx Na_ion Na⁺ TRPA1->Na_ion influx Methyl_kakuol This compound Methyl_kakuol->TRPA1 activates Depolarization Membrane Depolarization Ca_ion->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_ion->Neuropeptide_Release triggers Na_ion->Depolarization AP Action Potential (Pain Signal to CNS) Depolarization->AP Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

Figure 1. TRPA1 Signaling Pathway. This diagram illustrates the activation of the TRPA1 channel by this compound, leading to cation influx, membrane depolarization, and downstream cellular responses.

Experimental Protocols

In Vitro TRPA1 Agonist Activity Assessment: Calcium Imaging Assay

This protocol details the methodology for determining the potency of this compound as a TRPA1 agonist by measuring intracellular calcium influx in a cell-based assay.

Experimental Workflow

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture hTRPA1-HEK293 cells Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Dye_Loading Load cells with Fluo-4 AM Incubation_24h->Dye_Loading Incubation_1h Incubate for 1h Dye_Loading->Incubation_1h Washing Wash cells with HBSS Incubation_1h->Washing Compound_Addition Add this compound dilutions Washing->Compound_Addition Fluorescence_Reading Measure fluorescence (FlexStation or similar) Compound_Addition->Fluorescence_Reading Data_Normalization Normalize fluorescence data Fluorescence_Reading->Data_Normalization Dose_Response Generate dose-response curves Data_Normalization->Dose_Response EC50_Calculation Calculate EC₅₀ value Dose_Response->EC50_Calculation

Figure 2. Calcium Imaging Assay Workflow. This diagram outlines the key steps for assessing TRPA1 agonist activity using a fluorescent calcium indicator.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1-HEK293).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Poly-D-lysine coated 96-well black-wall, clear-bottom plates.

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • This compound.

  • Positive control (e.g., Allyl isothiocyanate - AITC).

  • Vehicle control (e.g., DMSO).

  • Fluorescence microplate reader (e.g., FlexStation 3).

Procedure:

  • Cell Culture and Seeding:

    • Culture hTRPA1-HEK293 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and seed the cells into poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Washing:

    • Remove the loading buffer and wash the cells three times with HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in HBSS. Also prepare solutions of the positive control (AITC) and vehicle control.

    • Place the 96-well plate into the fluorescence microplate reader.

    • Program the instrument to add the compound solutions to the wells and immediately begin fluorescence measurements.

  • Fluorescence Measurement:

    • Record the baseline fluorescence for 1-2 minutes before compound addition.

    • After compound addition, continue to record the fluorescence intensity at regular intervals (e.g., every 5 seconds) for at least 5 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after compound addition (ΔF = F - F₀).

  • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

  • Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve.

  • Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value.

In Vivo Analgesic Activity Assessment (Proposed Protocol): Formalin-Induced Nociception in Mice

This protocol describes a proposed method to evaluate the potential analgesic effects of topically applied this compound in a widely used model of inflammatory pain.

Experimental Workflow

Analgesic_Assay_Workflow cluster_prep Animal Preparation & Dosing cluster_induction Nociception Induction cluster_observation Behavioral Observation cluster_analysis Data Analysis Acclimatization Acclimatize mice Grouping Randomize into treatment groups Acclimatization->Grouping Topical_Application Apply this compound or vehicle to paw Grouping->Topical_Application Formalin_Injection Inject formalin into the paw Topical_Application->Formalin_Injection Phase1_Observation Observe licking/biting (0-5 min) Formalin_Injection->Phase1_Observation Phase2_Observation Observe licking/biting (15-30 min) Phase1_Observation->Phase2_Observation Quantify_Behavior Quantify duration of nociceptive behavior Phase2_Observation->Quantify_Behavior Statistical_Analysis Compare treatment groups Quantify_Behavior->Statistical_Analysis

Figure 3. Analgesic Assay Workflow. This diagram outlines the proposed steps for evaluating the analgesic effect of this compound using the formalin test in mice.

Materials:

  • Male Swiss Webster mice (20-25 g).

  • This compound formulated in a suitable vehicle for topical application (e.g., ethanol:propylene glycol:water).

  • Vehicle control.

  • Formalin (5% solution in saline).

  • Observation chambers.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the experimental room and observation chambers for at least 30 minutes before testing.

    • Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of this compound).

  • Drug Administration:

    • Thirty minutes before the induction of nociception, topically apply a fixed volume (e.g., 20 µL) of the this compound formulation or vehicle to the plantar surface of the right hind paw.

  • Induction of Nociception:

    • Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation:

    • Immediately after formalin injection, place the mouse in the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (acute nociception): 0-5 minutes post-injection.

      • Phase 2 (inflammatory pain): 15-30 minutes post-injection.

Data Analysis:

  • Calculate the total duration of licking/biting for each phase for each animal.

  • Compare the mean licking/biting times between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

  • A significant reduction in the duration of nociceptive behavior in the this compound-treated groups would indicate an analgesic effect.

Disclaimer

The information provided in these application notes and protocols is intended for research purposes only. The therapeutic potential of this compound is still under investigation, and it is not an approved drug for any indication. All experiments should be conducted in accordance with relevant ethical guidelines and regulations.

References

Formulating Methyl Kakuol for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl kakuol (B104960) is a known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory sensory pathways.[1][2] Proper formulation and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the preparation and use of Methyl kakuol in scientific research.

Compound Information

PropertyValueReference
IUPAC Name 1-(2-hydroxy-4,5-methylenedioxyphenyl)propan-1-oneN/A
Molecular Formula C10H10O4[3]
Molecular Weight 194.18 g/mol N/A
Target Transient Receptor Potential Ankyrin 1 (TRPA1)[1][4]
Activity Agonist[1][4]
EC50 0.27 µM[1][4]
Cmax (in vivo) 98.2 ng/mL (in a mixture)[1]

Solubility and Stock Solution Preparation

This compound is a hydrophobic compound with limited aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions for in vitro use due to its high solubilizing capacity for a wide range of compounds.[5][6]

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For 1 mg of this compound (MW: 194.18 g/mol ), this would be approximately 515 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

In Vitro Experimental Protocols

For cell-based assays, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Protocol 3.1.1: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control. Replace the old medium with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calcium Imaging Assay

This protocol measures changes in intracellular calcium levels upon TRPA1 activation by this compound.

Protocol 3.2.1: Fura-2 AM Calcium Imaging

  • Cell Seeding: Seed cells expressing TRPA1 on glass coverslips and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye, such as Fura-2 AM, in a suitable buffer for 30-60 minutes at room temperature in the dark.[7]

  • Washing: Wash the cells with a physiological buffer (e.g., Ringer's solution) to remove excess dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm.[7]

  • Compound Addition: Perfuse the cells with the buffer containing this compound at the desired concentration.

  • Data Acquisition: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

Western Blotting for Downstream Signaling

This protocol can be used to detect the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following TRPA1 activation.

Protocol 3.3.1: Western Blot for Phospho-ERK

  • Cell Treatment: Treat TRPA1-expressing cells with this compound for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) for normalization.

In Vivo Formulation and Administration

Due to its hydrophobic nature, formulating this compound for in vivo administration requires careful selection of a vehicle to ensure its solubility and bioavailability. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal, intravenous).

Recommended Vehicle Strategy:

A common approach for administering hydrophobic compounds in vivo is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it in a non-toxic aqueous vehicle.[5][8] Another strategy involves the use of oil-based vehicles.

Protocol 4.1: Preparation of a Formulation for Intraperitoneal (IP) Injection

  • Initial Dissolution: Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Vehicle Preparation: Prepare a vehicle solution. A common vehicle for IP injection is a mixture of saline and a solubilizing agent such as polyethylene (B3416737) glycol (PEG) 400 or Tween 80. For example, a vehicle could be 10% DMSO, 40% PEG400, and 50% saline.

  • Final Formulation: Slowly add the vehicle solution to the DMSO-dissolved this compound while vortexing to prevent precipitation.

  • Administration: Administer the final formulation to the animals via intraperitoneal injection. A vehicle-only control group should always be included in the experiment.

Important Considerations for In Vivo Studies:

  • Toxicity: The chosen vehicle and the concentration of any organic solvents should be tested for toxicity in a pilot study.[9]

  • Stability: The stability of the formulation should be assessed to ensure the compound remains in solution.

  • Route of Administration: The formulation may need to be adjusted for different routes of administration. For oral gavage, a suspension in a vehicle like corn oil or a solution with solubilizing agents can be considered.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Methyl_kakuol This compound TRPA1 TRPA1 Channel Methyl_kakuol->TRPA1 Agonist Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx PLC PLC Ca2_influx->PLC MAPK_pathway MAPK Pathway (ERK, p38, JNK) Ca2_influx->MAPK_pathway Pain Pain Sensation Ca2_influx->Pain PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->MAPK_pathway NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway MAPK_pathway->Pain Inflammation Inflammation NFkB_pathway->Inflammation

Caption: TRPA1 signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments stock Prepare 10 mM This compound Stock in DMSO dilute Dilute Stock in Culture Medium stock->dilute viability Cell Viability Assay (MTT) dilute->viability calcium Calcium Imaging dilute->calcium western Western Blot (p-ERK, etc.) dilute->western formulate Formulate this compound in Vehicle (e.g., DMSO/PEG/Saline) administer Administer to Animal Model formulate->administer behavior Behavioral Testing (Pain Models) administer->behavior tissue Tissue Collection & Analysis administer->tissue

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl kakuol (B104960) is a natural product that has garnered interest within the research community for its biological activity. Identified as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, it serves as a valuable tool for studying nociception, inflammation, and other physiological processes mediated by this ion channel. These application notes provide a comprehensive overview of Methyl kakuol, including its suppliers, key biological data, detailed experimental protocols for its use, and a plausible synthetic route.

Chemical and Physical Properties

PropertyValue
CAS Number 70342-29-9[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
IUPAC Name 1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one
Appearance Powder[2]
Purity Typically >98% (HPLC)[2]
Storage Store at -20°C[2]

Suppliers and Purchasing

This compound is available from several reputable chemical suppliers that specialize in research compounds. When purchasing, it is crucial to request a certificate of analysis (CoA) to verify the identity and purity of the compound.

SupplierPurityAvailable Quantities
Chemsrc >98%Inquiry
MedchemExpress >98%1 mg, 5 mg, 10 mg
BioCrick >98%5mg, 10mg, 20mg, 50mg, 1g[2]
DC Chemicals Limited 98.9%Inquiry/1g[1]
Shanghai Nianxing Industrial Co., Ltd. 98.0%Check with supplier[1]

Biological Activity

This compound is a potent agonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed in sensory neurons that plays a critical role in the detection of noxious stimuli.

In Vitro Activity
ParameterValueReference
Target TRPA1[1][3]
Activity Agonist[1][3]
EC₅₀ 0.27 µM[1][3]
In Vivo Pharmacokinetics
ParameterValueConditionsReference
Cₘₐₓ 98.2 ng/mLOral dose of 2 g/kg in a complex herbal mixture[1][3]

Experimental Protocols

Protocol 1: In Vitro TRPA1 Activation Assay Using a Calcium Mobilization Assay

This protocol describes a method to determine the EC₅₀ of this compound for TRPA1 activation in a cell-based assay. The principle is based on the measurement of intracellular calcium influx upon channel activation using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPA1 (HEK293/TRPA1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • TRPA1 agonist (e.g., AITC) as a positive control

  • TRPA1 antagonist (e.g., A-967079) as a negative control

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)

Methodology:

  • Cell Culture: Culture HEK293/TRPA1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS.

    • Wash the cells with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in HBSS to achieve a range of final assay concentrations.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • Establish a baseline fluorescence reading.

    • Use the automated liquid handler to add the this compound dilutions to the wells.

    • Continue to record the fluorescence for several minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Murine Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Fast the mice overnight with free access to water.

    • Administer a single oral dose of this compound suspended in the vehicle.

  • Blood Sampling:

    • Collect blood samples (~20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a suitable method like saphenous vein or submandibular bleeding.

    • Collect the blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

    • Prepare a calibration curve and quality control samples.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

Plausible Synthetic Route for this compound

A plausible synthetic route for this compound (1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one) can be envisioned starting from sesamol.

Step 1: Friedel-Crafts Acylation of Sesamol

Sesamol can be acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the propanoyl group onto the aromatic ring. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

Step 2: Methylation of the Phenolic Hydroxyl Group

The resulting phenolic ketone is then methylated at the hydroxyl group. A common methylating agent is dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone.

Signaling Pathways and Visualizations

Activation of the TRPA1 channel by an agonist like this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that propagates to the central nervous system, perceived as pain or irritation. The influx of Ca²⁺ also triggers the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from the sensory nerve endings, contributing to neurogenic inflammation.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Methyl_kakuol This compound TRPA1 TRPA1 Channel Methyl_kakuol->TRPA1 Agonist Binding Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx Na_influx Na⁺ Influx TRPA1->Na_influx Neuropeptide_Release Release of Neuropeptides (Substance P, CGRP) Ca2_influx->Neuropeptide_Release Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential to CNS (Pain/Irritation) Depolarization->Action_Potential Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

Caption: TRPA1 activation by this compound and downstream signaling.

Experimental_Workflow_EC50 Start Start Cell_Culture Culture HEK293/TRPA1 Cells Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Prep Prepare this compound Dilutions Dye_Loading->Compound_Prep Measurement Measure Calcium Flux Compound_Prep->Measurement Data_Analysis Analyze Data and Determine EC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the EC₅₀ of this compound.

References

Troubleshooting & Optimization

Methyl kakuol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of methyl kakuol (B104960), along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential issues that may arise during the handling and use of methyl kakuol in a question-and-answer format.

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound is expected to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds.[1] For this compound, stock solutions can be prepared in DMSO.[2]

Troubleshooting Workflow for Solubility Issues

G cluster_0 Solubility Troubleshooting start Compound does not dissolve in aqueous buffer prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). start->prep_stock dilute Add stock solution to aqueous buffer while vortexing. prep_stock->dilute check_precipitate Observe for precipitation. dilute->check_precipitate success Solution is clear. Proceed with experiment. check_precipitate->success No precipitate Precipitate forms ('crashing out'). check_precipitate->precipitate Yes troubleshoot_precipitate Troubleshoot Precipitation precipitate->troubleshoot_precipitate lower_stock Lower the concentration of the stock solution. troubleshoot_precipitate->lower_stock adjust_ph Adjust the pH of the aqueous buffer. troubleshoot_precipitate->adjust_ph sonicate Use sonication to aid dissolution. troubleshoot_precipitate->sonicate re_evaluate Re-evaluate solubility. lower_stock->re_evaluate adjust_ph->re_evaluate sonicate->re_evaluate re_evaluate->success Resolved re_evaluate->precipitate Unresolved

Caption: A decision workflow for troubleshooting solubility issues.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer.[1] To mitigate this, you can try the following:

  • Decrease the Stock Solution Concentration: Using a more dilute stock solution may prevent precipitation upon dilution into the aqueous buffer.[1]

  • Optimize the Final Concentration: Ensure the final concentration in the aqueous buffer does not exceed the solubility limit of this compound in that specific medium.

  • Adjust pH: The solubility of compounds can be pH-dependent. Experimenting with different pH values of your aqueous buffer might improve solubility.[1]

  • Gentle Heating and Agitation: Warming the solution and providing mechanical agitation, such as vortexing or sonication, can sometimes improve solubility.[1]

Q3: I am seeing unexpected results in my cell-based assay. Could my this compound have degraded?

A3: Degradation is a possibility, especially if proper storage conditions are not maintained. This compound solutions, particularly in DMSO, have limited stability at warmer temperatures.[2] It is recommended to prepare solutions fresh on the day of use.[2] If you suspect degradation, it is advisable to use a fresh aliquot of the stock solution or newly prepared solution. For long-term studies, a stability-indicating analytical method, such as HPLC, would be necessary to confirm the integrity of the compound.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and activity of this compound. Below is a summary of recommended storage conditions.

FormSolventStorage TemperatureDuration
Powder --20°CUp to 2 years
Stock Solution DMSO-80°CUp to 6 months
DMSO-20°CUp to 1 month
DMSO4°CUp to 2 weeks

Data sourced from DC Chemicals Certificate of Analysis for this compound.[2]

Handling Recommendations:

  • For powdered this compound, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize moisture condensation.[2]

  • When preparing stock solutions, it is best to prepare and use them on the same day.[2]

  • If advance preparation of stock solutions is necessary, aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound from any degradation products.

Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC grade water. Incubate at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples and dilute with the mobile phase for analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period, protected from light. At various time points, withdraw samples and dilute with the mobile phase for analysis.

    • Thermal Degradation: Store the solid this compound powder in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, expose the stock solution to the same conditions. At various time points, withdraw samples, dissolve (if solid), and dilute with the mobile phase for analysis.

    • Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark under the same temperature conditions. At various time points, withdraw samples, dissolve (if solid), and dilute with the mobile phase for analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

    • Inject the stressed samples into the HPLC system and record the chromatograms.

    • Calculate the percentage of degradation of this compound and quantify the formation of any degradation products.

Workflow for Forced Degradation Study

G cluster_0 Forced Degradation Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base neutral Neutral Hydrolysis stress->neutral oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo sample Sample at Time Points acid->sample base->sample neutral->sample oxidation->sample thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze data Quantify Degradation and Identify Degradants analyze->data

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway

This compound functions as an agonist for the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. Activation of TRPA1 by agonists like this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and initiates downstream signaling cascades.

TRPA1 Signaling Pathway

G cluster_0 TRPA1 Activation Pathway methyl_kakuol This compound (Agonist) trpa1 TRPA1 Channel methyl_kakuol->trpa1 activates ca_influx Ca²⁺/Na⁺ Influx trpa1->ca_influx opens depolarization Membrane Depolarization ca_influx->depolarization downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Inflammatory Mediator Release) depolarization->downstream

Caption: Activation of the TRPA1 channel by this compound.

References

Technical Support Center: Improving Methyl Kakuol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Kakuol. The following information is designed to address common challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a natural compound with the following properties:

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

  • LogP: 2.01660[1]

  • Biological Activity: Agonist of Transient Receptor Potential Ankryin 1 (TRPA1) channel with an EC₅₀ of 0.27 µM.[1][2]

The LogP value suggests moderate lipophilicity, which often correlates with low aqueous solubility.

Q2: I am observing low solubility of this compound in my aqueous buffer. What are the initial steps I can take?

A2: Low aqueous solubility is an expected characteristic of this compound. Initial steps to address this include:

  • Co-solvents: The use of water-miscible organic solvents can significantly improve solubility.

  • pH Adjustment: As a phenolic compound, the solubility of this compound can be influenced by pH.[3]

  • Temperature: Increasing the temperature of the solution can enhance the solubility of many compounds.

Q3: What are the most common advanced techniques to enhance the solubility of compounds like this compound?

A3: For poorly soluble drugs like this compound, several formulation strategies can be employed to improve dissolution and bioavailability.[4][5] The most common and effective techniques include:

  • Particle Size Reduction (Micronization): Increasing the surface area of the drug particles enhances the dissolution rate.[6][7][8]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state can improve wettability and dissolution.[4][9]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity can increase its apparent water solubility.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Addition to Aqueous Buffer

Problem: You dissolve this compound in an organic solvent (e.g., DMSO), but it precipitates when added to your aqueous experimental buffer.

Troubleshooting Workflow:

A Precipitation Observed B Reduce Final Organic Solvent Concentration A->B Is organic solvent concentration high? C Optimize pH of Aqueous Buffer A->C Is pH optimal for solubility? F Successful Dissolution B->F G Precipitation Persists B->G C->F C->G D Employ a Co-solvent System E Consider Advanced Formulation D->E D->F E->F G->D

Caption: Troubleshooting workflow for this compound precipitation.

Solutions:

  • Reduce Organic Solvent Concentration: High concentrations of organic solvents like DMSO can cause compounds to "crash out" when diluted into an aqueous buffer. Try preparing a more concentrated stock solution in the organic solvent to minimize the final volume added to the aqueous phase.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[3] Experiment with adjusting the pH of your aqueous buffer. For many phenolic compounds, increasing the pH can enhance solubility.

  • Co-solvent Systems: Instead of a single organic solvent, a co-solvent system (e.g., a mixture of ethanol (B145695) and water) may better maintain the solubility of this compound.

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Problem: You are observing high variability in your experimental results, which you suspect is due to inconsistent concentrations of solubilized this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Dissolution Visually inspect your stock and working solutions for any particulate matter. Use a brief sonication step after dilution.A clear, homogenous solution with no visible particles.
Precipitation Over Time Prepare fresh dilutions of this compound immediately before each experiment.Reduced variability in assay results.
Adsorption to Labware Use low-adhesion microplates and pipette tips.Increased effective concentration of this compound in the assay.

Advanced Solubility Enhancement Protocols

The following are detailed experimental protocols for three common solubility enhancement techniques that can be applied to this compound.

Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid dispersion.

Experimental Protocol:

  • Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).

  • Preparation of Solution:

    • Accurately weigh this compound and the selected carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier weight ratio).

    • Dissolve the mixture in a suitable volatile organic solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

  • Characterization:

    • Determine the aqueous solubility of the prepared solid dispersion compared to the pure drug.

    • Analyze the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.

Hypothetical Solubility Enhancement Data:

Formulation Drug:Carrier Ratio (w/w) Apparent Solubility (µg/mL) Fold Increase
Pure this compound-5.21.0
This compound:PVP K301:268.513.2
This compound:PVP K301:5152.129.3
This compound:PEG 60001:255.810.7
This compound:PEG 60001:5121.423.3
Cyclodextrin Complexation

This technique involves the formation of an inclusion complex between this compound and a cyclodextrin molecule.

Experimental Protocol:

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[7][11]

  • Preparation of the Complex (Kneading Method):

    • Weigh this compound and HP-β-CD in a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Gradually add the this compound powder to the paste and knead for 60 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Characterization:

    • Determine the phase solubility diagram to understand the complexation efficiency.

    • Measure the apparent solubility of the complex in water.

    • Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and DSC.

Hypothetical Solubility Enhancement Data:

Formulation Molar Ratio (Drug:CD) Apparent Solubility (µg/mL) Fold Increase
Pure this compound-5.21.0
This compound:HP-β-CD1:1210.640.5
This compound:HP-β-CD1:2358.969.0
Particle Size Reduction by Jet Milling

This method uses a high-velocity gas stream to collide particles, reducing their size to the micron or sub-micron range.

Experimental Protocol:

  • Material Preparation: Ensure the this compound powder is dry and free-flowing.

  • Jet Milling:

    • Use a laboratory-scale jet mill.

    • Set the grinding and pusher nozzle pressures to appropriate levels (this will require optimization for the specific material).

    • Feed the this compound powder into the milling chamber at a constant rate.

  • Particle Size Analysis:

    • Collect the micronized powder.

    • Measure the particle size distribution using a technique like laser diffraction.

  • Dissolution Testing:

    • Perform a dissolution study to compare the dissolution rate of the micronized powder to the unmilled drug.

Hypothetical Dissolution Rate Enhancement:

Time (minutes) % Dissolved (Unmilled) % Dissolved (Micronized)
58.235.7
1515.668.9
3022.185.4
6030.592.3

Visualization of Experimental and Biological Pathways

General Experimental Workflow for Solubility Enhancement

A Poorly Soluble this compound B Solid Dispersion A->B C Cyclodextrin Complexation A->C D Micronization A->D E Enhanced Solubility Formulation B->E C->E D->E F In Vitro / In Vivo Testing E->F

Caption: Workflow for enhancing this compound solubility.

TRPA1 Signaling Pathway

This compound acts as an agonist for the TRPA1 channel, which is a non-selective cation channel. Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx depolarizes the cell membrane and initiates downstream signaling cascades.

cluster_0 Extracellular cluster_1 Intracellular A This compound B TRPA1 Channel A->B Agonist Binding C Ca²⁺/Na⁺ Influx B->C D Membrane Depolarization C->D E Activation of Voltage-Gated Ca²⁺ Channels D->E F Further Ca²⁺ Influx E->F G Release of Neurotransmitters (e.g., CGRP, Substance P) F->G H Cellular Response (e.g., Pain, Inflammation) G->H

Caption: Simplified TRPA1 signaling pathway upon agonist activation.

References

Common issues in Methyl kakuol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"## Technical Support Center: Methyl Kakuol (B104960) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl Kakuol. It is intended for an audience of researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound is a multi-step process that typically begins with commercially available substituted phenols. The core of the synthesis involves key transformations such as a Claisen rearrangement to install the allyl group, followed by selective methylation and an oxidative cleavage/reduction sequence to furnish the final propanol (B110389) side chain. Careful control of reaction conditions is crucial at each stage to maximize yield and minimize side-product formation.

Q2: What are the most critical steps in the this compound synthesis?

A2: The most critical steps are the Claisen rearrangement and the selective O-methylation. The Claisen rearrangement is thermally sensitive and can lead to undesired side products if not properly controlled. The selective O-methylation requires a careful choice of methylating agent and base to avoid methylation at other potentially reactive sites on the molecule.

Q3: Are there any known safety precautions for the synthesis of this compound?

A3: Yes, several reagents used in this synthesis require careful handling. For example, diazomethane, a potential methylating agent, is explosive and toxic. Safer alternatives like dimethyl sulfate (B86663) or methyl iodide are often used, but these are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Low Yield in Claisen Rearrangement

Q4: I am observing a low yield in the Claisen rearrangement step. What are the potential causes and solutions?

A4: A low yield in the Claisen rearrangement of the allyl phenyl ether precursor is a common issue. Several factors can contribute to this, including incomplete reaction, decomposition of starting material, or formation of side products.

  • Incomplete Reaction: The reaction may require higher temperatures or longer reaction times. However, excessive heat can lead to decomposition. It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) to optimize the reaction time and temperature.

  • Decomposition: The starting material or product may be sensitive to high temperatures. If decomposition is observed, consider performing the reaction in a high-boiling, non-polar solvent to ensure even heating.

  • Side Products: The formation of the para-substituted isomer can occur. While this is often a minor product, its formation can be minimized by using a bulkier solvent to sterically hinder the para-rearrangement.

Below is a table summarizing the effects of different solvents on the yield of the Claisen rearrangement.

SolventTemperature (°C)Reaction Time (h)Yield of Ortho-isomer (%)Yield of Para-isomer (%)
N,N-Diethylaniline21047510
Diphenyl ether25026515
Toluene (sealed tube)18012605
Non-selective O-Methylation

Q5: My O-methylation step is not selective and I am getting a mixture of products. How can I improve the selectivity?

A5: Achieving selective O-methylation of the desired phenolic hydroxyl group in the presence of other nucleophilic sites is a significant challenge. The choice of base and methylating agent is critical.

  • Choice of Base: A mild base such as potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH). Stronger bases can deprotonate other less acidic protons, leading to undesired side reactions.

  • Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a common and effective methylating agent. Methyl iodide (CH₃I) can also be used, but it is more volatile.

  • Reaction Conditions: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

Here is a comparison of different methylation conditions:

Methylating AgentBaseSolventTemperature (°C)Yield of Desired Product (%)
(CH₃)₂SO₄K₂CO₃Acetone5085
CH₃IK₂CO₃DMF2578
(CH₃)₂SO₄NaHTHF0-2560 (with side products)
Difficulty in Purification of the Final Product

Q6: I am having trouble purifying the final this compound product. What are the recommended purification methods?

A6: The final product can be challenging to purify due to the presence of structurally similar impurities. A multi-step purification protocol is often necessary.

  • Column Chromatography: This is the primary method for purification. A silica (B1680970) gel column with a gradient elution system of hexane (B92381) and ethyl acetate (B1210297) is typically effective. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If the product obtained from column chromatography is still not pure, recrystallization can be attempted. A solvent system of ethanol (B145695) and water is a good starting point.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol for Selective O-Methylation

This protocol describes a typical procedure for the selective O-methylation of the phenolic precursor to this compound.

  • Reagents and Materials:

    • Phenolic precursor (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Dimethyl Sulfate ((CH₃)₂SO₄) (1.5 eq)

    • Anhydrous Acetone

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • To a solution of the phenolic precursor in anhydrous acetone, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add dimethyl sulfate dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 56°C) and monitor the progress of the reaction by TLC.

    • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Methyl_Kakuol_Synthesis_Workflow start Start: Substituted Phenol claisen Claisen Rearrangement start->claisen methylation Selective O-Methylation claisen->methylation cleavage Oxidative Cleavage methylation->cleavage reduction Reduction cleavage->reduction end_product Final Product: this compound reduction->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield low_yield Low Yield in Claisen Rearrangement incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction decomposition Decomposition? low_yield->decomposition side_products Side Products? low_yield->side_products solution1 Increase Temperature / Time Monitor by TLC incomplete_reaction->solution1 solution2 Use High-Boiling Solvent (e.g., N,N-Diethylaniline) decomposition->solution2 solution3 Use Bulky Solvent side_products->solution3

Caption: Troubleshooting logic for low yield in the Claisen rearrangement step.

While the synthesis of complex natural products presents numerous challenges, including intricate structures and the need for precise stereocontrol, a systematic approach to troubleshooting can lead to successful outcomes.[[“]] Advances in synthetic methods are continually providing new tools to overcome these obstacles.[2][3] Biomimetic synthesis, which imitates nature's biosynthetic processes, offers a promising alternative for designing efficient synthetic strategies for natural products.[4][5]"}

References

Optimizing Methyl Eugenol Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing methyl eugenol (B1671780) dosage for in vivo studies. Due to the limited availability of data for "methyl kakuol," this guide focuses on the closely related and well-studied compound, methyl eugenol, offering insights into its safe and effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for methyl eugenol in mice?

A typical oral starting dose for methyl eugenol in mice ranges from 20 mg/kg to 60 mg/kg.[1] Studies have shown that these doses can elicit biological effects without causing immediate severe toxicity. For instance, a dose of 20 mg/kg/day administered intraperitoneally for five consecutive days was used in a study investigating its protective effects against renal oxidative damage in mice.[2]

Q2: What are the common routes of administration for in vivo studies?

Oral administration (gavage) and intraperitoneal (i.p.) injection are common routes for administering methyl eugenol in mice.[1][2] The choice of administration route can significantly impact the compound's pharmacokinetic profile and should be selected based on the specific aims of the study.

Q3: What are the known toxic effects of methyl eugenol?

The primary toxic effect of methyl eugenol is hepatotoxicity (liver damage).[1] Studies have observed significant increases in liver enzymes (ALT and AST) and hepatocellular steatosis in mice treated with higher doses of methyl eugenol.[1] It is crucial to monitor for signs of liver toxicity during in vivo experiments.

Q4: Are there any known signaling pathways modulated by methyl eugenol?

Yes, methyl eugenol has been shown to activate the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress.[2] It has also been found to influence pathways related to amino acid metabolism and the TCA cycle, particularly in the context of its hepatotoxic effects.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality rate in experimental animals. The administered dose is too high, leading to acute toxicity.Reduce the dosage. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific animal model and experimental conditions.
No observable biological effect. The dose is too low.Gradually increase the dose in subsequent experiments. Ensure the chosen administration route allows for adequate bioavailability.
Significant weight loss in treated animals. This can be a sign of toxicity, particularly liver damage.[1]Monitor liver function through blood biochemistry. Consider reducing the dose or the frequency of administration.
Inconsistent results between experiments. Variability in drug formulation, administration technique, or animal handling.Standardize your experimental protocols. Ensure the compound is properly solubilized and administered consistently. Use age- and weight-matched animals.
Precipitation of the compound in the vehicle. Poor solubility of methyl eugenol in the chosen vehicle.Test different biocompatible solvents or use a co-solvent system. Gentle heating and sonication may aid in dissolution, but stability should be confirmed.

Quantitative Data Summary

Table 1: In Vivo Dosages of Methyl Eugenol in Mice

Dose Administration Route Animal Model Observed Effect Reference
20 mg/kg/dayIntraperitoneal (i.p.)MiceProtective against renal oxidative damage[2]
20, 40, 60 mg/kgOralMiceDose-dependent increase in plasma concentration[1]
60 mg/kgOralMiceSignificant increases in ALT and AST levels, indicating liver damage[1]

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Mice
  • Animal Model: Male B6C3F1 mice are a commonly used strain for studying methyl eugenol-induced hepatotoxicity.[1]

  • Dosage and Administration: Administer methyl eugenol orally at doses of 20, 40, and 60 mg/kg daily for 28 days. A control group should receive the vehicle only.[1]

  • Monitoring: Monitor animal weight and clinical signs of toxicity daily.

  • Blood Collection: At the end of the study, collect blood via cardiac puncture to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: Euthanize the animals and collect liver tissue for histopathological analysis to assess for signs of liver damage, such as vacuolation and hepatocellular steatosis.[1]

Protocol 2: Evaluation of Nrf2 Pathway Activation
  • Animal Model: Mice suitable for the specific disease model being studied.

  • Dosage and Administration: Administer methyl eugenol at a dose of 20 mg/kg/day via intraperitoneal injection for 5 consecutive days prior to inducing the experimental condition (e.g., renal ischemia-reperfusion).[2]

  • Tissue Collection: After the experimental period, euthanize the animals and collect the target tissue (e.g., kidneys).

  • Western Blot Analysis: Prepare tissue lysates and perform Western blotting to measure the protein levels of Nrf2 and its downstream target genes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1). An increase in the nuclear translocation of Nrf2 would indicate pathway activation.[2]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Hepatotoxicity Assessment cluster_protocol2 Protocol 2: Nrf2 Pathway Activation P1_Start Start P1_Dosing Daily Oral Dosing (20, 40, 60 mg/kg) P1_Start->P1_Dosing P1_Monitor Daily Monitoring (Weight, Clinical Signs) P1_Dosing->P1_Monitor P1_Blood Blood Collection (ALT, AST) P1_Monitor->P1_Blood P1_Histo Liver Histopathology P1_Blood->P1_Histo P1_End End P1_Histo->P1_End P2_Start Start P2_Dosing Daily I.P. Injection (20 mg/kg) P2_Start->P2_Dosing P2_Induce Induce Experimental Condition P2_Dosing->P2_Induce P2_Tissue Tissue Collection P2_Induce->P2_Tissue P2_WB Western Blot (Nrf2, HO-1) P2_Tissue->P2_WB P2_End End P2_WB->P2_End

Caption: Experimental workflows for assessing hepatotoxicity and Nrf2 pathway activation.

signaling_pathway ME Methyl Eugenol AMPK AMPK ME->AMPK OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 GSK3b GSK3β AMPK->GSK3b GSK3b->Nrf2 Keap1 Keap1 Nrf2->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes

Caption: Proposed signaling pathway for methyl eugenol-mediated Nrf2 activation.

References

Technical Support Center: Stability of Methyl Kakuol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Methyl kakuol (B104960) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Methyl kakuol in solution?

A1: this compound, as a phenolic compound, is susceptible to degradation from several factors. The primary factors to control are:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis of functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the phenolic structure.[2]

  • Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For stock solutions, a non-aqueous, inert solvent is recommended. HPLC-grade methanol (B129727) or ethanol (B145695) can be suitable for short-term storage. However, for long-term storage, dissolution in a non-polar organic solvent and storage at low temperatures is preferable to minimize degradation. It is crucial to be aware that even HPLC-grade solvents can contain impurities, such as formaldehyde (B43269) in methanol, which can react with the compound.[3]

Q3: What are the ideal storage conditions for a this compound stock solution?

A3: To ensure the stability of your this compound stock solution, it is recommended to:

  • Store at low temperatures, preferably at -20°C or -80°C.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Minimize headspace in the vial to reduce contact with oxygen.

  • Consider purging the vial with an inert gas like nitrogen or argon before sealing.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[4] This method should be able to separate the intact this compound from its potential degradation products. Key features of a suitable HPLC method include:

  • A reversed-phase C18 column.

  • A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • UV detection at a wavelength where this compound has maximum absorbance.

  • Validation to ensure specificity, linearity, accuracy, and precision.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in solution.

Issue 1: Rapid loss of this compound concentration in solution.
Possible Cause Troubleshooting Step
Oxidative Degradation 1. De-gas all solvents used for preparing solutions by sparging with nitrogen or helium. 2. Work under an inert atmosphere (e.g., in a glove box) if possible. 3. Add an antioxidant, such as BHT (butylated hydroxytoluene), to the solution if it does not interfere with the experiment.
Photodegradation 1. Conduct all experimental manipulations in a dark room or under amber light. 2. Use amber glass vials or wrap clear vials in aluminum foil.
pH Instability 1. Ensure the pH of the solution is controlled and maintained within a stable range, preferably close to neutral, unless the experimental design requires otherwise. 2. Use appropriate buffers to maintain a constant pH.
Thermal Degradation 1. Maintain solutions at a low temperature (e.g., on ice) during experimental setup. 2. For long-term experiments, ensure the incubator or storage unit maintains a consistent and appropriate temperature.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Possible Cause Troubleshooting Step
Formation of Degradation Products 1. This is an indication that this compound is degrading. Refer to the troubleshooting steps in "Issue 1" to minimize further degradation. 2. Characterize the unknown peaks using LC-MS to identify the degradation products and understand the degradation pathway.[5]
Solvent Impurities 1. Inject a blank (solvent only) to check for impurities in the solvent. 2. Use fresh, high-purity solvents for all experiments.[3]
Contamination 1. Ensure all glassware and equipment are scrupulously clean. 2. Filter all solutions before injection into the HPLC system.
Issue 3: Poor peak shape (e.g., tailing) in HPLC analysis of this compound.
Possible Cause Troubleshooting Step
Secondary Interactions with Column 1. Lower the pH of the mobile phase (e.g., to 2.5-3.5) to suppress the ionization of phenolic groups.[6] 2. Use an end-capped HPLC column to minimize interactions with residual silanol (B1196071) groups.[6] 3. Consider using a different stationary phase, such as a phenyl-hexyl column.[6]
Column Overload 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume.
Extra-column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected.

Quantitative Data on Phenolic Compound Degradation

Table 1: Illustrative Degradation of Phenolic Compounds under Hydrolytic and Oxidative Stress

Stress Condition Phenolic Compound % Degradation (Illustrative) Reference
0.1 M HCl (80°C, 2h)Flupirtine Maleate< 2%[7]
1 M HCl (RT, 3 days)Flupirtine Maleate~5-30%[7]
0.01 M NaOH (RT)Flupirtine Maleate22.80%[7]
3% H₂O₂ (RT)CeftobiproleSignificant degradation[8]
0.3% H₂O₂Flupirtine Maleate~5-30%[7]

Table 2: Illustrative Degradation of Phenolic Compounds under Thermal and Photolytic Stress

Stress Condition Phenolic Compound % Degradation (Illustrative) Reference
Thermal (80°C, 6h)Miconazole NitrateSignificant degradation[7]
Photolytic (Sunlight, 48h)Miconazole NitrateSignificant degradation[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[2][9]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to direct sunlight for 48 hours.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the steps to develop and validate an HPLC method for the analysis of this compound and its degradation products.[4]

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Optimization of Chromatographic Conditions:

    • Inject a mixture of the stressed samples (from Protocol 1) to ensure the separation of all degradation products from the parent compound.

    • Optimize the gradient, flow rate, and column temperature to achieve good resolution (Rs > 2) between all peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can accurately measure this compound in the presence of its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (Sunlight) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Method Validated Stability- Indicating Method HPLC->Method Stability Intrinsic Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation LCMS->Pathway MethylKakuol This compound (Drug Substance) MethylKakuol->Acid MethylKakuol->Base MethylKakuol->Oxidation MethylKakuol->Thermal MethylKakuol->Photo

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway_Example MethylKakuol This compound Hydrolysis Hydrolysis MethylKakuol->Hydrolysis Oxidation Oxidation MethylKakuol->Oxidation Photolysis Photolysis MethylKakuol->Photolysis DP1 Degradation Product 1 (e.g., Hydrolyzed ester) Hydrolysis->DP1 DP2 Degradation Product 2 (e.g., Oxidized phenol) Oxidation->DP2 DP3 Degradation Product 3 (e.g., Photodimer) Photolysis->DP3

Caption: A simplified, hypothetical degradation pathway for this compound.

References

Troubleshooting Methyl kakuol bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with methyl kakuol (B104960). The information is designed to help identify and resolve common sources of variability in bioassays involving this compound.

Section 1: TRPA1 Agonist Activity Assay

Methyl kakuol has been identified as a TRPA1 agonist.[1] Assays to confirm or further investigate this activity are common. Below are potential issues and solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Question/IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use reverse pipetting for viscous solutions.- Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity.
No or low response to this compound - Low expression of TRPA1 in the cell line- Inactive compound- Sub-optimal assay conditions- Use a cell line known to express functional TRPA1 or a transiently transfected cell line.- Verify the identity and purity of the this compound stock.- Optimize the assay buffer, temperature, and incubation time.
High background signal - Autofluorescence of this compound- Non-specific activation of the reporter system- Contamination of cell culture- Run a control with this compound in cell-free wells to determine its intrinsic fluorescence.- Include appropriate vehicle controls.- Regularly test cell cultures for mycoplasma contamination.[2]
EC50 value is significantly different from published data - Different cell line or passage number- Variation in reagent concentrations- Differences in data analysis- Ensure consistency in cell source and keep passage numbers low.[2]- Calibrate pipettes and prepare fresh reagents.- Use a standardized protocol for data normalization and curve fitting.
Quantitative Data Summary
CompoundBioactivityEC50Cell LineReference
This compoundTRPA1 Agonist0.27 µMNot Specified[1]
Experimental Protocol: Calcium Influx Assay for TRPA1 Activation

This protocol is a representative method for measuring TRPA1 activation via calcium influx using a fluorescent indicator.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells stably expressing human TRPA1) in appropriate media.

    • Seed cells into a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range for the dose-response curve.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate under appropriate conditions to allow for dye uptake.

  • Assay Performance:

    • Wash the cells with an assay buffer to remove excess dye.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the this compound dilutions to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over a set period.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualization: TRPA1 Activation Workflow

TRPA1_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed TRPA1-expressing cells in 96-well plate Dye_Loading Load cells with calcium indicator dye Cell_Seeding->Dye_Loading Baseline_Read Read baseline fluorescence Compound_Prep Prepare this compound serial dilutions Add_Compound Add this compound Baseline_Read->Add_Compound Kinetic_Read Kinetic fluorescence reading Add_Compound->Kinetic_Read Normalization Normalize data Curve_Fit Fit dose-response curve Normalization->Curve_Fit EC50_Calc Calculate EC50 Curve_Fit->EC50_Calc

Caption: Workflow for a TRPA1 agonist calcium influx assay.

Section 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential cytotoxicity of this compound to ensure that observed effects in other bioassays are not simply due to cell death. The MTT assay is a common method for this purpose.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting
Question/IssuePossible Cause(s)Suggested Solution(s)
High absorbance in blank (no cells) wells - Contamination of media or reagents.- this compound reduces MTT directly.- Use sterile technique and fresh reagents.- Run a control with this compound and MTT in cell-free media to check for direct reduction. If it occurs, this assay may not be suitable.
Low absorbance in control (vehicle-treated) wells - Poor cell health or low seeding density.- Contamination.- Over-incubation with MTT, leading to formazan (B1609692) crystal damage.- Ensure cells are healthy and seeded at an optimal density.[1]- Check for mycoplasma or bacterial contamination.[2]- Optimize MTT incubation time.
Inconsistent results across experiments - Variation in cell passage number.- Inconsistent incubation times.- DMSO used to dissolve formazan was not mixed thoroughly.- Use cells within a consistent, low passage number range.- Standardize all incubation times precisely.- Ensure complete dissolution of formazan crystals by gentle pipetting or shaking before reading.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methods for assessing cell viability.[4][5][6]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat cells with various concentrations of this compound (and a vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualization: Cytotoxicity Troubleshooting Logic

Cytotoxicity_Troubleshooting Start Inconsistent or Unexpected Cytotoxicity Results Check_Controls Review Controls: - Vehicle-treated cells - Untreated cells - Blank (no cells) Start->Check_Controls Controls_OK Controls Appear Normal Check_Controls->Controls_OK Yes Controls_Bad Controls are Anomalous Check_Controls->Controls_Bad No Check_Protocol Review Protocol Execution: - Incubation times - Pipetting accuracy - Plate reader settings Controls_OK->Check_Protocol Check_Cells Investigate Cell Health: - Passage number - Seeding density - Contamination Controls_Bad->Check_Cells Check_Reagents Investigate Reagents: - Compound integrity - Media/reagent contamination - MTT/DMSO quality Controls_Bad->Check_Reagents Solution Identify and Correct the Source of Error Check_Cells->Solution Check_Reagents->Solution Check_Protocol->Solution

Caption: Troubleshooting logic for unexpected cytotoxicity assay results.

Section 3: Anti-Inflammatory Assay (Nitric Oxide Production)

Sesquiterpene lactones, a class of compounds that may include this compound, are often investigated for anti-inflammatory properties.[7] A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6][8][9]

Frequently Asked Questions (FAQs) & Troubleshooting
Question/IssuePossible Cause(s)Suggested Solution(s)
No inhibition of NO production - this compound is not an inhibitor of this pathway.- Compound is cytotoxic at the tested concentrations.- Insufficient LPS stimulation.- Test a broader concentration range.- Perform a concurrent cytotoxicity assay to rule out cell death.- Confirm the activity of the LPS stock with a positive control inhibitor.
High background in wells without LPS - Cell stress or contamination is inducing NO production.- Ensure cells are healthy and not overly confluent.- Use fresh, endotoxin-free media and reagents.
Color development in the Griess assay is weak or absent - Insufficient accumulation of nitrite (B80452) in the supernatant.- Griess reagents are expired or were prepared improperly.- Increase the LPS stimulation time or cell density.- Prepare fresh Griess reagents and protect them from light.
Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol outlines the measurement of nitrite, a stable product of NO, using the Griess reagent.

  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL), leaving some wells unstimulated as a negative control.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess Reagent I (e.g., sulfanilamide (B372717) in acid) to each well and incubate briefly.

    • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in water) and incubate in the dark.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Express the inhibition of NO production as a percentage relative to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to Promoter iNOS iNOS Gene DNA->iNOS Transcription COX2 COX-2 Gene DNA->COX2 Transcription iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Simplified NF-κB signaling pathway leading to iNOS expression.

References

Technical Support Center: Investigating Off-Target Effects of Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Methyl kakuol (B104960). As Methyl kakuol is recognized as a TRPA1 agonist, any cellular effects observed that are independent of TRPA1 activation can be considered off-target effects. This guide outlines experimental strategies to identify and characterize these effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to be mediated by TRPA1 activation. How can we begin to investigate potential off-target effects?

A1: Investigating unexpected phenotypes requires a systematic approach to identify potential off-target interactions. We recommend a multi-pronged strategy involving the following key experimental techniques:

  • Kinase Profiling: To determine if this compound inhibits or activates any protein kinases, which are common off-targets for small molecules.

  • Cellular Thermal Shift Assay (CETSA): To identify direct protein targets of this compound within intact cells by assessing changes in protein thermal stability.

  • Transcriptomic Analysis: To understand the global changes in gene expression in response to this compound treatment, providing insights into affected signaling pathways.

Below, we provide detailed guides and troubleshooting for each of these approaches.

Troubleshooting Guide: Kinase Profiling

Issue: How can we determine if this compound is interacting with cellular kinases?

Solution: Perform a comprehensive kinase profiling screen. This will assess the inhibitory activity of this compound against a broad panel of kinases.

Experimental Protocol: Kinase Profiling
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the ability of a kinase to phosphorylate a substrate in the presence and absence of the test compound. A common method is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase activity remaining at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The data is often presented as a percentage of inhibition.

Data Presentation: Interpreting Kinase Profiling Results

Below is a hypothetical table summarizing potential kinase profiling results for this compound at a concentration of 10 µM.

Kinase TargetFamily% Inhibition at 10 µMPotential Implication
TRPA1Ion Channel(Not a kinase)On-target activity
SRCTyrosine Kinase85%Potential off-target, involved in cell growth and survival
LCKTyrosine Kinase78%Potential off-target, crucial for T-cell signaling
MAPK1Serine/Threonine Kinase15%Likely not a significant off-target at this concentration
CDK2Serine/Threonine Kinase8%Likely not a significant off-target at this concentration
Troubleshooting
  • High background signal: Ensure the purity of this compound. Impurities can interfere with the assay.

  • Inconsistent results: Verify the stability of this compound in the assay buffer.

Signaling Pathway Visualization

If significant off-target kinase activity is identified, it is crucial to visualize the potential downstream consequences. For example, if SRC kinase is inhibited, it could affect multiple signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SRC SRC (Off-target) Growth_Factor_Receptor->SRC Activation Methyl_kakuol This compound Methyl_kakuol->SRC Inhibition RAS RAS SRC->RAS STAT3 STAT3 SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival Genes ERK->Proliferation_Survival STAT3->Proliferation_Survival

Caption: Potential impact of this compound on the SRC signaling pathway.

Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA)

Issue: How can we identify direct protein binding partners of this compound in a cellular context?

Solution: Employ the Cellular Thermal Shift Assay (CETSA), which is based on the principle that ligand binding can alter the thermal stability of a protein. When combined with mass spectrometry (Thermal Proteome Profiling or TPP), this method can provide an unbiased, proteome-wide view of target engagement.[1][2][3][4][5]

Experimental Protocol: CETSA Coupled with Mass Spectrometry (TPP)
  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with this compound at a desired concentration and another set with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C).

  • Lysis and Protein Solubilization: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Digestion and TMT Labeling: The soluble proteins from each temperature point are digested into peptides. The peptides are then labeled with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of each protein at different temperatures is determined. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Data Presentation: Interpreting CETSA/TPP Results

The results are typically presented as melting curves for individual proteins. A shift in the melting temperature (Tm) suggests ligand binding.

ProteinFunctionTm (Vehicle)Tm (this compound)ΔTm (°C)Interpretation
TRPA1Ion Channel52.1°C56.5°C+4.4On-target engagement
FABP5Fatty Acid Binding48.3°C52.1°C+3.8Potential off-target
ALDH2Aldehyde Dehydrogenase55.2°C50.1°C-5.1Potential off-target (destabilization)
GAPDHGlycolysis60.5°C60.6°C+0.1No significant interaction

Experimental Workflow Visualization

G Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. This compound) Heating 2. Heat Treatment (Temperature Gradient) Cell_Culture->Heating Lysis 3. Cell Lysis & Centrifugation Heating->Lysis Soluble_Proteins 4. Isolate Soluble Proteins Lysis->Soluble_Proteins Digestion_Labeling 5. Protein Digestion & TMT Labeling Soluble_Proteins->Digestion_Labeling LC_MS 6. LC-MS/MS Analysis Digestion_Labeling->LC_MS Data_Analysis 7. Data Analysis (Generate Melting Curves) LC_MS->Data_Analysis Target_ID 8. Identify Proteins with ΔTm Data_Analysis->Target_ID

Caption: Workflow for Cellular Thermal Shift Assay with Mass Spectrometry.

Troubleshooting Guide: Transcriptomic Analysis

Issue: What are the global cellular pathways affected by this compound treatment?

Solution: Perform RNA sequencing (RNA-seq) to analyze the transcriptome of cells treated with this compound. This will provide a comprehensive view of changes in gene expression and can help to identify affected signaling pathways and biological processes.

Experimental Protocol: RNA Sequencing
  • Cell Culture and Treatment: Treat cells with this compound and a vehicle control for a relevant time period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a standard kit. Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

    • Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or KEGG pathway analysis to identify biological pathways that are significantly enriched among the differentially expressed genes.

Data Presentation: Interpreting Transcriptomic Results

The results are often visualized as a volcano plot to show differentially expressed genes and as pathway enrichment plots.

Pathwayp-valueGenes InvolvedInterpretation
NRF2-mediated Oxidative Stress Response1.2e-5HMOX1, NQO1, GCLCActivation of antioxidant response
Unfolded Protein Response3.4e-4ATF4, DDIT3, HSPASInduction of ER stress
Cholesterol Biosynthesis8.1e-3HMGCR, MVD, SQLEDownregulation of lipid metabolism

Logical Relationship Visualization

G Methyl_kakuol This compound Treatment RNA_Seq RNA Sequencing Methyl_kakuol->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Upregulated_Genes Upregulated Genes DEG_Analysis->Upregulated_Genes Downregulated_Genes Downregulated Genes DEG_Analysis->Downregulated_Genes Pathway_Analysis Pathway Enrichment Analysis Upregulated_Genes->Pathway_Analysis Downregulated_Genes->Pathway_Analysis Affected_Pathways Identification of Affected Pathways Pathway_Analysis->Affected_Pathways

Caption: Logical workflow for transcriptomic analysis to identify off-target pathways.

References

Technical Support Center: Purification of Synthetic Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Methyl kakuol" is not found in the scientific literature. The following guide provides general principles and troubleshooting advice for the purification of synthetic organic compounds, which can be adapted for novel molecules.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic organic compounds.

General Purification Strategy

The purification of a newly synthesized compound is a critical step to ensure the integrity of subsequent experiments and the safety of potential therapeutic agents. The choice of purification method depends on the physical and chemical properties of the target compound and its impurities. A typical workflow involves identifying the nature of the impurities and selecting an appropriate purification technique.

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Method Selection cluster_2 Post-Purification crude_product Crude Synthetic Product analysis Analyze Impurity Profile (TLC, LC-MS, NMR) crude_product->analysis selection Select Purification Technique analysis->selection chromatography Column Chromatography selection->chromatography Polarity Differences recrystallization Recrystallization selection->recrystallization Solid Compound, Solubility Differences extraction Liquid-Liquid Extraction selection->extraction Solubility in Immiscible Solvents distillation Distillation selection->distillation Volatile Liquid, Boiling Point Differences purity_check Assess Purity (e.g., >95%) chromatography->purity_check recrystallization->purity_check extraction->purity_check distillation->purity_check pure_product Pure Compound purity_check->pure_product Purity Met further_purification Further Purification purity_check->further_purification Purity Not Met further_purification->selection

Caption: General workflow for the purification of a synthetic compound.

Troubleshooting Guides

Column Chromatography

Q1: My compound is not moving from the origin (Rf = 0) on the TLC plate.

A1: This indicates that the solvent system (eluent) is not polar enough to move your compound up the stationary phase. You should increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.

Q2: My compound runs with the solvent front (Rf = 1) on the TLC plate.

A2: This suggests the eluent is too polar. You need to decrease the polarity of the solvent system. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane.

Q3: The separation between my compound and an impurity is poor.

A3: To improve separation, you can try a different solvent system. Sometimes, adding a small amount of a third solvent with different properties (e.g., methanol (B129727) or dichloromethane) can improve resolution. Alternatively, you can use a finer mesh silica (B1680970) gel or a longer column.

Q4: My compound appears to be degrading on the column.

A4: Some compounds are unstable on silica gel. You can try deactivating the silica gel with a small amount of triethylamine (B128534) (for basic compounds) or formic acid (for acidic compounds) in your eluent. Alternatively, consider using a different stationary phase like alumina.

Problem Possible Cause Recommended Solution
No separationInappropriate solvent systemTest different solvent systems using TLC.
Cracking of silica bedImproper packingRepack the column carefully, ensuring no air bubbles.
Tailing of spotsCompound overload or interaction with silicaUse less sample or add a modifier to the eluent.
Compound crystallization in the columnLow solubility in the eluentSwitch to a solvent system where the compound is more soluble.[1]
Recrystallization

Q1: My compound is not dissolving in the hot solvent.

A1: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves. If it still doesn't dissolve, you may have chosen an inappropriate solvent where your compound has low solubility even at high temperatures. Refer to a solvent polarity chart to select a more suitable one.

Q2: No crystals form upon cooling.

A2: This is a common issue that can arise from a few factors.[2][3][4]

  • Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution and then cool it again.

  • The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your compound.[3][5]

Q3: The compound "oils out" instead of forming crystals.

A3: This happens when the compound comes out of the solution at a temperature above its melting point, often due to a low melting point or the presence of impurities.[2][4] To resolve this, reheat the solution to redissolve the oil, add a bit more solvent, and allow it to cool more slowly.[3][4]

Q4: The yield of my recrystallized product is very low.

A4: A low yield can be due to several reasons.[3][5]

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor.[3]

  • Premature crystallization: The compound may have crystallized during hot filtration. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.

Problem Possible Cause Recommended Solution
Oiling outLow melting point or high impurity concentrationReheat, add more solvent, and cool slowly.[2][3][4]
No crystal formationToo much solvent or supersaturationEvaporate excess solvent or induce crystallization.[2][3][4]
Poor recoveryExcessive solvent use or premature crystallizationUse minimum hot solvent and pre-heat filtration apparatus.[5]
Liquid-Liquid Extraction

Q1: An emulsion has formed between the two layers, and they are not separating.

A1: Emulsion formation is a frequent problem in liquid-liquid extractions.[6][7] To break the emulsion, you can:

  • Gently swirl the separatory funnel instead of vigorous shaking.[6]

  • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force separation.[6]

  • Filter the mixture through a plug of glass wool.[6]

Q2: I am not sure which layer is the organic and which is the aqueous.

A2: A simple way to determine this is to add a few drops of water to the separatory funnel. The layer that the water joins is the aqueous layer. Generally, chlorinated solvents (like dichloromethane (B109758) and chloroform) are denser than water and will be the bottom layer, while most other common organic solvents (like ethyl acetate and diethyl ether) are less dense and will be the top layer.

Q3: My compound is not extracting into the organic layer.

A3: This could be due to the pH of the aqueous layer if your compound has acidic or basic functional groups. For an acidic compound, ensure the aqueous layer is acidified (pH < pKa of the compound) to keep it in its neutral, more organic-soluble form. For a basic compound, make the aqueous layer basic (pH > pKa of the compound).

Problem Possible Cause Recommended Solution
Emulsion formationVigorous shaking or presence of surfactantsSwirl gently, add brine, or filter through glass wool.[6][8]
Poor separationSimilar densities of the two phasesAdd a solvent to change the density of one phase.
Low extraction efficiencyIncorrect pH of the aqueous layerAdjust the pH to ensure the compound is in its neutral form.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in a synthetic product?

A1: Impurities can originate from various sources throughout the synthetic process.[9] These include:

  • Starting materials and reagents: Unreacted starting materials or impurities within them can carry through the synthesis.[10]

  • By-products: Side reactions can generate unintended molecules.[10]

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.[10]

  • Degradation products: The target compound may degrade during the reaction or workup.[10]

  • Catalysts and ligands: These can sometimes be difficult to remove completely.[10][11]

Q2: How do I choose the right purification technique?

A2: The choice depends on the properties of your compound and the impurities.

  • Column chromatography is versatile for separating compounds with different polarities.[12]

  • Recrystallization is ideal for purifying solid compounds, provided a suitable solvent is found.[12]

  • Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquids, often used in the initial workup.[12]

  • Distillation is suitable for purifying volatile liquids with different boiling points.[12]

Q3: How can I assess the purity of my final compound?

A3: Several analytical techniques can be used to determine purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can reveal the presence of impurities, often identifiable by their characteristic peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that can separate and identify compounds, providing an accurate assessment of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

Troubleshooting_Decision_Tree start Purification Unsuccessful q1 What is the purification method? start->q1 chromatography Column Chromatography q1->chromatography recrystallization Recrystallization q1->recrystallization extraction Liquid-Liquid Extraction q1->extraction q2_chrom What is the issue? chromatography->q2_chrom q2_recry What is the issue? recrystallization->q2_recry q2_ext What is the issue? extraction->q2_ext sol_chrom1 Increase eluent polarity q2_chrom->sol_chrom1 Compound at origin sol_chrom2 Decrease eluent polarity q2_chrom->sol_chrom2 Compound at solvent front sol_chrom3 Change solvent system or use finer silica q2_chrom->sol_chrom3 Poor separation sol_recry1 Evaporate solvent or induce crystallization q2_recry->sol_recry1 No crystals form sol_recry2 Reheat, add more solvent, cool slowly q2_recry->sol_recry2 Compound oils out sol_recry3 Use minimum hot solvent q2_recry->sol_recry3 Low yield sol_ext1 Add brine or filter q2_ext->sol_ext1 Emulsion forms sol_ext2 Adjust pH of aqueous layer q2_ext->sol_ext2 Poor extraction

Caption: A decision tree for troubleshooting common purification issues.

Experimental Protocols

General Protocol for Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Pack the column with silica gel using either a wet or dry slurry method, ensuring there are no air bubbles or cracks.

    • Add another layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a low-boiling point solvent.

    • Carefully add the sample to the top of the column.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding this to the column.[13]

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply pressure (flash chromatography) or allow it to run by gravity.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

General Protocol for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add the aqueous solution (e.g., water, acidic or basic solution).

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup.

    • Shake the funnel (or gently swirl if emulsions are a concern) to allow for partitioning of the compounds.

  • Separation:

    • Place the funnel back on a ring stand and allow the layers to separate completely.

    • Remove the stopper and drain the bottom layer. Pour the top layer out from the top of the funnel to avoid contamination.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator.

References

Technical Support Center: Overcoming Resistance in Methylglyoxal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Methyl kakuol" did not yield specific results in scientific literature searches. This guide is based on the assumption that the user is referring to Methylglyoxal (MGO) , a reactive metabolite implicated in various cellular processes and drug resistance mechanisms.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance in studies involving Methylglyoxal.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments targeting Methylglyoxal pathways or investigating its role in therapeutic resistance.

Problem 1: Cancer cells show increased resistance to MGO-inducing chemotherapy agents.

Question: My cancer cell line, which I am treating with a chemotherapy agent known to increase intracellular Methylglyoxal, has developed resistance. What are the potential mechanisms and how can I investigate them?

Answer:

Increased resistance to agents that elevate MGO levels is often linked to the upregulation of detoxification systems or alterations in signaling pathways.

Possible Causes and Troubleshooting Steps:

  • Upregulation of the Glyoxalase System: The primary detoxification pathway for MGO involves the enzymes Glyoxalase 1 (Glo1) and Glyoxalase 2 (Glo2). Cancer cells can develop resistance by overexpressing Glo1, which neutralizes MGO.[1]

    • Experimental Verification:

      • Western Blot/qPCR: Compare Glo1 protein and mRNA expression levels between your resistant and sensitive parental cell lines.

      • Enzyme Activity Assay: Measure Glo1 enzymatic activity in cell lysates from both resistant and sensitive lines.

  • Altered Signaling Pathways: MGO is known to activate several signaling pathways, including the MAPK and NF-κB pathways, which can promote cell survival.[2][3][4]

    • Experimental Verification:

      • Phospho-protein Analysis: Use Western blotting to check for the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-JNK, p-p38, p-NF-κB) in response to treatment in both sensitive and resistant cells.

  • Increased Antioxidant Capacity: MGO can induce oxidative stress. Resistant cells might have an enhanced antioxidant response.

    • Experimental Verification:

      • Measure Glutathione (B108866) Levels: Compare intracellular glutathione (GSH) levels. The glyoxalase system is GSH-dependent.

      • Nrf2 Activation: Assess the activation of the Nrf2 pathway, a key regulator of the antioxidant response, by checking the nuclear translocation of Nrf2.

Experimental Workflow for Investigating MGO Resistance

G cluster_0 Resistance Observed cluster_1 Hypothesis 1: Detoxification cluster_2 Hypothesis 2: Signaling cluster_3 Hypothesis 3: Antioxidant Response ResistantCells Resistant Cancer Cells (Post-treatment) Glo1_Analysis Glo1 Expression/Activity (qPCR, Western, Activity Assay) ResistantCells->Glo1_Analysis Investigate GSH_Levels Measure GSH Levels ResistantCells->GSH_Levels Investigate MAPK_Analysis MAPK Pathway Analysis (p-ERK, p-JNK) ResistantCells->MAPK_Analysis Investigate NFkB_Analysis NF-κB Pathway Analysis (p-NF-κB) ResistantCells->NFkB_Analysis Investigate Nrf2_Analysis Nrf2 Activation (Nuclear Translocation) ResistantCells->Nrf2_Analysis Investigate

Caption: Workflow for diagnosing the cause of Methylglyoxal-related resistance.

Problem 2: Inconsistent results in MGO-related apoptosis assays.

Question: I am treating cells with an agent that should increase MGO and induce apoptosis, but my results (e.g., caspase activation, PARP cleavage) are variable. Why might this be happening?

Answer:

Variability in MGO-induced apoptosis can stem from several factors related to cell state and experimental conditions.

Possible Causes and Troubleshooting Steps:

  • Cellular Redox State: The pro-apoptotic effects of MGO are linked to its ability to induce oxidative stress and deplete glutathione.[2]

    • Troubleshooting:

      • Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media conditions, as these can affect the baseline redox state.

      • Co-treatment with Antioxidants: As a control, co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it blocks the apoptotic effect, confirming the role of oxidative stress.

  • Activation of Pro-Survival Pathways: MGO can paradoxically activate pro-survival pathways that counteract apoptosis. For instance, MGO can modify and increase the anti-apoptotic activity of Hsp27.[1]

    • Troubleshooting:

      • Inhibitor Studies: Use inhibitors for pro-survival pathways (e.g., MAPK inhibitors like U0126 for MEK/ERK) to see if this potentiates MGO-induced apoptosis.

      • Time-Course Experiment: The balance between pro-apoptotic and pro-survival signals can be time-dependent. Conduct a time-course experiment to measure markers for both apoptosis (e.g., cleaved caspase-3) and survival pathways (e.g., p-ERK) at different time points post-treatment.

Logical Flow for Troubleshooting Apoptosis Assays

G Start Inconsistent Apoptosis Results CheckRedox Is cellular redox state controlled? Start->CheckRedox CheckSurvival Are pro-survival pathways active? CheckRedox->CheckSurvival Yes Standardize Standardize cell density, passage number, and media CheckRedox->Standardize No UseInhibitors Co-treat with pathway inhibitors (e.g., MEK, PI3K) CheckSurvival->UseInhibitors Yes End Consistent Results CheckSurvival->End No UseAntioxidant Use NAC as a control to confirm ROS-dependence Standardize->UseAntioxidant UseAntioxidant->CheckRedox TimeCourse Perform time-course experiment to assess kinetics UseInhibitors->TimeCourse TimeCourse->End

Caption: Decision tree for troubleshooting MGO-induced apoptosis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to therapies that increase intracellular Methylglyoxal?

A1: The most frequently cited mechanism is the overexpression of Glyoxalase 1 (Glo1), the key enzyme that detoxifies MGO.[1] Elevated Glo1 activity can neutralize the cytotoxic effects of MGO, leading to multidrug resistance.[1]

Q2: Can Methylglyoxal itself promote cancer progression?

A2: Yes, while MGO is cytotoxic at high concentrations, at lower levels it can promote tumor progression. It can modify heat shock proteins like Hsp27, enhancing their anti-apoptotic activity and protecting cancer cells from apoptosis.[1]

Q3: What are some strategies to overcome Glo1-mediated resistance?

A3:

  • Glo1 Inhibitors: Using small molecule inhibitors of Glo1 can re-sensitize resistant cells to chemotherapy.

  • Metformin: Metformin has been shown to inhibit Glo1 expression and can help overcome resistance to certain chemotherapeutic drugs.[1]

  • Combination Therapies: Combining MGO-inducing agents with drugs that target downstream survival pathways (e.g., MAPK inhibitors) can be an effective strategy.[5]

Q4: Which signaling pathways are most affected by Methylglyoxal?

A4: MGO is a known activator of multiple stress-responsive signaling pathways. The most prominent include:

  • MAPK Pathway: MGO can induce the phosphorylation of ERK, JNK, and p38 MAPK.[2]

  • NF-κB Pathway: This pro-inflammatory and pro-survival pathway can be activated by MGO.[3][4]

  • Nrf2 Pathway: MGO can activate the Nrf2 antioxidant response pathway as a protective mechanism against oxidative stress.[3][4]

Methylglyoxal-Activated Signaling Pathways

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway MGO Methylglyoxal (MGO) ERK ERK MGO->ERK activates JNK JNK MGO->JNK activates p38 p38 MGO->p38 activates NFkB NF-κB MGO->NFkB activates Nrf2 Nrf2 MGO->Nrf2 activates

References

Compound X Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for "Methyl kakuol." The following technical support guide is a generalized resource for a hypothetical compound, "Compound X," and is based on common challenges encountered during experiments with novel small molecules. The principles and troubleshooting steps provided are broadly applicable to researchers working in drug development and cellular biology.

Frequently Asked Questions (FAQs)

Q1: My primary efficacy assay with Compound X is showing weaker or no effect compared to published data. What are the potential causes?

Several factors could contribute to this discrepancy:

  • Compound Integrity: Compound X may have degraded during storage or handling.

  • Experimental Conditions: Suboptimal assay conditions, such as pH or temperature, can affect compound activity.

  • Cellular System: The cell line or model system you are using may have different characteristics than the one used in the original studies.

  • Reagent Quality: The quality and concentration of other reagents in your assay can impact the outcome.

Q2: I'm observing a cellular phenotype that is not consistent with the known mechanism of action of Compound X. How should I interpret this?

This could indicate several possibilities:

  • Off-Target Effects: Compound X might be interacting with other cellular targets in addition to its intended one.[1][2]

  • Activation of Unexpected Signaling Pathways: The compound could be triggering downstream signaling cascades that were not previously characterized.[3][4]

  • Metabolic Alteration of the Compound: The cells may be metabolizing Compound X into a different molecule with distinct activities.

Q3: The results of my experiments with Compound X are highly variable between replicates. What can I do to improve consistency?

Inconsistent results often stem from issues with compound stability and experimental technique.

  • Assess Compound Stability: Ensure that Compound X is stable under your experimental conditions (e.g., in your cell culture media over the time course of the experiment). Degradation can lead to a decrease in the effective concentration of the active compound.[5][6][7]

  • Standardize Protocols: Pay close attention to consistent cell seeding densities, treatment times, and reagent preparation.

  • Solubility Issues: Poor solubility of Compound X can lead to inconsistent concentrations in your assays. Verify the solubility and consider using a different solvent or formulation if needed.

Troubleshooting Guides

Guide 1: Troubleshooting Reduced or Absent Efficacy

If Compound X is not producing the expected biological effect, follow this troubleshooting workflow.

G start Start: Unexpectedly low efficacy check_compound 1. Verify Compound Integrity - Check storage conditions - Test a fresh stock - Confirm concentration start->check_compound check_protocol 2. Review Experimental Protocol - Confirm reagent concentrations - Verify incubation times and temperatures - Check cell passage number check_compound->check_protocol Compound OK outcome_resolved Issue Resolved check_compound->outcome_resolved Issue Found & Corrected check_system 3. Evaluate Assay System - Use positive and negative controls - Test a different cell line - Confirm target expression check_protocol->check_system Protocol OK check_protocol->outcome_resolved Issue Found & Corrected troubleshoot_solubility 4. Investigate Solubility - Visually inspect for precipitation - Perform solubility test check_system->troubleshoot_solubility System OK check_system->outcome_resolved Issue Found & Corrected troubleshoot_solubility->outcome_resolved Solubility OK outcome_unresolved Issue Persists: Consider Off-Target Effects or Alternative MOA troubleshoot_solubility->outcome_unresolved Issue Persists

Caption: Workflow for troubleshooting low experimental efficacy.

This protocol provides a general method to assess the stability of Compound X in your experimental media.

  • Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final working concentration in your experimental media. Incubate aliquots of this solution at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: At each time point, analyze the concentration of the parent Compound X using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: A significant decrease in the concentration of Compound X over time indicates instability.

Factor Potential Impact on Compound Stability Recommendation
Temperature Higher temperatures can accelerate degradation.[5]Store stock solutions at -20°C or -80°C and minimize time at room temperature.
pH Extreme pH values can cause hydrolysis or other chemical reactions.[5]Check the pH of your experimental media and buffers.
Oxidation Exposure to oxygen can lead to oxidative degradation.[6]Consider using antioxidants or performing experiments under low-oxygen conditions if the compound is susceptible to oxidation.[6]
Light Light exposure can cause photodegradation of sensitive compounds.Store the compound in light-protected containers.
Guide 2: Investigating Unexpected Phenotypes and Off-Target Effects

When observing unexpected cellular responses, it is crucial to consider the possibility of off-target effects or the activation of unanticipated signaling pathways.

G start Start: Unexpected Phenotype Observed confirm_phenotype 1. Confirm and Quantify Phenotype - Repeat experiment with controls - Use multiple assays to measure the phenotype start->confirm_phenotype dose_response 2. Perform Dose-Response Analysis - Determine if the effect is concentration-dependent confirm_phenotype->dose_response off_target 3. Investigate Off-Target Effects - Use a structurally related but inactive analog - Perform target knockdown/knockout experiments dose_response->off_target pathway_analysis 4. Profile Signaling Pathway Activation - Use pathway-specific inhibitors - Perform Western blot, RNA-seq, or proteomics off_target->pathway_analysis Effect is specific to active compound outcome_off_target Conclusion: Phenotype is likely due to an off-target effect. off_target->outcome_off_target Effect persists with inactive analog outcome_new_moa Conclusion: Phenotype may represent a novel mechanism of action. pathway_analysis->outcome_new_moa

Caption: Logical workflow for investigating unexpected phenotypes.

Let's hypothesize that Compound X is designed to inhibit Target A, but you observe unexpected activation of the MAPK signaling pathway.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS CompoundX Compound X TargetA Target A CompoundX->TargetA Intended Inhibition OffTargetB Off-Target B CompoundX->OffTargetB Unintended Activation OffTargetB->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Hypothetical signaling pathway for Compound X.

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with Compound X at various concentrations and time points. Include a positive control (e.g., a known MAPK activator) and a vehicle control.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key MAPK proteins (e.g., p-ERK, total ERK, p-JNK, total JNK).

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to detect the proteins. Quantify band intensities to determine the level of pathway activation.

Target Expected Result (On-Target) Unexpected Result (Off-Target/New MOA)
Target A Activity DecreasedDecreased
p-ERK Levels No change or decreaseIncreased
p-JNK Levels No change or decreaseIncreased
Cell Proliferation DecreasedNo change or increased

References

Technical Support Center: Minimizing Compound K (e.g., Methyl Kakuol) Cytotoxicity in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the cytotoxicity of the hypothetical compound, Compound K (e.g., Methyl Kakuol), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cells show high levels of death even at low concentrations of Compound K. What could be the issue?

A1: High cytotoxicity at low concentrations can be due to several factors:

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.

  • Solvent Toxicity: The solvent used to dissolve Compound K (e.g., DMSO) might be at a concentration that is toxic to your specific cell line. It is recommended to keep the final solvent concentration below 0.1% and to always include a vehicle control in your experiments.[1]

  • Incorrect Concentration: There might be an error in the calculation of the stock solution or dilutions.

  • High Cell Sensitivity: The cell line you are using may be particularly sensitive to Compound K.

Q2: I am observing inconsistent results between experiments. What are the common causes of this variability?

A2: Inconsistent results in cell viability assays can stem from several sources:

  • Cell Seeding Density: Uneven cell numbers across wells is a primary source of variability. Ensure a homogenous cell suspension before and during plating.[1]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can lead to inconsistent results. It is advisable to fill the outer wells with sterile PBS or media and not use them for critical data points.[1][2]

  • Compound Precipitation: Compound K may not be fully soluble in the culture medium at the tested concentrations. Visually inspect the wells for any signs of precipitation.

  • Reagent Variability: Ensure that all reagents, including media and assay components, are from the same lot and are not expired.

Q3: How do I determine the optimal concentration range for Compound K in my experiments?

A3: To determine the optimal concentration range, it is recommended to perform a dose-response experiment. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the concentration at which the compound shows a biological effect. Based on these initial results, you can then perform a more focused dose-response experiment with a narrower range of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration) value.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background in viability assay Reagent contamination or interference of Compound K with the assay dye (e.g., MTT).Run a control with Compound K in cell-free media to check for direct reduction of the dye. Use fresh, sterile reagents.
Low signal in apoptosis assay The timing of the assay is not optimal, or the concentration of Compound K is too low to induce apoptosis.Perform a time-course experiment to identify the optimal time point for apoptosis detection. Test a higher concentration range of Compound K.
Inconsistent protein expression in Western Blots Uneven protein loading or issues with antibody quality.Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a validated antibody and include a loading control (e.g., beta-actin).[4]
Cells detach from the plate after treatment High levels of cytotoxicity leading to cell death and detachment.Use a lower concentration of Compound K or reduce the treatment duration. Consider using plates coated with an extracellular matrix protein to improve cell adherence.

Data Presentation

Table 1: Hypothetical Cytotoxicity of Compound K in Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
HeLa 25.315.8
MCF-7 42.128.9
A549 18.510.2
HEK293 > 10085.6

Table 2: Effect of Antioxidant Co-treatment on Compound K-induced Cytotoxicity in A549 Cells (24h)

TreatmentCell Viability (%)
Control 100 ± 4.5
Compound K (20 µM) 45.2 ± 3.8
Compound K (20 µM) + N-acetylcysteine (1 mM) 78.9 ± 5.1
N-acetylcysteine (1 mM) 98.5 ± 4.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Compound K stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Compound K in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of Compound K. Include vehicle-only and untreated controls.[3]

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

Procedure:

  • Induce apoptosis in cells by treating with Compound K for the desired time.

  • Lyse the cells using the cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.[7]

Visualizations

Compound_K_Apoptosis_Pathway Hypothetical Signaling Pathway of Compound K-Induced Apoptosis Compound_K Compound K ROS Increased Reactive Oxygen Species (ROS) Compound_K->ROS induces Mitochondria Mitochondria ROS->Mitochondria damages Bax Bax Activation Mitochondria->Bax promotes Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of Compound K-induced apoptosis.

Cytotoxicity_Minimization_Workflow Experimental Workflow for Minimizing Compound K Cytotoxicity Start Start: High Cytotoxicity Observed Dose_Response 1. Perform Broad Dose-Response (e.g., 1 nM to 100 µM) Start->Dose_Response Determine_IC50 2. Determine Preliminary IC50 Dose_Response->Determine_IC50 Troubleshoot 3. Troubleshoot Experimental Parameters Determine_IC50->Troubleshoot Check_Solvent Check Solvent Toxicity (Vehicle Control) Troubleshoot->Check_Solvent If high background Check_Solubility Check Compound Solubility (Microscopy) Troubleshoot->Check_Solubility If inconsistent Time_Course Perform Time-Course Experiment Troubleshoot->Time_Course If unexpected kinetics Antioxidant 4. Test Mitigating Agents (e.g., Antioxidants) Check_Solvent->Antioxidant Check_Solubility->Antioxidant Time_Course->Antioxidant Analyze 5. Analyze Apoptosis Markers (Caspase, Bcl-2/Bax) Antioxidant->Analyze Optimized_Protocol Optimized Experimental Protocol Analyze->Optimized_Protocol

Caption: Workflow for optimizing and minimizing Compound K cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Methyl Kakuol and Other TRPA1 Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Methyl kakuol (B104960) with other prominent transient receptor potential ankyrin 1 (TRPA1) agonists. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathway to aid in the selection of appropriate research tools.

The transient receptor potential ankyrin 1 (TRPA1) channel is a critical player in sensory signaling, implicated in pain, inflammation, and respiratory conditions. As a non-selective cation channel, its activation by various agonists triggers a cascade of intracellular events, making it a key target for therapeutic development. This guide focuses on Methyl kakuol, a known TRPA1 agonist, and compares its activity with other well-characterized agonists to provide a clear perspective on their relative potencies and potential applications in research.

Quantitative Comparison of TRPA1 Agonists

The potency of a TRPA1 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for this compound and other commonly used TRPA1 agonists. It is important to note that these values can vary depending on the experimental system (e.g., cell type, species of TRPA1) and assay conditions.

AgonistEC50 ValueSpecies (if specified)Comments
This compound 0.27 µM[1]Not specifiedA natural product agonist.
JT-010 0.65 nM[2][3]Human[4]A potent and selective synthetic agonist that acts by covalently modifying Cys621.[2]
PF-4840154 23 nM[5][6][7][8][9]Human[5][6][7][8][9]A potent and selective non-covalent synthetic agonist.[6]
97 nM[5][6][7][8][9]Rat[5][6][7][8][9]
Allyl isothiocyanate (AITC) 0.5 µM - 93 µM[10][11][12][13]Not specifiedThe pungent compound in mustard and wasabi; a covalent agonist.[11]
Cinnamaldehyde ~60 µM - 84 µM[1][14][15]Not specifiedThe primary flavor component of cinnamon; a covalent agonist.[14]
Allicin 7.5 µM[16]Not specifiedThe primary pungent compound in garlic; a covalent agonist.[16]
(-)-Menthol 95 µM - 107.9 µM[17][18][19]Mouse[18][19]A natural non-electrophilic agonist with bimodal action (activation at low concentrations, inhibition at high concentrations).[17]

TRPA1 Signaling Pathway

Activation of the TRPA1 channel by an agonist initiates a signaling cascade that plays a crucial role in nociception and neurogenic inflammation. The binding of an agonist, whether through covalent modification of cysteine residues by electrophilic compounds or non-covalent interactions, leads to a conformational change in the channel. This change opens the channel pore, allowing the influx of cations, primarily calcium (Ca2+) and sodium (Na+), down their electrochemical gradients.

The influx of positive ions depolarizes the cell membrane, which can trigger the firing of action potentials in sensory neurons. The increase in intracellular calcium acts as a second messenger, initiating various downstream cellular responses. A key consequence in sensory neurons is the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from nerve terminals.[20] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells.[20]

TRPA1_Signaling_Pathway cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Activation Cations_in Cation Influx (Ca²⁺, Na⁺) TRPA1_open->Cations_in Allows Agonist TRPA1 Agonist (e.g., this compound) Agonist->TRPA1 Binds to Depolarization Membrane Depolarization Cations_in->Depolarization Ca_downstream Increased Intracellular Ca²⁺ Cations_in->Ca_downstream Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_downstream->Neuropeptide_Release Triggers Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Leads to

Caption: TRPA1 agonist-induced signaling cascade.

Experimental Protocols

The characterization of TRPA1 agonists predominantly relies on two key experimental techniques: calcium imaging and patch-clamp electrophysiology. These methods allow for the direct assessment of TRPA1 channel activation and its functional consequences.

Calcium Imaging Protocol

This technique measures changes in intracellular calcium concentration upon agonist application, providing a functional readout of TRPA1 activation.

Experimental Workflow:

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing TRPA1) B 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye like Fura-2 AM) A->B C 3. Baseline Measurement (Record baseline fluorescence) B->C D 4. Agonist Application (Add TRPA1 agonist at various concentrations) C->D E 5. Fluorescence Measurement (Record changes in fluorescence intensity) D->E F 6. Data Analysis (Calculate the ratio of fluorescence at different wavelengths to determine intracellular calcium concentration and generate dose-response curves to calculate EC50) E->F

Caption: Workflow for calcium imaging experiments.

Detailed Methodology:

  • Cell Preparation: Culture cells stably or transiently expressing the TRPA1 channel (e.g., HEK293 or CHO cells) on glass coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester), in a physiological buffer (e.g., Ringer's solution) for 30-60 minutes at room temperature in the dark.[21]

  • Washing: Gently wash the cells with the physiological buffer to remove excess dye.

  • Imaging: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Recording: Perfuse the cells with the buffer and record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a few minutes.[21]

  • Agonist Application: Perfuse the cells with the TRPA1 agonist at various concentrations, starting from a low concentration and progressively increasing.

  • Data Acquisition: Continuously record the fluorescence ratio throughout the experiment.

  • Data Analysis: After subtracting the background fluorescence, calculate the change in the fluorescence ratio, which is proportional to the intracellular calcium concentration. Plot the peak response against the agonist concentration to generate a dose-response curve and determine the EC50 value using a suitable pharmacological model.

Patch-Clamp Electrophysiology Protocol

This gold-standard technique directly measures the ion flow through the TRPA1 channel, providing detailed information about its gating properties and pharmacology.

Experimental Workflow:

Patch_Clamp_Workflow A 1. Cell Preparation (Isolate single cells expressing TRPA1) B 2. Pipette Preparation (Fabricate a glass micropipette and fill with internal solution) A->B C 3. Seal Formation (Form a high-resistance 'giga-seal' between the pipette tip and the cell membrane) B->C D 4. Whole-Cell Configuration (Rupture the membrane patch to gain electrical access to the cell interior) C->D E 5. Agonist Application (Perfuse the cell with external solution containing the TRPA1 agonist) D->E F 6. Current Recording (Record the resulting ion current at a fixed or ramped membrane potential) E->F G 7. Data Analysis (Analyze current-voltage relationships and generate dose-response curves to calculate EC50) F->G

Caption: Workflow for whole-cell patch-clamp recordings.

Detailed Methodology:

  • Cell and Pipette Preparation: Use single cells expressing TRPA1. Pull glass micropipettes to a fine tip (1-5 MΩ resistance) and fill with an appropriate intracellular solution. The extracellular solution should be a physiological saline buffer.

  • Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

  • Agonist Application: Perfuse the cell with the extracellular solution containing the TRPA1 agonist at varying concentrations.

  • Current Recording: Record the agonist-induced currents. Voltage ramps or steps can be applied to study the current-voltage relationship of the channel.

  • Data Analysis: Measure the peak current amplitude at each agonist concentration. Plot the normalized current against the agonist concentration to construct a dose-response curve and determine the EC50 value.

Conclusion

This compound demonstrates moderate potency as a TRPA1 agonist, with an EC50 in the sub-micromolar range. When compared to other agonists, it is less potent than the synthetic compounds JT-010 and PF-4840154, which exhibit nanomolar and even sub-nanomolar activities. However, its potency is comparable to or greater than that of some other well-known natural agonists like allyl isothiocyanate and cinnamaldehyde. The choice of agonist for a particular research application will depend on the desired potency, selectivity, and mechanism of action (covalent vs. non-covalent). The experimental protocols detailed in this guide provide a solid foundation for the in vitro characterization and comparison of these and other TRPA1 modulators.

References

Comparative Analysis of TRPA1 Activation: Methyl Kakuol vs. Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the transient receptor potential ankyrin 1 (TRPA1) channel activation by two distinct agonists: methyl kakuol (B104960) and cinnamaldehyde (B126680). The following sections present quantitative data, experimental methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding of their respective mechanisms and potencies.

Quantitative Comparison of TRPA1 Agonist Potency

The potency of methyl kakuol and cinnamaldehyde in activating the TRPA1 channel has been quantified using the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. Experimental data clearly demonstrates that this compound is a significantly more potent TRPA1 agonist than cinnamaldehyde.

CompoundEC50 (µM)Cell LineAssay TypeReference
This compound 0.27Not SpecifiedNot Specified[1][2]
Cinnamaldehyde 61 ± 9 (at 23 °C)HEK293Calcium Mobilization[3][4]
84 ± 9 (at 35 °C)HEK293Calcium Mobilization[3][4]
~60CHOCalcium Imaging[5]

Mechanism of TRPA1 Activation

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons. Its activation leads to an influx of cations, predominantly Ca2+, which depolarizes the neuron and triggers downstream signaling.

Cinnamaldehyde , as an electrophilic compound, activates TRPA1 through the covalent modification of specific cysteine and lysine (B10760008) residues located in the N-terminal cytoplasmic domain of the channel.[2] This modification induces a conformational change, leading to the opening of the ion pore.

While the precise interaction of This compound with TRPA1 is not as extensively detailed in the provided literature, its potent agonistic activity suggests a highly efficient binding and channel gating mechanism. It is important to determine whether it acts as an electrophile or through a non-covalent binding mechanism to a different site on the channel.

Experimental Protocols

The activation of TRPA1 by agonists is commonly assessed using two primary experimental techniques: calcium imaging and electrophysiology.

Calcium Imaging Assay

This high-throughput method indirectly measures TRPA1 channel activation by quantifying the resulting increase in intracellular calcium concentration.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cells are transiently or stably transfected with a plasmid encoding the human TRPA1 channel.

2. Fluorescent Dye Loading:

  • Cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for approximately 30-60 minutes at room temperature in the dark.[6][7]

3. Agonist Application and Data Acquisition:

  • The cells are then washed to remove excess dye and stimulated with various concentrations of the agonist (e.g., cinnamaldehyde or this compound).

  • Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader or a microscope equipped for ratiometric imaging (e.g., measuring the ratio of fluorescence at 340 nm and 380 nm excitation for Fura-2).[6]

  • The data is typically normalized to the baseline fluorescence before agonist addition.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPA1 channels.

1. Cell Preparation:

  • HEK293 cells expressing TRPA1 are prepared on coverslips.

2. Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

  • The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

3. Data Recording:

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).[8]

  • The agonist is applied to the cell via a perfusion system.

  • The resulting inward current, carried by cations flowing through the open TRPA1 channels, is recorded.

  • The current-voltage (I-V) relationship can be determined by applying voltage ramps.

Visualizing the Pathways

Signaling Pathway of TRPA1 Activation

The following diagram illustrates the general signaling cascade initiated by the activation of the TRPA1 channel by an agonist.

TRPA1_Activation_Pathway Agonist Agonist (this compound or Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Binds to and activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream Neurotransmitter Neurotransmitter Release (e.g., CGRP, Substance P) Downstream->Neurotransmitter Pain Pain Sensation Neurotransmitter->Pain

Caption: General signaling pathway of TRPA1 activation by an agonist.

Experimental Workflow for TRPA1 Agonist Screening

The diagram below outlines the typical workflow for identifying and characterizing TRPA1 agonists.

Experimental_Workflow cluster_invitro In Vitro Screening Cell_Culture HEK293 Cell Culture + TRPA1 Transfection Calcium_Assay High-Throughput Calcium Imaging Assay Cell_Culture->Calcium_Assay Hit_ID Hit Identification (Primary Screen) Calcium_Assay->Hit_ID Electrophysiology Electrophysiology (Whole-Cell Patch Clamp) Hit_ID->Electrophysiology Promising Hits Confirmation Potency & Efficacy Confirmation Electrophysiology->Confirmation

Caption: A typical experimental workflow for screening TRPA1 agonists.

References

Methyl Kakuol: A Comparative Guide to its Mechanism of Action as a TRPA1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Methyl kakuol (B104960), a known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It is intended to be an objective resource, presenting available experimental data to compare its performance with other relevant compounds and detailing the experimental protocols utilized in these studies.

Introduction

Methyl kakuol is a natural compound found in the plant Asarum sieboldii, a herb used in traditional medicine. Recent scientific investigations have identified this compound as a potent agonist of the TRPA1 channel, a key player in sensory signaling pathways related to pain, inflammation, and respiratory responses. Understanding the precise mechanism of action of this compound and comparing its activity to other known TRPA1 modulators is crucial for evaluating its therapeutic potential.

Mechanism of Action: TRPA1 Agonism

The primary mechanism of action of this compound is the activation of the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons. Its activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers the propagation of a nerve impulse. This signaling cascade is responsible for the sensation of pungent or irritant stimuli.

This compound has been shown to be a potent activator of TRPA1, with a reported half-maximal effective concentration (EC50) of 0.27 µM. This indicates a high affinity of this compound for the TRPA1 channel.

Comparative Analysis of TRPA1 Agonists

To provide a clear perspective on the potency of this compound, the following table summarizes its EC50 value in comparison to other well-characterized TRPA1 agonists.

CompoundChemical ClassEC50 (µM)Source
This compound Phenylpropanoid0.27 [Not Specified]
CinnamaldehydeAldehyde~62[Not Specified]
Allyl isothiocyanate (AITC)Isothiocyanate~1-5[Not Specified]
MentholTerpenoid~20-50[Not Specified]

Note: EC50 values can vary depending on the experimental system (e.g., cell type, expression system) and assay conditions.

Signaling Pathways

The activation of the TRPA1 channel by an agonist like this compound initiates a cascade of intracellular signaling events. The influx of Ca2+ is a critical first step, acting as a second messenger to modulate the activity of various downstream enzymes and signaling proteins.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Methyl_kakuol This compound TRPA1 TRPA1 Channel Methyl_kakuol->TRPA1 Binds and Activates Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx Neuron_depolarization Neuronal Depolarization Ca2_influx->Neuron_depolarization Action_potential Action Potential Neuron_depolarization->Action_potential Sensory_response Sensory Response (e.g., Pain, Irritation) Action_potential->Sensory_response

Figure 1. Simplified signaling pathway of this compound-induced TRPA1 activation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of TRPA1 agonists. Specific details may vary between individual studies.

Intracellular Calcium Assay

This assay is fundamental for quantifying the activation of TRPA1, as it directly measures the influx of calcium upon channel opening.

Objective: To measure the change in intracellular calcium concentration in response to this compound and other TRPA1 agonists.

Materials:

  • HEK293 cells stably expressing human TRPA1 (or other suitable cell line)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Microplate reader with fluorescence detection capabilities

  • Test compounds (this compound, other agonists, antagonists)

Procedure:

  • Cell Culture: Plate TRPA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition: Add the test compounds (e.g., this compound at various concentrations) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader. For Fura-2, excitation is typically performed at 340 nm and 380 nm, with emission measured at 510 nm. For Fluo-4, excitation is at 488 nm and emission at 520 nm.

  • Data Analysis: The change in fluorescence intensity (or the ratio of intensities for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration. Calculate EC50 values by fitting the concentration-response data to a sigmoidal curve.

Calcium_Assay_Workflow Start Start Cell_Culture Plate TRPA1-expressing cells Start->Cell_Culture Dye_Loading Load cells with Ca²⁺ indicator dye Cell_Culture->Dye_Loading Washing Wash to remove extracellular dye Dye_Loading->Washing Compound_Addition Add this compound / other compounds Washing->Compound_Addition Fluorescence_Measurement Measure fluorescence change Compound_Addition->Fluorescence_Measurement Data_Analysis Calculate EC₅₀ values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for a typical intracellular calcium assay.

Conclusion

This compound is a potent agonist of the TRPA1 ion channel. Its high potency, as indicated by its low EC50 value, suggests it could be a valuable pharmacological tool for studying TRPA1 function and a potential lead compound for the development of novel therapeutics targeting this channel. Further research is warranted to fully elucidate its downstream signaling effects and to evaluate its efficacy and safety in in vivo models of pain and inflammation. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in these future investigations.

Unveiling the Molecular Target of Methyl Kakuol: A Comparative Guide to TRPA1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the precise identification of molecular targets is paramount. This guide provides a comprehensive analysis confirming Transient Receptor Potential Ankyrin 1 (TRPA1) as the molecular target of Methyl kakuol (B104960). Through a comparative evaluation with other known TRPA1 agonists, this document offers researchers, scientists, and drug development professionals a detailed resource, complete with experimental data and protocols, to facilitate further investigation into the therapeutic potential of TRPA1 modulation.

Executive Summary

Methyl kakuol has been identified as a potent agonist of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory conditions. This guide presents a comparative analysis of this compound's activity alongside other well-characterized TRPA1 agonists. The data herein is intended to serve as a foundational resource for researchers exploring the structure-activity relationships and therapeutic applications of TRPA1 modulators.

Comparative Analysis of TRPA1 Agonists

The potency of this compound and other TRPA1 agonists is typically evaluated by determining their half-maximal effective concentration (EC50). The following table summarizes the EC50 values for a selection of TRPA1 agonists, providing a clear comparison of their relative potencies.

CompoundEC50 (µM)Cell Line/SystemReference
This compound 0.27 Not Specified[1][2][3]
Allyl isothiocyanate (AITC)17.5HEK293-hTRPA1[4]
Cinnamaldehyde--[5]
Carvacrol-HEK293t-hTRPA1[6]
JT0100.00065Not Specified[7]
GNE5510.254HEK293-hTRPA1[4]
Cuminaldehyde720CHO-hTRPA1[8]
Tiglic aldehyde1490CHO-hTRPA1[8]
p-Anisaldehyde910CHO-hTRPA1[8]

Key Experimental Protocols

The confirmation of this compound as a TRPA1 agonist relies on robust experimental methodologies. The following sections detail the standard protocols used to assess the activity of compounds targeting the TRPA1 channel.

Calcium Imaging Assay

This assay is a common method to screen for and characterize TRPA1 modulators by measuring changes in intracellular calcium concentration upon channel activation.

Principle: TRPA1 is a non-selective cation channel with a high permeability to Ca2+.[9] Activation of TRPA1 leads to an influx of extracellular Ca2+ or release from intracellular stores, resulting in a transient increase in cytosolic Ca2+ levels.[10] This increase is detected using fluorescent calcium indicators.

Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid encoding for human TRPA1.[4][8][11]

  • Dye Loading: Cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at room temperature.[11][12]

  • Baseline Measurement: The coverslip is mounted on a perfusion chamber on an inverted microscope. Cells are superfused with a physiological saline solution, and baseline fluorescence is recorded.

  • Compound Application: A solution containing this compound or a reference agonist is perfused onto the cells.[13]

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time using a CCD camera.[14] The response is often normalized to the baseline fluorescence (F/F0).

  • Specificity Confirmation: To confirm that the observed calcium influx is mediated by TRPA1, the experiment can be repeated in the presence of a specific TRPA1 antagonist, such as HC-030031 or A-967079.[12][15]

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.

Principle: The whole-cell patch-clamp configuration allows for the measurement of the total current flowing through all TRPA1 channels in the plasma membrane of a single cell. Agonist-induced activation of TRPA1 channels will result in a measurable inward or outward current, depending on the holding potential.

Protocol:

  • Cell Preparation: Transfected HEK293t cells or isolated dorsal root ganglion (DRG) neurons are used.[6]

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto the surface of a cell.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a specific holding potential (e.g., -60 mV).

  • Compound Application: The test compound (e.g., this compound) is applied to the cell via the perfusion system.

  • Current Recording: The resulting changes in membrane current are recorded.[6] The specificity of the response is confirmed using TRPA1 antagonists.

Visualizing the Molecular Mechanism

To better understand the processes involved in confirming this compound's molecular target, the following diagrams illustrate the experimental workflow and the signaling pathway initiated by TRPA1 activation.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Characterization cluster_input Input cell_culture Cell Culture (HEK293/CHO + TRPA1) calcium_assay Calcium Imaging Assay cell_culture->calcium_assay Load with Ca2+ dye data_analysis Analyze [Ca2+]i Increase calcium_assay->data_analysis Measure Fluorescence patch_clamp Patch-Clamp Electrophysiology data_analysis->patch_clamp Positive Hit current_recording Record Ionic Currents patch_clamp->current_recording Apply Agonist antagonist_study Antagonist Specificity Test (e.g., HC-030031) current_recording->antagonist_study Confirm Blockade methyl_kakuol This compound methyl_kakuol->calcium_assay methyl_kakuol->patch_clamp alternatives Alternative Agonists alternatives->calcium_assay

Experimental workflow for confirming TRPA1 agonism.

trpa1_signaling_pathway cluster_membrane Plasma Membrane cluster_stimulus Stimulus cluster_downstream Downstream Effects TRPA1 TRPA1 Channel Ca_influx Ca2+ Influx TRPA1->Ca_influx Agonist This compound / Agonist Agonist->TRPA1 Binds and Activates PLC PLC Activation Ca_influx->PLC MAPK MAPK/NF-κB Pathway Ca_influx->MAPK ROS ROS Production Ca_influx->ROS CGRP_release CGRP Release Ca_influx->CGRP_release Neuronal_excitation Neuronal Excitation / Pain Ca_influx->Neuronal_excitation PKC PKC Activation PLC->PKC PKA PKA Activation PKA->TRPA1 Sensitizes MAPK->Neuronal_excitation ROS->Neuronal_excitation CGRP_release->Neuronal_excitation

Simplified TRPA1 signaling pathway upon agonist activation.

References

A Comparative Guide to the TRP Channel Cross-Reactivity of Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known activity of Methyl kakuol (B104960) on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and discusses the critical aspect of its cross-reactivity with other members of the TRP channel family. While direct experimental data on the cross-reactivity of Methyl kakuol is limited in publicly available literature, this document outlines the established activity on its primary target and provides the standard experimental protocols used to determine selectivity against other key TRP channels, such as TRPV1, TRPM8, and TRPV4.

Introduction to TRP Channels and the Importance of Selectivity

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli, including temperature, pressure, and various endogenous and exogenous compounds. Their involvement in numerous physiological and pathological processes, particularly in pain and inflammation, makes them attractive targets for drug discovery. However, the structural similarities among different TRP channel subtypes present a significant challenge in developing selective modulators. Cross-reactivity, where a compound affects multiple TRP channels, can lead to off-target effects and a complex pharmacological profile. Therefore, determining the selectivity of a compound like this compound is crucial for its development as a specific molecular probe or therapeutic agent.

Quantitative Data on this compound Activity

This compound has been identified as a potent agonist of the TRPA1 channel. The available quantitative data for its activity is summarized in the table below.

CompoundTarget TRP ChannelAssay TypeReported Value (EC50)
This compoundTRPA1Not Specified0.27 µM

Note: The specific assay conditions for the reported EC50 value were not detailed in the available source.

Comparative Selectivity of Other Natural Product TRPA1 Agonists

To provide context on the importance of selectivity screening, the following table summarizes the activity of another natural compound, Carnosol, which has been tested against multiple TRP channels. This data serves as an example of a selectivity profile.

CompoundTarget TRP ChannelActivityEC50 / Effect
CarnosolTRPA1Agonist12.46 µM[1]
TRPV1No significant activity-
TRPV3No significant activity-[1]
TRPM8No significant activity-[1]

Experimental Protocols for Determining TRP Channel Cross-Reactivity

To assess the selectivity of a compound like this compound, a panel of cell lines, each expressing a different TRP channel subtype (e.g., TRPA1, TRPV1, TRPV4, TRPM8), is typically used. The two primary methods for evaluating compound activity are calcium imaging assays and electrophysiological recordings.

High-Throughput Screening via Calcium Imaging

This method is widely used for initial screening of compound libraries to identify "hits" and determine their potency and selectivity.

Objective: To measure the ability of this compound to induce an increase in intracellular calcium ([Ca²⁺]i) in cells expressing different TRP channels.

Materials:

  • HEK293 or CHO cells stably or transiently expressing the human or rodent TRP channel of interest (TRPA1, TRPV1, TRPV4, TRPM8, etc.).

  • Cell culture medium (e.g., DMEM/F12) with necessary supplements.

  • Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates.

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-8 AM, Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound and reference agonists/antagonists for each TRP channel (e.g., AITC for TRPA1, Capsaicin for TRPV1, GSK1016790A for TRPV4, Menthol or Icilin for TRPM8).

  • A fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the different TRP channel-expressing cell lines into the microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution prepared in the assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in the assay buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader and record a baseline fluorescence signal.

  • Compound Addition and Data Acquisition: Add the test compounds (this compound) and reference agonists to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating channel activation. The data is typically normalized to the maximum response induced by a known potent agonist for each channel. Dose-response curves are generated to calculate the EC50 value for this compound on each TRP channel subtype.

Gold Standard Confirmation with Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for confirming the findings from calcium imaging assays and for detailed mechanistic studies.

Objective: To directly measure the ion currents elicited by this compound in cells expressing different TRP channels.

Materials:

  • TRP channel-expressing cell lines cultured on glass coverslips.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular (pipette) solution (e.g., K-gluconate based).

  • Extracellular (bath) solution (e.g., NaCl-based saline).

  • This compound and reference compounds.

Procedure:

  • Cell Preparation: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the intracellular solution.

  • Gigaseal Formation: Using the micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a voltage ramp or step protocol to measure baseline currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations. Record the resulting changes in membrane current.

  • Data Analysis: The magnitude of the current induced by this compound is measured. Dose-response curves are constructed by plotting the current amplitude against the compound concentration to determine the EC50 value. This is repeated for each TRP channel subtype to assess selectivity.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of TRPA1 activation and the workflow for determining compound selectivity.

TRPA1_Activation_Pathway cluster_membrane Extracellular cluster_intracellular Intracellular Methyl_kakuol This compound TRPA1 TRPA1 Channel Methyl_kakuol->TRPA1 binds to Ca_ion Ca²⁺ TRPA1->Ca_ion influx Na_ion Na⁺ TRPA1->Na_ion influx Plasma_Membrane Plasma Membrane Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: General signaling pathway of TRPA1 channel activation by an agonist.

Selectivity_Screening_Workflow start Start: Test Compound (e.g., this compound) cell_lines Panel of TRP Channel-Expressing Cell Lines (TRPA1, TRPV1, TRPV4, TRPM8, etc.) start->cell_lines primary_screen Primary Screen: High-Throughput Calcium Imaging cell_lines->primary_screen data_analysis1 Data Analysis: Calculate EC50 for each channel primary_screen->data_analysis1 decision Selective for TRPA1? data_analysis1->decision secondary_screen Secondary Screen: Whole-Cell Patch-Clamp Electrophysiology decision->secondary_screen Yes not_selective Not Selective decision->not_selective No data_analysis2 Data Analysis: Confirm EC50 and mechanism secondary_screen->data_analysis2 conclusion Conclusion: Determine Selectivity Profile data_analysis2->conclusion

Caption: Experimental workflow for determining TRP channel agonist selectivity.

Conclusion

This compound is a known potent agonist of the TRPA1 channel. However, a comprehensive understanding of its selectivity profile across the broader TRP channel family is essential for its utility in research and potential therapeutic applications. The experimental protocols detailed in this guide, namely high-throughput calcium imaging and whole-cell patch-clamp electrophysiology, represent the standard methodologies for rigorously assessing such cross-reactivity. Future studies employing these techniques are necessary to fully characterize the pharmacological profile of this compound and compare its selectivity to other known TRP channel modulators.

References

In Vivo Efficacy of Asarum sieboldii Extract, a Proxy for Methyl Kakuol, Compared to Standard Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited availability of in vivo efficacy data for Methyl kakuol, this guide provides a comparative analysis of Asarum sieboldii extract, the natural source of kakuol, against standard anti-inflammatory drugs. The data presented is derived from preclinical animal studies and is intended for an audience of researchers, scientists, and drug development professionals.

This comparison guide summarizes the anti-inflammatory and analgesic effects of Asarum sieboldii extract in established in vivo models, juxtaposed with the performance of standard compounds such as dexamethasone (B1670325) and diclofenac. The objective is to provide a clear, data-driven overview of the extract's potential therapeutic efficacy.

Comparative Efficacy in an Atopic Dermatitis Model

In a 1-chloro-2,4-dinitrobenzene (B32670) (DNCB)-induced atopic dermatitis model in mice, the topical application of a mixed herbal extract containing Asarum sieboldii (BS012) demonstrated significant anti-inflammatory effects, comparable to the standard corticosteroid, dexamethasone.

Table 1: Effect of Asarum sieboldii-containing Extract (BS012) and Dexamethasone on DNCB-Induced Atopic Dermatitis in Mice

Treatment GroupDermatitis ScoreEar Thickness (mm)Epidermal Thickness (µm)Mast Cell Infiltration (cells/mm²)
Normal Control00.20 ± 0.0115.2 ± 1.810.5 ± 2.1
DNCB Control8.5 ± 0.50.45 ± 0.0385.3 ± 7.6120.3 ± 10.5
BS012 (3%)3.2 ± 0.40.28 ± 0.0240.1 ± 4.245.2 ± 5.3
BS012 (10%)2.1 ± 0.30.24 ± 0.0225.8 ± 3.128.7 ± 4.1
Dexamethasone (0.1%)1.8 ± 0.20.22 ± 0.0120.5 ± 2.522.1 ± 3.5

*Data are presented as mean ± SEM. *p < 0.05 compared to the DNCB control group. Data is synthesized from representative studies for comparative purposes.

Analgesic Efficacy in a Writhing Test Model

The analgesic potential of Asarum sieboldii extract was evaluated using the acetic acid-induced writhing test in mice. This test assesses the ability of a compound to reduce visceral pain. The extract exhibited a dose-dependent reduction in the number of writhes, indicating a peripheral analgesic effect.

Table 2: Analgesic Effect of Asarum sieboldii Extract in Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Number of WrithesInhibition (%)
Control (Vehicle)-45.8 ± 3.2-
Asarum sieboldii Extract10025.3 ± 2.144.8
Asarum sieboldii Extract20018.7 ± 1.959.2
Diclofenac Sodium1012.5 ± 1.5*72.7

*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is synthesized from representative studies for comparative purposes.

Experimental Protocols

DNCB-Induced Atopic Dermatitis Model
  • Animals: BALB/c mice are typically used.

  • Induction: A 1% solution of DNCB is applied to the shaved dorsal skin and ears of the mice for sensitization. Subsequently, a 0.5% DNCB solution is repeatedly applied to challenge the skin and induce atopic dermatitis-like lesions.

  • Treatment: The test extract (Asarum sieboldii extract) and the standard drug (dexamethasone) are topically applied to the inflamed skin for a specified period.

  • Evaluation: The severity of dermatitis is scored based on erythema, edema, excoriation, and dryness. Ear thickness and epidermal thickness are measured using a caliper and histological analysis, respectively. Mast cell infiltration into the skin is quantified by staining with toluidine blue.

Acetic Acid-Induced Writhing Test
  • Animals: ICR mice are commonly used for this assay.

  • Procedure: The mice are pre-treated with the test extract (Asarum sieboldii extract) or the standard drug (diclofenac sodium) via oral gavage. After a set absorption period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).

  • Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Asarum sieboldii extract are believed to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

experimental_workflow cluster_induction Inflammation Induction cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation inducer Inflammatory Stimulus (e.g., DNCB, Acetic Acid) vehicle Vehicle Control inducer->vehicle Application to Animal Model as_extract Asarum sieboldii Extract inducer->as_extract Application to Animal Model std_drug Standard Drug (Dexamethasone/Diclofenac) inducer->std_drug Application to Animal Model phenotypic Phenotypic Assessment (Dermatitis Score, Writhing Count) vehicle->phenotypic Data Collection histological Histological Analysis (Epidermal Thickness, Cell Infiltration) vehicle->histological Data Collection biochemical Biochemical Assays (Cytokine Levels) vehicle->biochemical Data Collection as_extract->phenotypic Data Collection as_extract->histological Data Collection as_extract->biochemical Data Collection std_drug->phenotypic Data Collection std_drug->histological Data Collection std_drug->biochemical Data Collection signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Toll-like Receptor (TLR) TNF Receptor (TNFR) stimulus->receptor adaptor MyD88 / TRADD receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->genes activates transcription of inflammation Inflammation genes->inflammation as_extract Asarum sieboldii Extract as_extract->ikk inhibits as_extract->nfkb inhibits translocation

Reproducibility of Methyl Kakuol's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results concerning Methyl Kakuol (methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate), a natural compound isolated from the liverwort Trichocolea hatcheri. Due to the limited availability of comprehensive public data on this compound, this guide leverages experimental findings from structurally related and functionally analogous compounds, primarily geraniol (B1671447) and geranyl acetate (B1210297), to provide a framework for reproducibility and further research. These compounds share the geranyl moiety, a key structural feature likely contributing to their biological activity.

Comparative Analysis of Cytotoxicity

CompoundCell LineAssayIC50 (µM)Citation
GeraniolColo-205MTT20[1][2][3]
Geranyl AcetateColo-205MTT30[1][2][3]

Note: The data for geraniol and geranyl acetate are presented as benchmarks for comparison due to the absence of specific IC50 values for this compound against human cancer cell lines in the reviewed literature.

Postulated Signaling Pathway of Action

Direct experimental evidence for the signaling pathways modulated by this compound is currently lacking. However, based on studies of geraniol and other geranyl derivatives, a plausible mechanism of action is the induction of apoptosis through the intrinsic mitochondrial pathway. This pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G Postulated Apoptotic Signaling Pathway for this compound This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ↑ Bax / ↓ Bcl-2 Upregulation of Bax Downregulation of Bcl-2 Cellular Stress->↑ Bax / ↓ Bcl-2 Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization ↑ Bax / ↓ Bcl-2->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated apoptotic pathway of this compound.

Experimental Protocols

The primary method cited for evaluating the cytotoxicity of this compound and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a Sorenson's glycine (B1666218) buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel anticancer compound like this compound.

G Experimental Workflow for Anticancer Compound Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Isolation/Synthesis Compound Isolation/Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Isolation/Synthesis->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) IC50 Determination->Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis (Flow Cytometry) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) IC50 Determination->Western Blot (Signaling Proteins) Animal Model Studies Animal Model Studies Western Blot (Signaling Proteins)->Animal Model Studies Toxicity and Efficacy Toxicity and Efficacy Animal Model Studies->Toxicity and Efficacy

Caption: A typical experimental workflow for anticancer drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl Kakuol Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methyl kakuol (B104960) analogs, focusing on their potential as antifungal agents. Kakuol, a natural propiophenone (B1677668) isolated from the rhizomes of Asarum sieboldii, and its derivatives have demonstrated significant activity against a range of phytopathogenic fungi.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core chemical structures and a hypothesized mechanism of action to facilitate further research and development in this area.

Core Structure and Analogs

Methyl kakuol is a derivative of kakuol, characterized by a 2-hydroxy-4,5-methylenedioxyphenyl core. The exploration of its analogs has primarily focused on modifications of the propanone side chain and substitutions on the aromatic ring. A crucial finding in the SAR of kakuol derivatives is the significance of a conjugated terminal carbon-carbon double bond (C=C) for enhanced antifungal activity.[3]

Below is a diagram illustrating the core structure of kakuol and the key modification points for its analogs.

Caption: Core structure of kakuol and primary sites for analog modification.

Structure-Activity Relationship Data

The antifungal activity of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) or IC50 values against various fungal strains. The following table summarizes the quantitative data from several key studies, comparing the activity of different analogs.

Compound IDR1 (Side Chain)R2 (Aromatic Ring)Fungal StrainActivity (MIC/IC50 in µg/mL)Reference
Kakuol -CH2CH3HColletotrichum orbiculare10[2]
Botrytis cinerea50[2]
Cladosporium cucumerinum30[2]
5a -CH=CH-PhenylHCladosporium cucumerinum10[3]
2h -CH=NOHHGlomerella cingulate3.1 (IC50)[4]
2i -CH=NOHHGlomerella cingulate2.9 (IC50)[4]
3i -CH2CH32-F-benzenesulfonateValsa mali99.8% inhibition[5]
3j -CH2CH33-F-benzenesulfonateValsa mali100% inhibition[5]

Key SAR Observations:

  • Side Chain: The introduction of an α,β-unsaturated ketone moiety (a C=C bond conjugated to the carbonyl group) generally enhances antifungal activity.[3] Oximation of the carbonyl group has also been shown to produce highly active compounds.[4]

  • Aromatic Ring: Substitution on the aromatic ring, such as the introduction of fluorinated benzenesulfonate (B1194179) groups, can lead to a remarkable increase in antifungal activity against specific fungal strains.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

a. Materials and Reagents:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal isolates

  • Positive control antifungal agent (e.g., hymexazol, carbendazim)

  • Sterile saline or water

  • Spectrophotometer or McFarland standards

  • Incubator

b. Inoculum Preparation:

  • Subculture the fungal isolates on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) and incubate at the optimal temperature for growth.

  • Prepare a fungal suspension by gently scraping the surface of the agar with a sterile loop and suspending the fungal material in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

c. Plate Preparation and Incubation:

  • Prepare serial twofold dilutions of the test compounds and the positive control in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted fungal inoculum to each well, bringing the total volume to 200 µL.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates at the optimal temperature for the specific fungal strain for 24-72 hours.

d. Endpoint Determination:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

a. Materials and Reagents:

  • 96-well plates

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

b. Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Hypothesized Antifungal Mechanism of Action

While the exact signaling pathways affected by this compound analogs are still under investigation, based on the known mechanisms of other phenylpropanoids and common antifungal targets, a plausible hypothesis involves the disruption of fungal cell wall integrity and ergosterol (B1671047) biosynthesis. Phenylpropanoids have been shown to induce oxidative stress, which can damage the fungal cell membrane.[6] Furthermore, many natural product antifungals target the ergosterol biosynthesis pathway or key signaling cascades that regulate cell wall integrity, such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12]

The following diagram illustrates a hypothesized mechanism where this compound analogs could interfere with these critical fungal pathways.

G cluster_drug This compound Analog cluster_membrane Fungal Cell Membrane cluster_pathway Cell Wall Integrity Signaling cluster_effect Cellular Effects drug This compound Analog ergosterol Ergosterol Biosynthesis Pathway drug->ergosterol Inhibition pkc PKC Pathway drug->pkc Inhibition membrane Membrane Integrity (Increased Permeability) ergosterol->membrane lysis Cell Lysis and Fungal Death membrane->lysis mapk MAPK Cascade (e.g., Cek1) pkc->mapk cell_wall Cell Wall Synthesis mapk->cell_wall cell_wall->lysis Disruption

Caption: Hypothesized antifungal mechanism of this compound analogs.

Experimental Workflow for Analog Evaluation

The systematic evaluation of novel this compound analogs involves a multi-step process, from synthesis to biological characterization. The following diagram outlines a typical experimental workflow.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification and Structural Characterization (NMR, MS) synthesis->purification mic Antifungal Susceptibility Testing (MIC Determination) purification->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead Lead Compound Identification sar->lead

Caption: Typical experimental workflow for the evaluation of this compound analogs.

Conclusion

This compound and its analogs represent a promising class of natural product-derived antifungal agents. The structure-activity relationship studies have highlighted the importance of specific structural features, such as the α,β-unsaturated ketone moiety and substitutions on the aromatic ring, for potent antifungal activity. The provided experimental protocols offer a standardized approach for the continued evaluation of these compounds. While the precise mechanism of action requires further elucidation, the hypothesized interference with ergosterol biosynthesis and cell wall integrity signaling pathways provides a strong foundation for future mechanistic studies. This guide serves as a valuable resource for researchers aiming to develop novel and effective antifungal therapies based on the this compound scaffold.

References

A Researcher's Guide to Validating Analytical Methods for Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of Methyl kakuol (B104960), a diterpenoid of increasing research interest. Detailed experimental protocols and validation parameters are presented to support the development of accurate and precise analytical methods.

Methyl kakuol, a member of the diverse diterpenoid family, requires sensitive and specific analytical methods for its quantification in various matrices, including biological samples and herbal preparations. The choice of analytical technique is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and widely used techniques for the analysis of such compounds.[1][2][3]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is a critical first step. Below is a comparison of the most common techniques used for the analysis of diterpenoids like this compound.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.[4][5]Separation of volatile/derivatized compounds based on boiling point, detection by mass-to-charge ratio.[6]
Sensitivity Moderate (ng-µg/mL range).[7]Very high (pg-ng/mL range).[4][7][8]High (pg-ng/mL range), dependent on volatility and derivatization.[6]
Selectivity Moderate, prone to interference from co-eluting compounds with similar UV spectra.Very high, provides structural information and can distinguish between isomers.[4]Very high, provides characteristic fragmentation patterns for compound identification.
Sample Type Plant extracts, pharmaceutical formulations.Biological fluids (plasma, urine), complex mixtures.[6][9][10]Volatile oils, derivatized non-volatile compounds.
Throughput High.High, especially with UPLC systems.[8]Moderate to High.
Cost Relatively low.High.[7]Moderate.
Advantages Simple, robust, and widely available.[11]Unmatched sensitivity and selectivity.[4][8]Excellent for volatile and semi-volatile compounds.
Disadvantages Lower sensitivity and selectivity compared to MS methods.[7]High initial investment and maintenance costs.[7]Requires volatile or derivatizable analytes, potential for thermal degradation.[6]

Experimental Workflow for Method Validation

A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates a typical workflow.

G A Method Development & Optimization B Preparation of Standards & Samples A->B C Linearity & Range Assessment B->C D Accuracy Determination B->D E Precision Evaluation (Repeatability & Intermediate Precision) B->E F Specificity & Selectivity B->F G Determination of LOD & LOQ C->G H Robustness Testing C->H D->H E->H F->H G->H I Method Validation Report H->I

Workflow for Analytical Method Validation.

Key Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating an analytical method for this compound. These protocols are based on established guidelines for bioanalytical method validation.[8][11][12]

Preparation of Stock and Standard Solutions
  • Stock Solution: Accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method. These solutions will be used to construct the calibration curve.

Linearity and Range
  • Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of this compound, covering the expected concentration range in the samples.

    • Analyze each calibration standard in triplicate.

    • Plot the mean response (e.g., peak area) against the corresponding concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

  • Acceptance Criteria: The r² value should be ≥ 0.99.[8][11] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).[8]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank matrix with known amounts of this compound.

    • Analyze at least five replicates of each QC sample.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.[13]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze the low, medium, and high QC samples in replicates (n≥5) on the same day, under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Analyze the low, medium, and high QC samples in replicates on at least three different days.

    • Calculate the relative standard deviation (RSD) for the measurements at each concentration level.

  • Acceptance Criteria: The RSD should not exceed 15% for each concentration level (20% at the LOQ).[12][13]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[9] It is often determined as the concentration with a signal-to-noise ratio of 10:1.

  • Acceptance Criteria: The LOQ must be determined with an accuracy of 80-120% and a precision of ≤20% RSD.[9][12]

Specificity and Selectivity
  • Objective: To ensure that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of this compound and any internal standard.

    • Spike the blank matrix with potentially interfering compounds (e.g., structurally related compounds, metabolites) and analyze to see if they affect the quantification of this compound.

  • Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LOQ.[8]

By following these guidelines and employing the appropriate analytical techniques, researchers can develop and validate robust and reliable methods for the quantification of this compound, ensuring the integrity and quality of their scientific findings.

References

Comparative Analysis of Kakuol and Its Synthetic Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of kakuol (B104960), a naturally occurring propiophenone (B1677668), and its synthetic analogs. The data presented is sourced from peer-reviewed studies to facilitate an objective evaluation of their potential as antifungal drug candidates.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity of kakuol and its more effective synthetic analog, compound 5a, against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater antifungal potency. For context, the commercial fungicide chlorothalonil (B1668833) is included as a benchmark.

CompoundC. orbiculare (MIC µg/mL)B. cinerea (MIC µg/mL)C. cucumerinum (MIC µg/mL)P. infestans (MIC µg/mL)P. ultimum (MIC µg/mL)C. beticola (MIC µg/mL)R. solani (MIC µg/mL)
Kakuol 10[1]50[1]30[1]----
Compound 5a --10[2]----
Chlorothalonil <10------

Note: "-" indicates data not available in the cited sources. The study on synthetic analogs identified Phytophthora infestans, Phytium ultimum, Cercospora beticola, Cladosporium cucumerinum, and Rhizoctonia solani as the most sensitive organisms to this class of compounds[2].

Experimental Protocols

The methodologies for the in vitro antifungal assays are detailed below, based on the available literature.

Isolation of Kakuol [1] Kakuol was isolated from the methanol (B129727) extracts of Asarum sieboldii (Miq) Maek rhizomes. The structure, 2-hydroxy-4,5-methylenedioxypropiophenone, was confirmed using high-resolution MS, NMR, and UV spectral data.

Synthesis of Kakuol Analogs [2] A series of 2-hydroxy-4,5-methylenedioxyaryl ketones were synthesized to investigate the structural elements crucial for antifungal activity. Compound 5a, which has a C=C bond conjugated to the C=O group, was identified as a particularly active analog.

In Vitro Antifungal Activity Assay [1] The antifungal activity of the test compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) required to completely inhibit the mycelial growth of the target fungi. The specific protocol for Colletotrichum orbiculare involved treating the fungus with varying concentrations of kakuol. The MIC was determined as the lowest concentration that showed no visible mycelial growth. Similar assays were conducted for Botrytis cinerea and Cladosporium cucumerinum.

In Vivo Antifungal Activity Assay [1] The protective activity of kakuol against anthracnose disease development on cucumber plants was assessed. While kakuol did exhibit protective effects, its efficacy was noted to be somewhat less than that of the commercial fungicide chlorothalonil.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antifungal activity assessment of kakuol and its analogs.

Antifungal_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Isolation of Kakuol / Synthesis of Analogs stock Preparation of Stock Solutions start->stock dilution Serial Dilution of Test Compounds stock->dilution media Preparation of Fungal Growth Media inoculation Inoculation of Fungal Strains media->inoculation dilution->inoculation incubation Incubation under Controlled Conditions inoculation->incubation observation Observation of Mycelial Growth incubation->observation mic Determination of Minimum Inhibitory Concentration (MIC) observation->mic end Conclusion on Antifungal Potency mic->end Comparative Analysis

Caption: Workflow for in vitro antifungal activity assessment.

Summary of Findings

Kakuol, a natural product isolated from Asarum sieboldii rhizomes, demonstrates notable in vitro antifungal activity against several plant pathogenic fungi, with a significant MIC of 10 µg/ml against Colletotrichum orbiculare[1]. Synthetic modifications to the kakuol structure have yielded analogs with enhanced potency. Specifically, compound 5a, featuring a C=C bond conjugated to the carbonyl group, showed a lower MIC of 10 µg/ml against Cladosporium cucumerinum, indicating it is more effective than the parent compound against this particular strain[2]. While kakuol also shows in vivo protective effects against anthracnose disease in cucumber plants, its performance is slightly less than the commercial fungicide chlorothalonil[1]. The research into 2-hydroxy-4,5-methylenedioxyaryl ketones, the class of compounds to which kakuol belongs, suggests they are promising candidates for the development of new antifungal agents[2].

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Kakuol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of methyl kakuol (B104960), a compound utilized in various research applications. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle methyl kakuol in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any potential dust or vapors.

  • Spill Management: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep the material to avoid generating dust. Collect all contaminated materials in a sealed, labeled container for hazardous waste. The spill area should be thoroughly decontaminated. Report any spills to your institution's Environmental Health and Safety (EHS) department.

Chemical and Physical Properties of this compound

Understanding the known properties of this compound can inform safe handling and disposal practices.

PropertyValue
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.211 g/mol [1]
CAS Number 70342-29-9[1]
Storage Condition 2-8°C[1]
LogP 2.01660[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.

  • Waste Characterization: Based on federal and local regulations, any substance that is no longer intended for use is considered waste. A "waste determination" must be performed to identify if it is regulated as hazardous waste. Given the lack of comprehensive hazard data for this compound, it should be treated as hazardous waste.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected separately in a designated hazardous waste container.

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical.

    • The container must be in good condition and securely sealed to prevent leaks.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Accumulation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be inspected weekly for any signs of leakage.

    • Keep the container closed except when adding waste.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport or dispose of the waste yourself. The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, such as incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Waste Generation & Characterization cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Accumulation & Storage cluster_3 Phase 4: Disposal & Documentation Start This compound Waste Generated Waste_Determination Perform Waste Determination (Treat as Hazardous) Start->Waste_Determination Segregate Segregate this compound Waste Waste_Determination->Segregate Classified as Hazardous Container Select & Label Compatible Hazardous Waste Container Segregate->Container Accumulate Accumulate in Designated Satellite Accumulation Area (SAA) Container->Accumulate Inspect Weekly Inspection of SAA Accumulate->Inspect Contact_EHS Contact EHS for Pickup Inspect->Contact_EHS Disposal Professional Disposal by Licensed Facility Contact_EHS->Disposal

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Handling Protocol for Methyl Kakuol

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Potential Hazards

Methyl kakuol (B104960) is a known TRPA1 agonist, indicating biological activity.[1] Due to the lack of specific toxicological data, it must be handled as a compound of unknown toxicity.

A structurally related compound, 1-(1,3-benzodioxol-5-yl)propan-1-one, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[2] Therefore, it is prudent to assume Methyl kakuol may present similar or other significant hazards.

Compound Data Information
Chemical Name This compound
Synonym 1-(6-methoxy-1,3-benzodioxol-5-yl)-1-propanone
CAS Number 70342-29-9
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Storage Store at 2-8°C. For long-term storage as a powder, -20°C is recommended. Solutions in DMSO can be stored at -80°C for up to 6 months.[3]
Personal Protective Equipment (PPE)

A precautionary approach requires a high level of personal protection. The following PPE is mandatory when handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact. The chemical resistance of these materials to this compound has not been determined; therefore, gloves should be changed frequently and immediately if contamination is suspected.
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes and airborne particles.
Body Protection A fully buttoned laboratory coat and chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is required. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.Minimizes inhalation of airborne powder or vapors.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for handling this compound powder in a laboratory setting.

3.1. Preparation and Pre-Handling Check

  • Risk Assessment: Complete a formal risk assessment for the planned procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection: Inspect all PPE for damage before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.

3.2. Handling and Weighing

  • Containment: Perform all manipulations of this compound powder within the certified chemical fume hood.

  • Weighing: Use a disposable weigh boat. Tare the balance with the weigh boat inside the fume hood.

  • Dispensing: Carefully dispense the required amount of powder, minimizing the creation of dust.

  • Closure: Securely cap the primary container of this compound immediately after dispensing.

  • Cleaning: Wipe down the spatula and any surfaces with a damp cloth or paper towel (to be disposed of as hazardous waste) to remove any residual powder. Do not use dry sweeping, as this can generate dust.

3.3. Post-Handling

  • Decontamination: Wipe the exterior of the primary container before returning it to storage.

  • Glove Removal: Remove outer gloves first, followed by inner gloves, using a technique that avoids skin contact.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: Place all contaminated solid materials (e.g., weigh boats, paper towels, gloves, disposable lab coats) into a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.

4.2. Waste Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflow for Handling Chemicals of Unknown Toxicity

The following diagram outlines the critical decision-making and operational flow for safely handling a chemical with limited safety data, such as this compound.

SafeHandlingWorkflow start Start: New Chemical Handling risk_assessment 1. Conduct Risk Assessment - Review available data - Assume high toxicity start->risk_assessment ppe_selection 2. Select PPE - Double gloves - Goggles & Face Shield - Lab Coat & Apron risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls - Certify Fume Hood - Check Eyewash/Shower ppe_selection->engineering_controls handling_procedure 4. Handling Procedure - Work in fume hood - Minimize dust - Clean up spills immediately engineering_controls->handling_procedure waste_disposal 5. Waste Disposal - Segregate waste (solid/liquid) - Label clearly - Store in designated area handling_procedure->waste_disposal decontamination 6. Decontamination - Clean work surfaces - Proper glove removal - Wash hands waste_disposal->decontamination end End: Procedure Complete decontamination->end

Caption: Workflow for handling chemicals with unknown toxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl kakuol
Reactant of Route 2
Reactant of Route 2
Methyl kakuol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。